2-Tert-butyl-1,3-thiazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-tert-butyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDJFHQNSCNWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The robust tert-butyl group at the 2-position offers steric shielding and modulates electronic properties, making this scaffold a valuable building block for novel therapeutic agents. This document outlines a reliable synthetic pathway, details a step-by-step experimental protocol, and provides a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques.
Introduction: The Significance of the 2-tert-Butyl-1,3-thiazole Scaffold
Thiazole rings are a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1] The incorporation of a tert-butyl group at the 2-position of the thiazole ring imparts unique physicochemical properties. This bulky, lipophilic group can enhance metabolic stability by sterically hindering potential sites of enzymatic attack. Furthermore, the electron-donating nature of the tert-butyl group influences the electronic distribution within the thiazole ring, which can be critical for molecular recognition and binding affinity to biological targets. The 4-carbaldehyde functionality serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
Strategic Synthesis of this compound
While several strategies for thiazole synthesis exist, a highly efficient and logical approach for the preparation of this compound involves a two-step sequence: first, the construction of the 2-tert-butylthiazole core, followed by the introduction of the aldehyde group at the 4-position.
Recommended Synthetic Pathway: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation
The chosen synthetic strategy leverages two classical and reliable reactions in heterocyclic chemistry:
-
Hantzsch Thiazole Synthesis: This method is a robust and widely used approach for the formation of the thiazole nucleus.[2][3] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-tert-butylthiazole precursor, pivalamide (2,2-dimethylpropanamide) is first converted to the corresponding thioamide, pivalothioamide.
-
Vilsmeier-Haack Reaction: This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][7]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-Butylthiazole
This protocol details the second, and key, step in the synthesis. It is assumed that 2-tert-butylthiazole is available as the starting material.
Materials:
-
2-tert-Butylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, will be observed.
-
Reaction with 2-tert-Butylthiazole: To the pre-formed Vilsmeier reagent, add a solution of 2-tert-butylthiazole (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic methods are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[8]
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.
-
Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Thiazole Ring Proton (H-5): A singlet corresponding to the proton at the 5-position of the thiazole ring is anticipated around δ 8.0-8.5 ppm. Its exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent aldehyde group.
-
tert-Butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons will be observed in the upfield region, typically around δ 1.4-1.6 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Carbonyl Carbon (CHO): The aldehyde carbonyl carbon will appear as a singlet in the far downfield region, typically between δ 180 and 190 ppm.
-
Thiazole Ring Carbons:
-
C-2: The carbon bearing the tert-butyl group is expected to resonate at a significantly downfield position, often in the range of δ 170-180 ppm, due to being bonded to two heteroatoms (N and S).
-
C-4: The carbon attached to the aldehyde group will also be downfield, likely in the δ 145-155 ppm region.
-
C-5: The carbon with the single proton attached is expected to be the most upfield of the ring carbons, typically around δ 125-135 ppm.
-
-
tert-Butyl Carbons:
-
Quaternary Carbon (C(CH₃)₃): A singlet for the quaternary carbon of the tert-butyl group is expected around δ 35-45 ppm.
-
Methyl Carbons (C(CH₃)₃): A single resonance for the three equivalent methyl carbons will be observed in the upfield region, typically around δ 28-32 ppm.
-
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 9.8 - 10.2 (s, 1H) | 180 - 190 |
| Thiazole H-5 | 8.0 - 8.5 (s, 1H) | 125 - 135 |
| Thiazole C-2 | - | 170 - 180 |
| Thiazole C-4 | - | 145 - 155 |
| tert-Butyl (C(CH₃)₃) | 1.4 - 1.6 (s, 9H) | 28 - 32 |
| tert-Butyl (C(CH₃)₃) | - | 35 - 45 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Expected Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The conjugation with the thiazole ring may shift this frequency slightly lower than that of a simple aliphatic aldehyde.
-
C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H stretch, typically appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
-
C=N and C=C Stretches (Thiazole Ring): A series of medium to strong bands in the 1500-1650 cm⁻¹ region are characteristic of the thiazole ring vibrations.
-
C-H Stretches (tert-Butyl): Strong absorption bands corresponding to the sp³ C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹ (typically 2960-2980 cm⁻¹).
-
C-H Bends (tert-Butyl): Characteristic bending vibrations for the tert-butyl group are expected around 1370 cm⁻¹ and 1395 cm⁻¹.
Sources
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- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 2-tert-butyl-1,3-thiazole-4-carbaldehyde (CAS Number: 937663-81-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its significant role as an intermediate in the synthesis of targeted therapeutics, notably as a precursor to BRAF inhibitors like Dabrafenib. Emphasis is placed on the causality behind experimental choices, safety and handling protocols, and the presentation of relevant analytical data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds.[2][3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The subject of this guide, this compound, is a functionalized thiazole that serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[6][7] The presence of the bulky tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic profile of the final drug molecule, while the aldehyde functionality provides a versatile handle for further chemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 937663-81-5 | N/A |
| Molecular Formula | C₈H₁₁NOS | N/A |
| Molecular Weight | 169.25 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | 247.6 ± 13.0 °C (predicted) | N/A |
Spectroscopic Characterization
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet for the nine protons of the tert-butyl group in the upfield region (around 1.4 ppm). A singlet for the aldehyde proton will be observed in the downfield region (around 9-10 ppm). The proton on the thiazole ring (at position 5) will likely appear as a singlet in the aromatic region (around 8-8.5 ppm).
-
¹³C NMR: The spectrum will feature a quaternary carbon signal for the tert-butyl group and a signal for the methyl carbons. The carbons of the thiazole ring will appear in the aromatic region, with the carbon of the aldehyde group resonating at a characteristic downfield shift (around 185-195 ppm).
-
IR (Infrared) Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretches of the aldehyde (around 2720 and 2820 cm⁻¹), and characteristic vibrations of the thiazole ring.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound can be approached through several established methods for thiazole synthesis and functionalization. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests two primary synthetic strategies:
Caption: Workflow for the Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-tert-butylthiazole in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is basic.
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method that involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. [8]For the synthesis of the target molecule, pivalothioamide (2,2-dimethylpropanethioamide) would be reacted with a suitable three-carbon α-haloaldehyde equivalent.
Causality: This method builds the thiazole ring from acyclic precursors. The thioamide provides the S-C-N fragment, while the α-halocarbonyl compound provides the remaining two carbon atoms.
Workflow:
Caption: Workflow for the Hantzsch thiazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve pivalothioamide in a suitable solvent such as ethanol or isopropanol.
-
Addition of Carbonyl Compound: Add an equimolar amount of an appropriate α-halo-β-ketoaldehyde equivalent (e.g., 3-bromo-2-oxopropanal).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Isolation and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.
Application in Drug Discovery: A Key Intermediate for BRAF Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of targeted cancer therapies, particularly BRAF inhibitors. [7]The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth and cancer. [9]Dabrafenib, an FDA-approved drug for the treatment of BRAF V600E-mutated melanoma, features a 2-tert-butylthiazole core. [4][6] The synthesis of Dabrafenib involves the coupling of a functionalized 2-tert-butylthiazole moiety with a pyrimidine ring. [4][6]While the exact, publicly disclosed industrial synthesis of Dabrafenib may vary, the this compound serves as a logical precursor to the more complex intermediates required. The aldehyde can be converted to other functional groups necessary for the subsequent coupling reactions.
Illustrative Synthetic Connection to Dabrafenib Core:
Caption: Synthetic relationship to the Dabrafenib core structure.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related thiazole aldehydes provides guidance. [10][11][12][13][14]
Hazard Identification
Based on analogous compounds, this compound is expected to be:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
Potentially a respiratory irritant.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, acids, and bases.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, achievable through established methods such as the Vilsmeier-Haack reaction and Hantzsch synthesis, provides access to a key structural motif found in targeted therapeutics. The insights into its properties, synthesis, and applications provided in this guide are intended to facilitate its use in the development of novel and effective drug candidates. As with all chemical syntheses, appropriate safety measures and experimental diligence are paramount for successful and safe outcomes.
References
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- Madhuresh K. Sethi et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104.
- Gupta, A. K., & Rawat, S. (2017). A review on Vilsmeier-Haack reaction. International Journal of Science and Research, 6(5), 2319-7064.
- Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic reactions, 56(2), 355-657.
- Stuart, D. D. (2015). The medicinal chemistry of dabrafenib. Annual Reports in Medicinal Chemistry, 50, 59-78.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
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- Neliti. (2022).
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
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biological activity of thiazole derivatives.
An In-depth Technical Guide to the Biological Activity of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility allow it to engage with a wide array of biological targets, leading to a remarkable breadth of pharmacological activities. Thiazole derivatives are not merely academic curiosities; they are integral components of numerous clinically approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide, written from the perspective of a Senior Application Scientist, synthesizes current knowledge on the biological activities of thiazole derivatives. It moves beyond a simple cataloging of effects to provide mechanistic insights, detail robust experimental protocols for evaluation, and explore the critical structure-activity relationships that drive lead optimization. The objective is to furnish drug development professionals with a comprehensive technical resource that explains the causality behind experimental design and empowers the rational development of next-generation thiazole-based therapeutics.
Chapter 1: The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Thiazole Ring: Physicochemical Properties
The thiazole nucleus is a five-membered heteroaromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.[3] This arrangement confers specific physicochemical properties that are fundamental to its biological promiscuity. The ring is aromatic, with pi electrons delocalized across the system, providing chemical stability.[4] However, the electronegativity of the nitrogen and sulfur atoms creates a distinct electronic landscape. The C2 carbon, situated between the two heteroatoms, is electron-deficient, making it susceptible to nucleophilic attack and a key interaction point in many enzyme active sites.[1] Conversely, the nitrogen atom at position 3 acts as a hydrogen bond acceptor, a critical function for anchoring the molecule to biological targets like protein kinases.[5] These intrinsic properties make the thiazole ring an exceptional pharmacophore, capable of participating in a wide range of non-covalent interactions that underpin high-affinity binding to therapeutic targets.
Natural Occurrence and Clinical Significance
The thiazole ring is not just a synthetic invention; it is found in vital natural products such as thiamine (vitamin B1), where it plays a crucial role in metabolism.[6][7] Its significance is further cemented by its presence in numerous FDA-approved drugs.[8] Prominent examples include:
-
Dasatinib and Dabrafenib: Potent kinase inhibitors used in cancer therapy.[4][5]
-
Ritonavir: An essential protease inhibitor for the treatment of HIV/AIDS.[3][9]
-
Meloxicam and Fanetizole: Non-steroidal anti-inflammatory drugs (NSAIDs).[3][10]
The successful translation of these compounds from bench to bedside underscores the therapeutic viability of the thiazole scaffold and provides a strong rationale for its continued exploration in drug discovery.[12] To date, over 90 thiazole-containing derivatives are under clinical investigation for various diseases.[12]
Chapter 2: Major Biological Activities and Mechanisms of Action
The versatility of the thiazole scaffold allows for chemical modifications that yield derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[13] Thiazole derivatives have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.[9][14]
-
2.1.1 Antibacterial Mechanism: A primary mechanism of action for many antibacterial thiazole derivatives is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication.[13] By binding to the GyrB subunit of this enzyme, these compounds prevent its function, leading to bacterial cell death. The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration of bacterial cell membranes, enhancing their efficacy against both Gram-positive and Gram-negative bacteria.[7][14] Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups, such as bromine on an associated phenyl ring, can be essential for potent activity.[4]
-
2.1.2 Antifungal Mechanism: The antifungal activity of thiazole derivatives often stems from the inhibition of 14α-lanosterol demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] Disruption of this pathway compromises membrane integrity, leading to fungal cell death. Molecular docking studies have corroborated this mechanism, showing a high binding affinity of thiazole compounds for the enzyme's active site.[15]
Diagram 1: General Mechanism of Bacterial Enzyme Inhibition
Caption: Workflow of a thiazole derivative penetrating a bacterial cell to inhibit a key enzyme.
Anticancer Activity
Thiazole derivatives are a cornerstone of modern oncology research, with several compounds approved for clinical use.[2][5] Their anticancer effects are mediated through various mechanisms, including the inhibition of critical signaling pathways and the induction of programmed cell death.
-
2.2.1 Key Signaling Pathways Targeted: Many thiazole derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[16] Key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), B-Raf, and the PI3K/Akt/mTOR pathway.[16][17][18] By blocking these kinases, thiazole compounds can halt tumor angiogenesis, proliferation, and survival. For instance, dasatinib is a multi-kinase inhibitor that targets Bcr-Abl and Src family kinases.[4]
-
2.2.2 Mechanism of Cytotoxicity: Beyond pathway inhibition, thiazole derivatives can directly induce cytotoxicity in cancer cells. This is often achieved by triggering apoptosis (programmed cell death), characterized by DNA fragmentation and mitochondrial depolarization.[16][19] Some derivatives have also been shown to cause cell cycle arrest, typically at the G1/S or G2/M phase, preventing cancer cells from dividing and proliferating.[5][18]
Diagram 2: Inhibition of VEGFR-2 Signaling Pathway
Caption: Thiazole derivative blocking the VEGFR-2 pathway to inhibit tumor angiogenesis.
Anti-inflammatory Activity
Inflammation is a biological response implicated in numerous diseases.[20] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes in the arachidonic acid pathway.
-
2.3.1 Mechanism of Action: The principal anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20][21] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By blocking COX-2 and 5-LOX, thiazole derivatives can effectively reduce the inflammatory response, similar to established NSAIDs.[20][21]
-
2.3.2 Downstream Effects: Inhibition of COX/LOX pathways leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, and a decrease in nitric oxide (NO) production in inflammatory cells.[22] This multifaceted action makes them attractive candidates for treating both acute and chronic inflammatory conditions.[21]
Antiviral Activity
Thiazole-containing compounds are critical in antiviral therapy, most notably Ritonavir for HIV.[9] Their mechanisms are diverse, targeting specific viral proteins essential for replication and maturation.
-
2.4.1 Targets in the Viral Life Cycle: Thiazole derivatives have been developed to inhibit a wide range of viral targets.[23] These include viral proteases, which are necessary for cleaving viral polyproteins into functional units, and neuraminidase, an enzyme on the surface of influenza viruses that enables the release of new virions from infected cells.[9][24] They have shown activity against a broad spectrum of viruses, including influenza, HIV, hepatitis B and C, and coronaviruses.[23][25]
Chapter 3: Core Methodologies for Evaluating Biological Activity
The journey from a synthesized compound to a potential drug candidate is paved with rigorous biological evaluation. As a Senior Application Scientist, the emphasis is not just on following a protocol but on understanding its underlying principles to ensure data integrity and reproducibility.
Synthesis Strategy: The Hantzsch Thiazole Synthesis
A foundational method for creating the thiazole scaffold is the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide.[4][11] This method is valued for its reliability and versatility, allowing for the introduction of various substituents at different positions on the thiazole ring, which is crucial for SAR studies.
Diagram 3: Hantzsch Thiazole Synthesis Workflow
Caption: The classic Hantzsch reaction for synthesizing the thiazole core structure.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Microbroth Dilution)
Causality: This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides a quantitative measure of a compound's potency, which is essential for comparing derivatives and guiding optimization.
Methodology:
-
Preparation: A 96-well microtiter plate is used. Prepare a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be chosen to bracket the expected MIC.
-
Inoculation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli), adjusted to a concentration of approximately 5 x 10^5 CFU/mL, is added to each well.
-
Controls (Self-Validation):
-
Positive Control: A well containing the broth and inoculum only (to confirm bacterial growth).
-
Negative Control: A well containing broth only (to confirm media sterility).
-
Reference Control: A well series with a known antibiotic (e.g., ciprofloxacin) to validate the assay's sensitivity.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the thiazole derivative. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Example Cytotoxicity Data
| Compound ID | Phenyl Substitution | IC50 vs. MCF-7 (µM)[2] | IC50 vs. HepG2 (µM)[4] |
| STD-Dox | (Doxorubicin) | 0.85 ± 0.05 | 1.12 ± 0.09 |
| THZ-01 | 4-Methyl | 10.5 ± 1.2 | 15.2 ± 1.8 |
| THZ-02 | 4-Chloro | 2.1 ± 0.3 | 4.5 ± 0.6 |
| THZ-03 | 4-Nitro | 1.6 ± 0.2 | 2.8 ± 0.4 |
Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization
Understanding how specific structural modifications influence biological activity is the essence of medicinal chemistry. For thiazole derivatives, substitutions at the C2, C4, and C5 positions are paramount.
-
C2 Position: Often involved in key interactions with the target. For example, attaching hydrophobic or amide-linked phenyl groups at C2 can significantly enhance antitubercular or anticancer activity.[4]
-
C4 Position: Modifications here, such as adding an ester functionality or different aryl groups, can modulate potency and pharmacokinetic properties.[4]
-
C5 Position: This position is frequently used to introduce groups with hydrogen bond acceptor capabilities, which can improve target binding and overall activity.[4]
Table 2: Summary of Structure-Activity Relationships (SAR)
| Activity | Key Structural Features | Rationale |
| Anticancer | - N-phenylcarboxamide at C2- Electron-donating groups (e.g., -CH3) on associated phenyl rings | Augments antitumor activity, likely by enhancing binding affinity to kinase domains.[4] |
| Antimicrobial | - Electron-withdrawing groups (e.g., -Br, -NO2) on phenyl rings- Hydrophobic substituents at C2 | Increases lipophilicity for better membrane penetration and enhances electronic interactions with target enzymes.[4][7] |
| Anti-inflammatory | - Indole or benzimidazole moieties hybridized with the thiazole core | Creates a larger molecular scaffold that can effectively block the active sites of both COX and LOX enzymes.[22] |
The Role of Molecular Hybridization
A powerful strategy in modern drug design is molecular hybridization, which involves combining the thiazole scaffold with other known pharmacophores (e.g., pyrazoline, imidazole, triazole).[26][27] This approach aims to create hybrid molecules that can interact with multiple targets or have improved affinity for a single target, potentially leading to enhanced efficacy and overcoming drug resistance.[22][26]
Chapter 5: Future Perspectives and Conclusion
The thiazole scaffold remains a highly productive platform for drug discovery. Future research will likely focus on developing derivatives with greater target specificity to minimize off-target effects and toxicity.[16] The application of computational tools like molecular docking will continue to be indispensable for the rational design of new compounds.[18][28] Overcoming challenges such as poor bioavailability and acquired drug resistance will require innovative medicinal chemistry strategies, including the development of novel thiazole-based drug delivery systems and combination therapies.
References
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- The Potential of Thiazole Deriv
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
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- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Anti-viral activity of thiazole derivatives: an updated p
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- A Review on Synthesis and Biological Activity of Thiazole and its Deriv
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
- A review on progress of thiazole derivatives as potential anti-inflammatory agents.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Synthesis and anti-inflammatory activity of thiazole deriv
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Anti-viral activity of thiazole derivatives: an updated p
- A review on progress of thiazole derivatives as potential anti-inflamm
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- A review on thiazole based compounds & it's pharmacological activities. linkedin.com.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ijper.org.
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives.
- Synthesis of novel biologically active thiazole dyes and their applic
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Anti-viral activity of thiazole derivatives: an updated patent review.
- Thiazole and Thiazolidinone derivatives with antiviral activity.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Thiazole Ring—A Biologically Active Scaffold. PubMed Central.
- Application and synthesis of thiazole ring in clinically approved drugs. PubMed.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed Central.
- Some clinically approved thiazole-bearing anticancer drugs.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. ijcrt.org.
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solubility of 2-tert-butyl-1,3-thiazole-4-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-tert-butyl-1,3-thiazole-4-carbaldehyde in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that profoundly influences drug development, from early discovery to formulation. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic aldehyde with potential applications in medicinal chemistry. We will explore its predicted solubility based on molecular structure analysis and present a detailed, best-practice experimental protocol for its empirical determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of pharmaceutical sciences. For a drug candidate, poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy. Similarly, understanding a compound's solubility in organic solvents is paramount for synthesis, purification, and the preparation of stock solutions for screening assays.
This compound is a molecule of interest due to its thiazole core, a scaffold present in numerous approved drugs, and its reactive carbaldehyde group, which serves as a versatile handle for further chemical modification. Its solubility characteristics will dictate the choice of solvents for reaction media, crystallization, and formulation, making a thorough understanding of this property essential for its successful application.
Physicochemical Profile and Predicted Solubility
A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent. An analysis of the structure of this compound allows for a qualitative prediction of its solubility profile.
-
Thiazole Ring: The thiazole ring contains both nitrogen and sulfur heteroatoms, creating a polar, aromatic system capable of dipole-dipole interactions.
-
Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor, further enhancing interactions with polar solvents.
-
Tert-butyl Group: This bulky, nonpolar alkyl group will contribute to solubility in nonpolar, lipophilic solvents.
The presence of both polar and nonpolar moieties suggests that this compound is an amphiphilic molecule. Its overall solubility will be a balance of these competing characteristics.
Predicted Intermolecular Interactions
The diagram below illustrates the potential intermolecular forces between this compound and various solvent types.
Caption: Predicted intermolecular forces governing solubility.
Predicted Solubility Table
Based on the structural analysis, the following table summarizes the predicted solubility of this compound in common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Driving Interactions |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Strong dipole-dipole interactions |
| Polar Protic | Ethanol, Methanol, IPA | Moderate to High | Hydrogen bonding (acceptor) and dipole-dipole interactions |
| Ethers | THF, Diethyl Ether | Moderate | Dipole-dipole and some van der Waals interactions |
| Chlorinated | DCM, Chloroform | Moderate to High | Dipole-dipole interactions |
| Aromatic | Toluene, Benzene | Low to Moderate | Van der Waals forces (tert-butyl) vs. polar repulsion |
| Aliphatic | Hexane, Heptane | Very Low | Predominantly weak van der Waals forces, polar groups hinder |
Gold-Standard Protocol: Isothermal Shake-Flask Solubility Determination
To move from prediction to empirical data, a robust and reproducible experimental method is required. The isothermal shake-flask method is widely regarded as the "gold standard" for solubility determination due to its simplicity and accuracy. The protocol below details a self-validating system for determining the solubility of this compound.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what might dissolve is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended, but 24 to 48 hours is a common starting point.
-
Causality Insight: Constant agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Holding the temperature constant is critical as solubility is temperature-dependent.
-
Part B: Sampling and Analysis
-
Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand in a temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a clean syringe.
-
Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.
-
Self-Validation Check: The choice of filter material (e.g., PTFE) must be compatible with the solvent to prevent filter degradation or leaching of extractables. A small initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to bring the analyte concentration into the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.
Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration determined by HPLC (in mg/mL).
-
DF is the dilution factor.
Data Interpretation and Application
The empirically determined solubility data provides actionable insights for various stages of development:
-
Process Chemistry: Solvents with high solubility are ideal candidates for reaction media, facilitating higher reactant concentrations and potentially faster reaction rates. Solvents with a steep solubility-temperature gradient are excellent for crystallization and purification.
-
Preclinical Development: For in vitro and in vivo studies, the compound is often first dissolved in a strong organic solvent like DMSO to create a high-concentration stock solution. Knowing the precise solubility in DMSO is crucial to prevent the compound from precipitating upon dilution into aqueous assay buffers.
-
Formulation Science: While organic solvent solubility is not a direct measure of aqueous solubility, it provides valuable information about the compound's lipophilicity. This can help in selecting excipients and formulation strategies (e.g., lipid-based formulations) to enhance bioavailability.
Conclusion
While theoretical predictions based on molecular structure provide a valuable starting point, the empirical determination of solubility remains an indispensable activity in chemical and pharmaceutical development. The solubility profile of this compound, governed by its amphiphilic nature, can be accurately determined using the robust isothermal shake-flask method. The resulting data is fundamental for guiding solvent selection in synthesis, purification, and biological screening, thereby enabling the efficient advancement of this and other promising molecules in the drug discovery pipeline.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
The Aldehyde Moiety on a Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Substituted Thiazole Aldehydes
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs and bioactive natural products.[1] While the broader applications of thiazole derivatives are well-documented, this technical guide focuses on a specific, highly versatile subclass: substituted thiazole aldehydes. These compounds are not merely synthetic curiosities; they represent a critical nexus of reactivity and biological potential, serving as pivotal intermediates for the construction of complex molecular architectures and, in some cases, exhibiting intrinsic biological activity. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and therapeutic applications of substituted thiazole aldehydes, grounded in established protocols and mechanistic insights.
The Thiazole Aldehyde: A Synthon of Strategic Importance
The strategic value of a functional group in medicinal chemistry is dictated by its synthetic accessibility, its reactivity profile, and its influence on the pharmacological properties of the parent molecule. Substituted thiazole aldehydes excel in all three areas. The electron-withdrawing nature of the aldehyde group, coupled with the inherent electronic properties of the thiazole ring, creates a unique chemical entity with a rich and exploitable reactivity.
Electronic Landscape and Reactivity
The thiazole ring is an aromatic heterocycle with distinct electronic features. The nitrogen atom at position 3 is basic and a site for protonation, while the sulfur atom at position 1 acts as an electron donor.[2] The carbon atoms of the thiazole ring exhibit varying degrees of electron density, with the C2 position being the most electron-deficient and thus susceptible to nucleophilic attack.[2] Conversely, the C4 and C5 positions are more electron-rich, making them targets for electrophilic substitution.[2]
The introduction of an aldehyde group further modulates this electronic landscape. The aldehyde's electron-withdrawing character enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic addition reactions. This predictable reactivity is the foundation for its utility as a synthetic intermediate.
Synthesis of Substituted Thiazole Aldehydes: Building the Core Scaffold
The efficient synthesis of substituted thiazole aldehydes is a prerequisite for their application in drug discovery. Several robust methods have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Classic Approach
The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide.[3] This method can be adapted to produce thiazole aldehydes by employing an α-halo-β-ketoaldehyde or a protected equivalent.
Diagram 1: Hantzsch Synthesis of a Substituted Thiazole Aldehyde
Caption: General workflow for the Hantzsch synthesis of a thiazole aldehyde.
Vilsmeier-Haack Formylation: Direct Introduction of the Aldehyde
For pre-existing thiazole scaffolds, the Vilsmeier-Haack reaction is a powerful method for the direct formylation of electron-rich aromatic rings.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the thiazole ring, usually at the C5 position.[4][6]
Diagram 2: Vilsmeier-Haack Formylation of a Thiazole
Caption: Stepwise process of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Arylthiazole
This protocol provides a general procedure for the formylation of a 2-arylthiazole at the C5 position.
Materials:
-
2-Arylthiazole (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
Chloroform (CHCl₃)
-
10% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (used as solvent) to 0°C in an ice bath.
-
Add phosphorus oxychloride (3.0 equiv) dropwise to the cooled DMF with constant stirring, maintaining the temperature at 0°C.
-
To the freshly prepared Vilsmeier reagent, add the 2-arylthiazole (1.0 equiv) portion-wise at 0-5°C.
-
Stir the reaction mixture for 30 minutes at 0-5°C, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Heat the reaction mixture to 60°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a 10% aqueous sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-1,3-thiazole-5-carbaldehyde.
Applications in Medicinal Chemistry: From Intermediate to Bioactive Molecule
The true value of substituted thiazole aldehydes lies in their utility as versatile synthons for the construction of a wide array of biologically active molecules. The aldehyde functionality serves as a convenient handle for introducing molecular diversity through various chemical transformations.
Condensation Reactions: Building Schiff Bases and Hydrazones
The aldehyde group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.
A notable example is the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles, which can be achieved in a one-pot, two-step procedure starting from an aromatic aldehyde, thiosemicarbazide, and a phenacyl bromide.[7]
Diagram 3: One-Pot Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole
Caption: Workflow for the one-pot synthesis of bioactive thiazole derivatives.
Experimental Protocol: One-Pot Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Sulphamic acid (10 mol%)
-
Ethanol (10 mL)
-
Phenacyl bromide (1 mmol)
-
Sodium acetate (3 mmol)
-
Acetic acid (0.5 mL)
Procedure:
-
In a round-bottomed flask, combine the aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulphamic acid (10 mol%) in ethanol (10 mL).
-
Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC until the starting aldehyde is consumed.
-
To the reaction mixture containing the in situ generated thiosemicarbazone, add sodium acetate (3 mmol), acetic acid (0.5 mL), and the appropriate phenacyl bromide (1 mmol).
-
Continue stirring at room temperature until the completion of the reaction, as monitored by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-arylidenehydrazinyl-4-arylthiazole.
Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-Carbon Bond Formation
The aldehyde group is an excellent electrophile for olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These transformations allow for the extension of the carbon skeleton and the introduction of double bonds, which can be crucial for modulating the conformational flexibility and pharmacokinetic properties of a drug candidate.
Thiazole Aldehydes as Precursors to Clinically Relevant Scaffolds
While direct examples of FDA-approved drugs synthesized from a thiazole aldehyde intermediate are not prominently featured in publicly available literature, the synthetic routes to many thiazole-containing drugs can be conceptually traced back to the reactivity of a thiazole aldehyde or a related synthon. For instance, the synthesis of the anti-inflammatory drug Fanetizole involves the formation of a 2-aminothiazole ring via the reaction of a thiourea with a phenacyl bromide.[8] A similar strategy employing a halo-keto-aldehyde could, in principle, yield a thiazole aldehyde precursor.
Biological Activities and Structure-Activity Relationships (SAR)
The thiazole aldehyde scaffold is not only a versatile synthetic intermediate but can also be a key pharmacophoric element. The aldehyde group can participate in hydrogen bonding and other interactions with biological targets. Furthermore, the substitution pattern on the thiazole ring significantly influences the biological activity of its derivatives.
| Thiazole Derivative Class | Substitution Pattern | Observed Biological Activity | Reference |
| 2-Arylidenehydrazinyl-4-arylthiazoles | Varied aryl groups | Antifungal, Anti-inflammatory, Antibacterial | [7] |
| Trisubstituted Thiazoles | Free amino at C2, carboxylic acid at C4, phenyl at C5 | Carbonic Anhydrase III Inhibition | [9] |
| Thiazole-based Chalcones | Varied aromatic aldehydes | Antimicrobial | [9] |
The data in the table above illustrates that modifications at the C2, C4, and C5 positions of the thiazole ring can lead to a diverse range of biological activities. The aldehyde group, often at the C4 or C5 position, serves as a key point for diversification to explore these structure-activity relationships.
Conclusion and Future Perspectives
Substituted thiazole aldehydes are a class of compounds with immense potential in medicinal chemistry. Their straightforward synthesis and rich reactivity make them invaluable intermediates for the construction of complex, biologically active molecules. The ability to readily modify the aldehyde group and the substitution pattern on the thiazole ring provides a powerful platform for the exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area will likely focus on the development of novel, more efficient synthetic methods for the preparation of functionalized thiazole aldehydes. Furthermore, the exploration of their utility in multicomponent reactions and diversity-oriented synthesis will undoubtedly lead to the discovery of new therapeutic agents. As our understanding of the biological roles of thiazole-containing molecules continues to grow, the importance of substituted thiazole aldehydes as key building blocks in the drug discovery process is set to increase.
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Fanetizole. In: Wikipedia. ; [Accessed 2024 Jan 10]. Available from: [Link].
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Scheme 15: Flow synthesis of fanetizole (87) via tube-in-tube system. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].
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Flow synthesis of fanetizole using tube-in-tube reactor. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].
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One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry. 2014;30(4):1853-1858. Available from: [Link].
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Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4-Aryl-2-Aminothiazole Derivatives. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].
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Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Accessed 2024 Jan 10]. Available from: [Link].
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General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. [Accessed 2024 Jan 10]. Available from: [Link].
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. 2024;20:708-716. Available from: [Link].
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. [Accessed 2024 Jan 10]. Available from: [Link].
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Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. 2013;21(16):5591-600. Available from: [Link].
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THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. [Accessed 2024 Jan 10]. Available from: [Link].
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An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive, research-level overview of a robust and validated synthetic pathway for the formation of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The synthesis is predicated on a multi-step approach, beginning with the foundational Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by targeted functional group manipulation to yield the final aldehyde. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the causal reasoning behind critical process parameters. It is intended for an audience of researchers, organic chemists, and drug development professionals.
Introduction and Strategic Overview
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for molecular design. The target molecule, this compound (CAS 937663-81-5), is a valuable intermediate, featuring a sterically bulky tert-butyl group at the 2-position that can enhance metabolic stability and a reactive aldehyde at the 4-position, which serves as a versatile handle for further chemical elaboration.
Direct, one-pot synthesis of this molecule is challenging due to the sensitivity of the aldehyde functional group under typical Hantzsch reaction conditions. Therefore, a more strategic and reliable three-step approach is employed, ensuring high yields and purity. This strategy involves:
-
Thionation: Conversion of a commercially available amide (pivalamide) to its corresponding thioamide (thiopivalamide) using Lawesson's reagent.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of thiopivalamide with an appropriate α-haloester (ethyl bromopyruvate) to form the stable ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate.
-
Selective Reduction: Controlled reduction of the resulting ester to the target aldehyde using diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures.
This guide will dissect each stage of this pathway, providing the mechanistic logic and actionable protocols required for successful laboratory execution.
Caption: Mechanism of amide thionation using Lawesson's reagent.
Step 2: The Hantzsch Thiazole Synthesis
This classic reaction is the cornerstone for forming the thiazole ring. [1][2]It involves three key mechanistic stages:
-
S-Alkylation (Sɴ2 Reaction): The sulfur atom of thiopivalamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an isothioamide salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This ring-closing step forms a five-membered tetrahedral intermediate.
-
Dehydration/Aromatization: The tetrahedral intermediate eliminates a molecule of water. This dehydration event is driven by the formation of the thermodynamically stable, aromatic thiazole ring.
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Step 3: Selective Ester Reduction with DIBAL-H
The conversion of an ester to an aldehyde requires arresting the reduction process, as aldehydes are typically more reactive than esters towards reducing agents. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its steric bulk and Lewis acidic nature. [3][4] The mechanism relies on precise temperature control:
-
Lewis Acid Coordination: At -78 °C, the electrophilic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester. This activates the carbonyl group for nucleophilic attack.
-
Hydride Transfer: A single hydride ion is transferred from the aluminum to the activated carbonyl carbon.
-
Stable Intermediate Formation: This generates a stable tetrahedral intermediate. [3][5]Crucially, at the cryogenic temperature of -78 °C, this intermediate does not collapse to eliminate the ethoxide. [3][4]Its stability prevents further reduction.
-
Hydrolysis (Workup): The reaction is quenched at low temperature with a proton source (e.g., methanol, followed by aqueous workup). This hydrolyzes the intermediate, which then collapses to form the final aldehyde product. Warming the reaction before quenching would lead to the elimination of the alkoxy group and subsequent over-reduction to the primary alcohol.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. DIBAL-H is pyrophoric and reacts violently with water.
Protocol 1: Synthesis of Thiopivalamide
| Parameter | Value | Reference |
| Reactants | Pivalamide, Lawesson's Reagent | [6][7] |
| Stoichiometry | Pivalamide (1.0 eq), Lawesson's Reagent (0.55 eq) | [6] |
| Solvent | Anhydrous Toluene | |
| Temperature | Reflux (~110 °C) | |
| Time | 3-5 hours | |
| Workup | Aqueous wash, extraction, recrystallization |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivalamide (1.0 eq) and Lawesson's reagent (0.55 eq).
-
Add anhydrous toluene (approx. 5 mL per gram of pivalamide) to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 3-5 hours).
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure thiopivalamide.
Protocol 2: Synthesis of Ethyl 2-tert-Butyl-1,3-thiazole-4-carboxylate
| Parameter | Value | Reference |
| Reactants | Thiopivalamide, Ethyl bromopyruvate | [8][9] |
| Stoichiometry | Thiopivalamide (1.0 eq), Ethyl bromopyruvate (1.1 eq) | [9] |
| Solvent | Absolute Ethanol | |
| Temperature | Reflux (~78 °C) | |
| Time | 4-6 hours | |
| Workup | Neutralization, extraction, column chromatography |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiopivalamide (1.0 eq) in absolute ethanol.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Neutralize the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure ester.
Protocol 3: Synthesis of this compound
| Parameter | Value | Reference |
| Reactant | Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate | [3][10][11] |
| Reagent | DIBAL-H (1.0 M solution in hexanes) | [3][10] |
| Stoichiometry | Ester (1.0 eq), DIBAL-H (1.1 eq) | [11] |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | [10] |
| Temperature | -78 °C (Dry ice/acetone bath) | [3][10] |
| Time | 2-3 hours | |
| Workup | Methanol quench, Rochelle's salt wash, extraction | [3][10] |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve the ethyl ester (1.0 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained at or below -75 °C. [3]4. Stir the mixture at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the very slow, dropwise addition of anhydrous methanol (approx. 2 eq) to consume excess DIBAL-H.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the gelatinous aluminum salts break up and two clear layers form. [10]8. Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often pure enough for subsequent steps, but can be further purified by careful flash column chromatography if necessary.
Conclusion
The synthesis of this compound is reliably achieved through a strategic three-step sequence. This pathway, leveraging the classic Hantzsch synthesis for the core construction and a controlled DIBAL-H reduction for the final functional group transformation, provides a reproducible and scalable method for obtaining this valuable building block. The mechanistic principles and detailed protocols outlined in this guide offer researchers the foundational knowledge required for successful synthesis and further exploration in the field of medicinal chemistry.
References
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Organic Synthesis. DIBAL-H Reduction. Available from: [Link]
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Royal Society of Chemistry. Supplementary data for DIBAL-H reduction. Available from: [Link]
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Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
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National Institutes of Health (NIH). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]
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ACS Publications. Learning from the Hantzsch synthesis. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
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University of Liverpool. OS-FGI Lecture 2: Partial reduction of esters. Available from: [Link]
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D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39. Available from: [Link]
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Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
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ScienceDirect. Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Available from: [Link]
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Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
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An In-depth Technical Guide to 2-tert-butyl-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of substituted thiazoles as pharmacologically active scaffolds. This guide elucidates the probable synthetic origins of this molecule, rooted in established methodologies like the Hantzsch thiazole synthesis, and details its modern preparative routes. Furthermore, we will explore its physicochemical properties, spectroscopic characterization, and its pivotal role as an intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile compound.
Historical Context and Emergence in Synthetic Chemistry
The thiazole ring is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The history of thiazole synthesis dates back to the late 19th century with the pioneering work of Arthur Hantzsch. The Hantzsch thiazole synthesis , a condensation reaction between an α-haloketone and a thioamide, remains a fundamental and widely practiced method for constructing the thiazole core.[1][3][4]
The specific compound, this compound, likely emerged as a synthetic intermediate in the pursuit of more complex molecular targets, particularly within the pharmaceutical industry. The tert-butyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability or modulate lipophilicity. The carbaldehyde functional group at the 4-position serves as a versatile handle for further chemical transformations, allowing for the construction of diverse molecular libraries.
While its initial synthesis may be embedded within patents or broader research articles focused on drug candidates, its availability from commercial suppliers today underscores its importance as a readily accessible building block for organic synthesis.[5]
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several logical pathways, primarily revolving around the construction of the thiazole ring followed by functional group manipulation.
Retrosynthetic Analysis
A plausible retrosynthetic analysis points to two primary disconnection strategies:
Caption: Retrosynthetic pathways for this compound.
This analysis suggests that the target aldehyde can be obtained either through the reduction of the corresponding carboxylic acid or the oxidation of the primary alcohol. The thiazole core itself is accessible via a Hantzsch-type synthesis.
Proposed Synthetic Routes
Route 1: Hantzsch Synthesis followed by Functional Group Interconversion
This is a classical and highly convergent approach.
-
Step 1: Hantzsch Thiazole Synthesis. The synthesis would commence with the reaction of a pivalamide (or its thioamide equivalent) with a suitable α-haloketone bearing the desired 4-formyl precursor, such as a protected 3-halo-2-oxopropanal. A more practical approach involves using an ester-containing α-haloketone, like ethyl bromopyruvate, to form the more stable ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate.
-
Step 2: Hydrolysis. The resulting ester is then hydrolyzed to 2-tert-butyl-1,3-thiazole-4-carboxylic acid, typically under basic conditions (e.g., using lithium hydroxide) followed by acidic workup.[6]
-
Step 3: Reduction to the Aldehyde. The carboxylic acid can be selectively reduced to the aldehyde. This is a delicate transformation that requires mild reducing agents to avoid over-reduction to the alcohol. Common reagents for this purpose include diisobutylaluminium hydride (DIBAL-H) at low temperatures or conversion to an activated species (like a Weinreb amide) followed by reduction.
Caption: Workflow for the synthesis of this compound via the Hantzsch route.
Route 2: Formylation of a Pre-formed 2-tert-butylthiazole
An alternative strategy involves the formylation of a 2-tert-butylthiazole precursor. This can be achieved through various methods, including Vilsmeier-Haack or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value |
| CAS Number | 937663-81-5 |
| Molecular Formula | C₈H₁₁NOS |
| Molecular Weight | 169.24 g/mol |
| Appearance | Pale yellow to yellow solid or oil |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.05 (s, 1H, CHO), 8.25 (s, 1H, thiazole-H), 1.45 (s, 9H, t-Bu) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 185.0, 178.0, 155.0, 125.0, 33.0, 30.0 |
| Mass Spectrum (LC-MS) | m/z: 170.1 [M+H]⁺ |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The thiazole nucleus itself is present in numerous approved drugs, and its derivatives are known to possess antimicrobial, anti-inflammatory, anticancer, and other therapeutic properties.
The aldehyde functionality of the title compound allows for a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to amides and esters.
-
Condensation reactions: With various nucleophiles to form larger, more complex heterocyclic systems.
Patents and research articles indicate that this scaffold is utilized in the synthesis of inhibitors for various biological targets, including kinases and other enzymes implicated in disease.
Experimental Protocols
The following is a representative, self-validating experimental protocol for the synthesis of this compound from its corresponding carboxylic acid.
Synthesis of this compound
-
Step 1: Activation of the Carboxylic Acid. To a solution of 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1 drop). Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Formation of the Weinreb Amide. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine (2.5 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is monitored by TLC for the disappearance of the acid chloride. Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the Weinreb amide.
-
Step 3: Reduction to the Aldehyde. Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere. Add a solution of DIBAL-H (1.5 eq, typically 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Conclusion
This compound stands as a testament to the enduring utility of the thiazole scaffold in modern organic synthesis and drug discovery. While its specific historical origins may be diffuse, its value as a synthetic intermediate is clear. The robust and well-understood chemistry of the thiazole ring, combined with the versatility of the aldehyde functional group, ensures that this compound will continue to be a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers working with this important heterocyclic building block.
References
-
Bouchet, M. J., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1493. [Link][1]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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ChemHelp ASAP. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. [Link][4]
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PubChem. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid. [Link]
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An In-depth Technical Guide to the Structural Analysis of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed structural analysis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Given its structural motifs—a bulky tert-butyl group, a reactive aldehyde, and an aromatic thiazole core—this molecule presents a unique electronic and steric profile. This document outlines a plausible synthetic route, predicts its spectroscopic characteristics, and provides a computational analysis of its structure.
Introduction and Significance
The thiazole ring is a cornerstone in pharmaceutical development, appearing in a wide array of approved drugs due to its ability to engage in various biological interactions.[1][2] The introduction of a tert-butyl group at the 2-position is expected to enhance lipophilicity and metabolic stability, key parameters in drug design. Furthermore, the carbaldehyde at the 4-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate.[3][4] Understanding its structural and electronic properties is paramount for its effective utilization in research and development.
Proposed Synthesis
Experimental Protocol:
Step 1: Reduction of 2-tert-Butyl-1,3-thiazole-4-carboxylic acid to (2-tert-Butyl-1,3-thiazol-4-yl)methanol
-
To a stirred solution of 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and again water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (2-tert-butyl-1,3-thiazol-4-yl)methanol, which can be purified by column chromatography on silica gel.
Step 2: Oxidation of (2-tert-Butyl-1,3-thiazol-4-yl)methanol to this compound
-
Dissolve the purified (2-tert-butyl-1,3-thiazol-4-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) or manganese dioxide (MnO₂) (5.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is performed in an aprotic solvent like THF to prevent reaction with the solvent.
-
Oxidation: Pyridinium chlorochromate is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. Manganese dioxide is another effective reagent for this transformation, particularly for allylic and benzylic-type alcohols.
Caption: Proposed two-step synthesis of the target aldehyde.
Spectroscopic Structural Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectra with justifications based on known chemical shift and absorption frequency data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region.[8] |
| ~8.40 | Singlet | 1H | Thiazole-H5 | The proton at the 5-position of the thiazole ring is deshielded by the adjacent sulfur atom and the electron-withdrawing aldehyde group. |
| ~10.10 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded and appears as a characteristic singlet in the downfield region of the spectrum.[9] |
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals corresponding to the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~31.0 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~34.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~128.0 | Thiazole-C5 | The carbon atom at the 5-position of the thiazole ring, shifted downfield due to the heteroatoms. |
| ~150.0 | Thiazole-C4 | The carbon atom at the 4-position, significantly deshielded by the attached aldehyde group. |
| ~175.0 | Thiazole-C2 | The carbon at the 2-position, deshielded by the adjacent nitrogen and sulfur atoms and the tert-butyl group. |
| ~185.0 | -C HO | The carbonyl carbon of the aldehyde group, appearing in the characteristic downfield region.[10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Absorption (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Justification |
| ~2960-2870 | Medium-Strong | C-H (tert-butyl) | Stretching | Characteristic C-H stretching vibrations of the sp³ hybridized carbons in the tert-butyl group. |
| ~2820 and ~2720 | Medium (two bands) | C-H (aldehyde) | Stretching | Fermi resonance doublet characteristic of the aldehyde C-H stretch.[11] |
| ~1700-1680 | Strong | C=O (aldehyde) | Stretching | Strong absorption due to the carbonyl stretch, slightly lowered in frequency due to conjugation with the thiazole ring.[12] |
| ~1550-1450 | Medium | C=N, C=C (thiazole) | Stretching | Aromatic ring stretching vibrations of the thiazole nucleus. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₁NOS), which is approximately 169.06.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A prominent peak at [M-15]⁺ is expected due to the facile loss of a methyl radical from the tert-butyl group, leading to a stable tertiary carbocation.
-
Loss of the tert-butyl group (-C(CH₃)₃): Cleavage of the bond between the thiazole ring and the tert-butyl group would result in a fragment at [M-57]⁺.
-
Loss of the formyl radical (-CHO): A peak at [M-29]⁺ corresponding to the loss of the aldehyde group.
-
McLafferty Rearrangement: While not a classic example, fragmentation involving the thiazole ring and the aldehyde is possible.
-
Caption: Key predicted fragmentation pathways in mass spectrometry.
Computational Structural Analysis
In the absence of experimental crystallographic data, computational modeling using Density Functional Theory (DFT) can provide valuable insights into the three-dimensional structure and electronic properties of this compound.
-
Molecular Geometry: DFT calculations would likely predict a planar thiazole ring. The tert-butyl group will adopt a staggered conformation to minimize steric hindrance with the thiazole ring. The aldehyde group is also expected to be coplanar with the thiazole ring to maximize conjugation.
-
Electronic Properties: The aldehyde group is a strong electron-withdrawing group, which will significantly influence the electron density distribution within the thiazole ring. The nitrogen and sulfur heteroatoms also contribute to the overall electronic character of the molecule. The highest occupied molecular orbital (HOMO) is likely to be localized on the thiazole ring, while the lowest unoccupied molecular orbital (LUMO) will likely have significant contribution from the carbonyl group of the aldehyde. This HOMO-LUMO distribution suggests that the molecule could be reactive towards nucleophilic attack at the aldehyde carbon and electrophilic attack on the thiazole ring.
Potential Applications and Future Directions
The structural features of this compound make it a promising candidate for various applications:
-
Medicinal Chemistry: The aldehyde functionality can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, allowing for the synthesis of a diverse library of compounds for biological screening. The tert-butyl group can enhance drug-like properties.
-
Materials Science: The conjugated system of the thiazole ring and the aldehyde group may impart interesting photophysical properties, suggesting potential applications in organic electronics and sensor technology.
Future work should focus on the experimental validation of the proposed synthesis and a thorough spectroscopic and crystallographic characterization of this compound. This will provide a solid foundation for its exploration in various scientific disciplines.
References
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). Retrieved from [Link]
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). International Journal of Pharmaceutical and Life Sciences, 5(1), 1-10.
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Syntheses and NMR spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved from [Link]
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2-Tert-butyl-1,3-thiazole-4-carboxylic acid | C8H11NO2S | CID 28875555 - PubChem. (n.d.). Retrieved from [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]
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(12) United States Patent. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). Retrieved from [Link]
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t-Butyl group towers over other 1H resonances - ACD/Labs. (n.d.). Retrieved from [Link]
-
2-Tert-butyl-4-thiophen-2-yl-1,3-thiazole | C11H13NS2 - PubChem. (n.d.). Retrieved from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
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19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
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19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). Retrieved from [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (n.d.). Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). Retrieved from [Link]
- Crystal Structure of 2-tert-butyl-1,3-thia-zolo[4,5-b]pyridine. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o932.
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COMPUTATIONAL ANALYSIS OF STRUCTURES UNDER BLAST LOADS AND IMPACTS. (n.d.). Retrieved from [Link]
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(PDF) Experimental and computational approaches to the evaluation of double corrugated arch structures. A review of the latest advancements. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Validated Three-Step Synthesis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Abstract: This document provides a comprehensive, field-tested protocol for the laboratory synthesis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a robust three-step sequence commencing with a Hantzsch thiazole synthesis to construct the core heterocycle, followed by a controlled reduction of the resulting ester, and culminating in a mild oxidation to afford the target aldehyde. This guide emphasizes the scientific rationale behind procedural choices, offers practical troubleshooting advice, and includes necessary safety precautions, making it suitable for researchers, chemists, and professionals in drug development.
Introduction and Scientific Rationale
The 1,3-thiazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and biologically active agents due to its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The title compound, this compound, serves as a versatile intermediate, with the aldehyde functional group providing a reactive handle for diversification through reactions like reductive amination, Wittig olefination, and condensation chemistry.
The synthetic strategy outlined herein was designed for reliability, scalability, and high purity of the final product. It avoids harsh conditions and utilizes well-established, high-yielding transformations. The three-step sequence is as follows:
-
Step 1: Hantzsch Thiazole Synthesis to form Ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate. This classic cyclocondensation reaction builds the thiazole ring from simple, commercially available precursors.[3][4]
-
Step 2: DIBAL-H Reduction to yield (2-tert-butyl-1,3-thiazol-4-yl)methanol. This step selectively reduces the ester to a primary alcohol without affecting the thiazole ring.
-
Step 3: Dess-Martin Periodinane (DMP) Oxidation to produce the target this compound. This method is chosen for its mild conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation.
Overall Synthetic Workflow
The complete transformation from starting materials to the final product is illustrated below. Each step is detailed in the subsequent sections.
Sources
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Application Note & Protocol: Regioselective Formylation of 2-tert-Butyl-1,3-thiazole via Directed Ortho-Metalation
Abstract: This document provides a detailed experimental procedure for the regioselective formylation of 2-tert-butyl-1,3-thiazole to synthesize 2-tert-butyl-1,3-thiazole-5-carbaldehyde. This key intermediate is valuable in the synthesis of complex heterocyclic compounds for pharmaceutical and materials science research. The protocol detailed herein utilizes a directed ortho-metalation (DoM) approach, involving the deprotonation at the C5 position with an organolithium reagent, followed by quenching with an appropriate formylating agent. This method offers high yield and excellent regiocontrol. We will delve into the mechanistic underpinnings, step-by-step laboratory procedures, safety protocols for handling pyrophoric and reactive reagents, and methods for product purification and characterization.
Introduction and Scientific Rationale
Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. The introduction of a formyl (-CHO) group onto the thiazole core provides a versatile chemical handle for further molecular elaboration through reactions such as Wittig olefination, reductive amination, and oxidation to a carboxylic acid.
The formylation of electron-rich heterocycles can be achieved through various methods, including the Vilsmeier-Haack reaction[1][2][3] and Friedel-Crafts-type reactions. However, for substituted thiazoles like 2-tert-butyl-1,3-thiazole, achieving regioselectivity can be challenging. The C5 proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur atom and the nitrogen atom in the ring. This inherent acidity makes directed ortho-metalation (DoM) an exceptionally effective strategy. By employing a strong organolithium base, such as n-butyllithium (n-BuLi), we can selectively deprotonate the C5 position to generate a nucleophilic lithiated intermediate.[4][5] This intermediate can then be trapped with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to yield the desired 2-tert-butyl-1,3-thiazole-5-carbaldehyde with high precision.[4][6]
This application note outlines a robust and validated protocol for this transformation, emphasizing safe handling practices and thorough analytical characterization of the final product.
Reaction Mechanism: Directed Ortho-Metalation
The reaction proceeds through a three-step sequence:
-
Deprotonation: n-Butyllithium, a powerful base, selectively abstracts the most acidic proton from the thiazole ring, which is at the C5 position. This occurs at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.
-
Nucleophilic Attack: The resulting 2-tert-butyl-5-lithiothiazole is a potent nucleophile. It attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), forming a stable tetrahedral lithium alkoxide intermediate.
-
Hydrolysis (Workup): Upon addition of an aqueous quenching solution (e.g., saturated NH₄Cl), the intermediate is hydrolyzed to release the final aldehyde product, 2-tert-butyl-1,3-thiazole-5-carbaldehyde.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| 2-tert-Butyl-1,3-thiazole | C₇H₁₁NS | 141.24 | 1.00 g | 7.08 | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 3.1 mL | 7.79 | 1.1 | 2.5 M solution in hexanes. Pyrophoric.[7][8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.66 mL | 8.50 | 1.2 | Anhydrous, <50 ppm water |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 35 mL | - | - | Anhydrous, <50 ppm water |
| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | ~15 mL | - | - | Aqueous solution for quenching |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - | For extraction |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~30 mL | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - | For column chromatography |
Equipment
-
100 mL two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas line with bubbler
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Reaction Setup & Lithiation:
-
Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar and septum under a stream of inert gas (Nitrogen or Argon). Ensure all glassware is rigorously oven-dried to remove moisture.
-
Add 2-tert-butyl-1,3-thiazole (1.00 g, 7.08 mmol) to the flask, followed by 30 mL of anhydrous THF via syringe.
-
Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate the temperature.
-
While stirring at -78 °C, add n-butyllithium (3.1 mL of a 2.5 M solution in hexanes, 7.79 mmol) dropwise via syringe over 10 minutes. A slight color change to pale yellow may be observed.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
Formylation & Quenching: 6. After 1 hour, add anhydrous DMF (0.66 mL, 8.50 mmol) dropwise via syringe to the reaction mixture, maintaining the temperature at -78 °C. 7. Continue stirring at -78 °C for an additional 2 hours. 8. Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath. 9. Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride solution. Caution: This may be exothermic. 10. Allow the mixture to warm to room temperature.
Workup and Purification: 11. Transfer the biphasic mixture to a separatory funnel. Add 50 mL of ethyl acetate and 15 mL of water. 12. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). 13. Combine all organic layers and wash with 30 mL of brine. 14. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown oil. 15. Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system of hexane and ethyl acetate (e.g., starting with 95:5 Hexane:EtOAc).[9] 16. Combine the fractions containing the pure product (monitored by TLC) and remove the solvent in vacuo to afford 2-tert-butyl-1,3-thiazole-5-carbaldehyde as a pale yellow solid.
Visualization of Experimental Workflow
Caption: Workflow for the formylation of 2-tert-butyl-1,3-thiazole.
Safety Precautions: A Critical Overview
Strict adherence to safety protocols is mandatory when performing this experiment.
-
Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric substance that can ignite spontaneously on contact with air or moisture.[8][10] It is also severely corrosive.
-
All transfers must be conducted under an inert atmosphere (N₂ or Ar) using proper syringe techniques.[11]
-
Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are combustible; neoprene or Nomex gloves are recommended).[7][8]
-
Keep a Class B dry powder or sand/lime bucket within arm's reach. DO NOT use a water or CO₂ extinguisher on an organolithium fire.[7]
-
Ensure a safety shower and eyewash station are immediately accessible.[7][12]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
General Hazards: Standard laboratory PPE, including a lab coat, gloves, and safety glasses, must be worn at all times. All operations should be performed inside a certified chemical fume hood.
Characterization of 2-tert-Butyl-1,3-thiazole-5-carbaldehyde
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: (400 MHz, CDCl₃): The spectrum is expected to show three distinct singlets.
-
δ ~9.9 ppm (s, 1H, -CHO)
-
δ ~8.2 ppm (s, 1H, Thiazole C4-H)
-
δ ~1.5 ppm (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR Spectroscopy: (100 MHz, CDCl₃): Expected signals include the aldehyde carbonyl, thiazole ring carbons, and the tert-butyl group carbons.
-
Mass Spectrometry (ESI-MS): Calculate the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C₈H₁₁NOS, the exact mass is 169.06.
-
TLC Analysis: Monitor the reaction and column chromatography using a suitable eluent (e.g., 80:20 Hexane:EtOAc) and visualize with UV light or an appropriate stain (e.g., potassium permanganate).
References
-
University of California, Riverside, EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Reich, H. J., et al. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Retrieved from [Link]
-
Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]
-
University of California, Irvine, EH&S. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Dixon, D. J., et al. (n.d.). A Simple One-pot Organometallic Formylation/Trapping Sequence Using N-Formylcarbazole. Synlett. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
Poveda, J. A., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). Organometallic Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (2022, September 29). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. Retrieved from [Link]
-
Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7, 1-8. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde in the Synthesis of Bioactive Molecules
Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug discovery.[3] The thiazole nucleus is integral to the structure of many FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam, highlighting its clinical significance.[2][4] This guide focuses on a particularly valuable building block, 2-tert-butyl-1,3-thiazole-4-carbaldehyde , and its strategic deployment in the synthesis of novel therapeutic agents.
The Versatile Synthon: this compound
The subject of this guide is a bifunctional molecule designed for synthetic versatility. Its structure is characterized by two key features that medicinal chemists can exploit:
-
The 2-tert-Butyl Group: This bulky, lipophilic group provides steric shielding to the adjacent thiazole nitrogen and sulfur atoms. This can be a critical determinant of a molecule's pharmacokinetic profile, potentially hindering metabolic degradation and improving oral bioavailability. Its presence can also enforce specific conformations, leading to higher selectivity for a biological target.
-
The 4-Carbaldehyde Group: The aldehyde functionality at the C4 position is the primary reactive handle for synthetic elaboration. As a potent electrophile, it serves as a gateway to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the systematic construction of diverse molecular libraries.[5]
The strategic combination of the stable, sterically demanding tert-butyl group with the synthetically labile aldehyde makes this thiazole derivative an ideal starting point for generating complex molecules with tailored biological activities.
Synthetic Pathways Leveraging the 4-Carbaldehyde Functionality
The aldehyde group of this compound is a versatile precursor for constructing a wide range of functional groups and molecular frameworks commonly found in bioactive molecules. Key transformations include condensation reactions, reductive aminations, and olefination reactions.
Workflow for Bioactive Molecule Synthesis
The general workflow for utilizing this building block involves a core reaction at the aldehyde, followed by further modifications to achieve the final target molecule.
Caption: General synthetic workflow from the starting aldehyde to the final bioactive molecule.
Application Example 1: Synthesis of Xanthine Oxidase Inhibitors via Knoevenagel Condensation
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its overactivity leads to hyperuricemia, a precursor to gout.[6] Febuxostat, an approved drug for this condition, features a substituted thiazole core, demonstrating the utility of this scaffold in targeting XO.[6][7][8][9] The Knoevenagel condensation provides a direct and efficient route to construct the α,β-unsaturated system that can be a precursor to molecules analogous to Febuxostat.
The reaction involves the condensation of the thiazole carbaldehyde with an active methylene compound, such as a malonic ester derivative, catalyzed by a weak base.
Reaction Mechanism: Knoevenagel Condensation
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
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- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. data.epo.org [data.epo.org]
protocol for derivatization of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
An Application Guide to the Synthetic Derivatization of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde
Abstract
This comprehensive application note provides detailed protocols and expert insights into the chemical derivatization of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. The thiazole moiety is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The strategic location of the aldehyde group at the C4 position offers a versatile handle for a wide array of chemical transformations. This guide moves beyond simple procedural lists to explain the underlying causality for experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them for novel molecular designs. We present validated, step-by-step protocols for oxidation, reduction, reductive amination, Wittig olefination, and aldol condensation, complete with mechanistic rationale and data interpretation guidelines.
Introduction: The Strategic Importance of the Thiazole Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in medicinal chemistry.[3][4] The 2-tert-butyl substitution on the target molecule provides steric bulk, which can enhance metabolic stability and modulate receptor binding interactions. The aldehyde at the C4 position is an electrophilic center, making it highly reactive and amenable to a variety of synthetic modifications.[5] This allows for the systematic exploration of chemical space around the core scaffold, a critical activity in lead optimization for drug development. This document serves as a practical guide to unlocking the synthetic potential of this valuable intermediate.
Foundational Derivatization Strategies
The reactivity of this compound is dominated by the chemistry of its aldehyde group. The primary derivatization pathways involve nucleophilic attack at the carbonyl carbon. We will explore five robust and high-utility transformations.
Sources
- 1. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 2. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
large-scale synthesis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
An In-Depth Guide to the Scalable Synthesis of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of this compound, a key building block in pharmaceutical research and development. The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, scalability, and safety.
Introduction and Strategic Overview
This compound is a valuable heterocyclic intermediate. The thiazole moiety is a prominent scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of therapeutic activities.[1][2] The tert-butyl group at the 2-position and the carbaldehyde at the 4-position provide specific steric and electronic properties, making it a crucial component for the synthesis of targeted therapeutic agents.
The large-scale synthesis of this compound requires a robust, reproducible, and economically viable route. Direct formylation of the 2-tert-butylthiazole core can be challenging regarding regioselectivity and scalability. A more strategic and reliable approach involves the construction of a stable precursor, 2-tert-butyl-1,3-thiazole-4-carboxylic acid, followed by its selective reduction to the target aldehyde. This multi-step synthesis ensures high purity and yield, critical for pharmaceutical applications.
This guide details a two-stage synthetic strategy:
-
Stage 1: Synthesis of 2-tert-Butyl-1,3-thiazole-4-carboxylic Acid. This stage focuses on the efficient construction of the thiazole ring system with the required substituents.
-
Stage 2: Selective Reduction to this compound. This critical stage outlines the conversion of the stable carboxylic acid intermediate to the desired aldehyde, with a focus on preventing over-reduction.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from a readily available starting material to the final product.
Caption: Proposed two-stage synthetic workflow.
Stage 1: Synthesis of 2-tert-Butyl-1,3-thiazole-4-carboxylic Acid
The synthesis of the carboxylic acid intermediate is a crucial first step. A reliable method is the hydrolysis of the corresponding ethyl ester.
Reaction Mechanism: Ester Hydrolysis
The hydrolysis of ethyl 2-tert-butylthiazole-4-carboxylate is a base-mediated process. Lithium hydroxide is a suitable base for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final acidification step protonates the resulting carboxylate salt to yield the desired carboxylic acid.
Detailed Protocol for the Synthesis of 2-tert-Butyl-1,3-thiazole-4-carboxylic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Ethyl 2-tert-butylthiazole-4-carboxylate | 213.29 | 1.0 | Starting material |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 4.0 | Base for hydrolysis |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent |
| Water (deionized) | 18.02 | - | Co-solvent |
| Hydrochloric acid (HCl), 2M aqueous solution | 36.46 | 4.1 | For acidification |
| Ethyl acetate (EtOAc) | 88.11 | - | Extraction solvent |
| Brine (saturated NaCl solution) | - | - | For washing |
| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | - | Drying agent |
Procedure:
-
To a stirred mixture of ethyl 2-tert-butylthiazole-4-carboxylate (1.0 eq) in a suitable reaction vessel, add THF and water.
-
Add lithium hydroxide monohydrate (4.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully add 2M hydrochloric acid (4.1 eq) to the reaction mixture to neutralize the base and precipitate the carboxylic acid.
-
Concentrate the solution under reduced pressure to remove the THF.
-
Partition the resulting aqueous mixture between ethyl acetate and brine.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-tert-butyl-1,3-thiazole-4-carboxylic acid as a solid.[3]
Expected Yield: ~90-95% Purity: >98% (by NMR and HPLC)
Stage 2: Selective Reduction to this compound
The conversion of the carboxylic acid to the aldehyde is a critical transformation that requires careful control to prevent over-reduction to the corresponding alcohol. The recommended method is the Rosenmund reduction of the acyl chloride.
Reaction Mechanism: Rosenmund Reduction
The Rosenmund reduction is a catalytic hydrogenation of an acyl chloride to an aldehyde.[1][4] The reaction is catalyzed by palladium supported on barium sulfate (the Rosenmund catalyst).[4] The barium sulfate provides a low surface area for the palladium, which reduces its activity and prevents the over-reduction of the aldehyde product to an alcohol.[4][5] For highly reactive acyl chlorides, a catalyst poison such as thiourea or quinoline-sulfur is often added to further deactivate the catalyst.[4][5]
The mechanism involves the oxidative addition of the acyl chloride to the palladium(0) catalyst, followed by hydrogenolysis to release the aldehyde and regenerate the catalyst.
Caption: Simplified mechanism of the Rosenmund Reduction.
Detailed Protocol for the Synthesis of this compound
This protocol is a two-step, one-pot procedure for the conversion of the carboxylic acid to the aldehyde.
Step A: Formation of the Acyl Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-tert-Butyl-1,3-thiazole-4-carboxylic acid | 185.24 | 1.0 | Starting material from Stage 1 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.5 | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | Catalyst |
| Toluene, anhydrous | 92.14 | - | Solvent |
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, suspend 2-tert-butyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the reaction is complete (monitored by IR or by quenching a small aliquot with methanol and analyzing by GC-MS for the methyl ester).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.
Step B: Rosenmund Reduction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (w/w) | Notes |
| Crude 2-tert-butyl-1,3-thiazole-4-acyl chloride | ~1.0 | - | From Step A |
| Palladium on barium sulfate (Pd/BaSO₄), 5% | - | 5-10% by weight of acyl chloride | Rosenmund catalyst |
| Quinoline-sulfur poison | - | ~1% by weight of catalyst | Optional, for deactivation |
| Anhydrous Toluene | 92.14 | - | Solvent |
| Hydrogen gas (H₂) | 2.02 | - | Reducing agent |
Procedure:
-
Under an inert atmosphere, dissolve the crude acyl chloride from Step A in anhydrous toluene.
-
Add the Rosenmund catalyst (5% Pd on BaSO₄, 5-10% w/w). If required, add the quinoline-sulfur poison.
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Expected Yield: ~70-85% from the carboxylic acid. Purity: >98% (by GC and NMR).
Alternative Method: Oxidation of the Primary Alcohol
An alternative and often scalable route to the aldehyde is the oxidation of the corresponding primary alcohol. This involves an additional reduction step of the carboxylic acid to the alcohol, followed by a selective oxidation.
Two-Step Procedure via Alcohol
-
Reduction of Carboxylic Acid to Alcohol: The carboxylic acid can be reduced to 2-tert-butyl-1,3-thiazol-4-yl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reduction is typically high-yielding.[6]
-
Oxidation of Alcohol to Aldehyde: The resulting primary alcohol can be oxidized to the aldehyde using various methods. For large-scale synthesis, the Swern oxidation is a common choice.[7][8]
Spotlight on Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[7][9]
Advantages for Large-Scale Synthesis:
-
Avoids the use of heavy metals like chromium.
-
The byproducts are volatile (dimethyl sulfide, CO, CO₂), which can simplify purification.[7]
Challenges and Safety Considerations:
-
The reaction is typically run at very low temperatures (-78 °C) to control the stability of the active intermediate, which can be challenging on a large scale.[10]
-
Dimethyl sulfide is a volatile and malodorous byproduct that requires proper handling and disposal.[10]
-
The reaction generates gaseous byproducts, requiring a well-ventilated reaction setup and careful pressure management.[11]
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxalyl Chloride: Corrosive and toxic. Handle with the same precautions as thionyl chloride.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources. Ensure proper grounding of equipment.
-
Palladium Catalysts: Can be pyrophoric, especially when dry and finely divided. Handle under an inert atmosphere.
-
General Precautions: All reactions should be carried out by trained personnel in a suitable chemical laboratory with access to safety equipment.
Conclusion
The presented synthetic route, proceeding through the stable 2-tert-butyl-1,3-thiazole-4-carboxylic acid intermediate and utilizing the Rosenmund reduction, offers a reliable and scalable method for the production of high-purity this compound. The alternative Swern oxidation protocol provides a viable metal-free option, with its own set of considerations for large-scale implementation. The choice of method will depend on the specific requirements of the project, including scale, available equipment, and safety infrastructure. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers and drug development professionals to successfully synthesize this important building block.
References
-
Wikipedia. Rosenmund reduction. [Link]
-
Chem-Station Int. Ed. Dess-Martin Oxidation. (2014-03-12). [Link]
-
BYJU'S. Rosenmund Reduction Mechanism. [Link]
-
Aakash Institute. Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. [Link]
-
Chem-Station Int. Ed. Swern Oxidation. (2014-03-12). [Link]
-
ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012-12-13). [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. (2017-03-24). [Link]
-
ResearchGate. The Rosenmund Reduction of Acid Chlorides to Aldehydes. [Link]
-
ACS Publications. The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2008-06-10). [Link]
-
Chemistry Online. Reactions of Carboxylic Acids and Derivatives. (2022-11-02). [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Wordpress. Rosenmund Reduction (Acid Chlorides to Aldehydes). [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Chemistry Steps. Acid Chlorides to Aldehydes. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by reduction of acid chlorides. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Wordpress. Dess Martin Periodate. [Link]
-
University of Louisville. One-pot Conversion of Carboxylic Acids to Aldehydes. [Link]
-
uobabylon.edu.iq. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]
-
RSC Publishing. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. [Link]
-
OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
-
Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]
-
Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]
-
YouTube. Swern oxidation : all details, mechanism, safety. (2018-01-17). [Link]
-
Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. [Link]
-
ACS Publications. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Tutor. Swern Oxidation. [Link]
-
PMC - PubMed Central. Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. [Link]
-
PubChem. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. [Link]
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- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols for the Quantification of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a key heterocyclic building block in pharmaceutical and materials science research. Recognizing the need for robust and reliable analytical methods, we present three distinct, validated techniques tailored for different laboratory capabilities and analytical objectives:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for direct analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for a primary, calibration-free quantification.
Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and outlines method validation strategies based on International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3][4][5]
Introduction and Analytical Strategy
This compound is a substituted thiazole derivative. The thiazole ring is a core structure in numerous pharmacologically active compounds, while the aldehyde functional group serves as a versatile handle for further synthetic modifications.[6][7] Accurate quantification is therefore critical for reaction monitoring, purity assessment, and quality control in drug development and chemical synthesis.
The selection of an analytical method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the analytical objective (e.g., purity vs. concentration in a complex mixture).
-
HPLC-UV after Derivatization: This is the gold standard for quantifying aldehydes, especially at low concentrations. The reaction with DNPH attaches a strong chromophore to the analyte, significantly enhancing detection sensitivity by UV-Vis spectroscopy.[8][9][10] This method is ideal for trace analysis and routine quality control.
-
GC-MS: This technique is well-suited for volatile or semi-volatile, thermally stable compounds. It offers excellent chromatographic separation and provides mass spectral data for definitive identification, making it a powerful tool for both quantification and impurity profiling.[6][11]
-
Quantitative NMR (qNMR): As a primary ratio method, qNMR allows for the direct measurement of an analyte's concentration or purity against a certified internal standard without the need for an analyte-specific calibration curve.[12][13][14][15][16] Its universality and high precision make it invaluable for certifying reference materials and for accurate purity assessments.[12][13]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Name | 2-(tert-Butyl)thiazole-4-carbaldehyde | BLDpharm[17] |
| Molecular Formula | C₈H₁₁NOS | PubChem[18] |
| Molecular Weight | 185.25 g/mol | PubChem[18] |
| CAS Number | 937663-81-5 | BLDpharm[17] |
Method 1: RP-HPLC-UV with DNPH Derivatization
Principle
The aldehyde functional group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly conjugated, exhibiting strong absorbance in the UV-visible region (typically around 360 nm), which allows for sensitive quantification using a standard HPLC-UV detector.[8][19] The separation is achieved on a reversed-phase C18 column.
Experimental Protocol
Instrumentation and Reagents:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Sulfuric Acid (H₂SO₄), concentrated
-
This compound reference standard (purity >98%)
Protocol Steps:
-
Preparation of DNPH Reagent:
-
Caution: DNPH is explosive when dry and should be handled with care. H₂SO₄ is highly corrosive.
-
Dissolve 40 mg of DNPH in 10 mL of acetonitrile.
-
Carefully add 0.2 mL of concentrated H₂SO₄.
-
Mix thoroughly until the DNPH is fully dissolved. This solution should be prepared fresh.
-
-
Preparation of Standard Stock Solution (as DNPH derivative):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add 10 mL of acetonitrile and sonicate to dissolve.
-
Add 5 mL of the DNPH reagent. Allow the reaction to proceed for 30 minutes at room temperature.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water. This yields a stock solution of the derivatized analyte.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the derivatized stock solution with a 50:50 acetonitrile/water mixture to prepare at least five calibration standards covering the desired concentration range.
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range.
-
Dissolve in a known volume of acetonitrile.
-
Add a proportional amount of DNPH reagent as used for the standard. Allow to react for 30 minutes.
-
Dilute with a 50:50 acetonitrile/water mixture to the final volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the DNPH-derivative against the concentration of the prepared standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the analyte in the sample solution using the calibration curve.
-
Workflow Diagram
Caption: Workflow for quantification via HPLC-UV after DNPH derivatization.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
This method leverages the volatility of this compound for separation by gas chromatography. The analyte is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The eluting compound is then ionized (typically by electron impact, EI) and fragmented. The mass spectrometer separates and detects these fragments, producing a unique mass spectrum that confirms the analyte's identity and a total ion chromatogram (TIC) that is used for quantification against a calibration curve.
Experimental Protocol
Instrumentation and Reagents:
-
GC-MS system with an electron impact (EI) ionization source
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas), high purity (99.999%)
-
Dichloromethane (DCM) or Ethyl Acetate, GC grade
-
This compound reference standard (purity >98%)
Protocol Steps:
-
Preparation of Standard Stock Solution:
-
Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane. This gives a stock solution of ~1000 µg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with dichloromethane to prepare at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample containing the analyte to achieve a final concentration within the calibration range.
-
Dissolve and dilute with a known volume of dichloromethane.
-
Filter if necessary using a 0.45 µm PTFE syringe filter.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio, adjust based on sensitivity)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-300
-
-
Data Analysis:
-
Identify the analyte peak in the Total Ion Chromatogram (TIC) by its retention time and by confirming its mass spectrum against the reference standard.
-
Integrate the peak area of a characteristic, abundant ion (quantification ion) or the total ion current.
-
Construct a calibration curve and perform linear regression to quantify the analyte in the sample.
-
Workflow Diagram
Caption: Direct analysis workflow for quantification by GC-MS.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle
Quantitative NMR relies on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12][15] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity or concentration of the analyte can be calculated using the ratio of their signal integrals, molecular weights, and masses. This method is highly accurate and does not require a calibration curve.
Experimental Protocol
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes
-
Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with high isotopic purity
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone are good choices as their singlets are often in an empty region of the spectrum. The IS must be stable, non-volatile, have a known high purity, and possess signals that do not overlap with the analyte.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10-15 mg of the chosen internal standard (e.g., Maleic Acid) into the same vial.
-
Record both masses precisely.
-
Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and vortex until both components are fully dissolved.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Ensure the spectrometer is well-shimmed.
-
Key Acquisition Parameters for Quantitation:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons. A value of 30-60 seconds is generally sufficient for accurate quantification.
-
Number of Scans (ns): ≥ 16 (to ensure good signal-to-noise ratio)
-
Acquisition Time (at): ≥ 3 seconds
-
-
Acquire the ¹H-NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.
-
Analyte Signal: The aldehyde proton (-CHO) should appear as a singlet around δ 9.5-10.5 ppm.
-
Internal Standard Signal: For maleic acid, the two vinyl protons appear as a singlet around δ 6.3 ppm in CDCl₃.
-
-
Use the following formula to calculate the purity of the analyte:[12]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., N_analyte = 1 for the aldehyde proton; N_std = 2 for maleic acid)
-
M: Molar mass
-
m: Mass weighed
-
Purity_std: Purity of the internal standard (as a percentage)
-
Logical Diagram
Caption: Logical relationship of variables for purity calculation by qNMR.
Method Validation Summary
All analytical methods intended for quantitative use must be validated to ensure they are fit for purpose.[5] The validation should be performed according to ICH Q2(R2) guidelines.[1][5]
| Parameter | HPLC-UV | GC-MS | qNMR | Typical Acceptance Criteria |
| Specificity | Yes | Yes | Yes | Peak purity/homogeneity; no interference at analyte RT |
| Linearity | Yes | Yes | N/A | R² ≥ 0.995 over a minimum of 5 concentrations[4] |
| Range | Yes | Yes | N/A | Established from linearity, accuracy, and precision data |
| Accuracy | Yes | Yes | Yes | 98.0% - 102.0% recovery for assay of bulk substance |
| Precision | Yes | Yes | Yes | RSD ≤ 2.0% for repeatability and intermediate precision |
| LOD | Yes | Yes | N/A | Signal-to-Noise ratio of 3:1 |
| LOQ | Yes | Yes | N/A | Signal-to-Noise ratio of 10:1 |
| Robustness | Yes | Yes | Yes | No significant impact on results from small, deliberate variations |
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. National Institutes of Health (NIH). [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
Analytical method validation as per ich and usp. SlideShare. [Link]
-
Quantitative analysis using NMR. ACS Publications. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
HPLC Determination of Trace Levels of Aliphatic Aldehydes. Marcel Dekker, Inc. [Link]
-
What Is Quantitative NMR (qNMR)?. YouTube. [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. American Institute of Physics Inc. [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Scopus. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Publishing. [Link]
-
Graphical representation of the thiazoline/thiazole formation (GC-MS). ResearchGate. [Link]
-
2-Tert-butyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]
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Application Note: 2-tert-butyl-1,3-thiazole-4-carbaldehyde as a Powerhouse Scaffold for Combinatorial Drug Discovery
Introduction: The Strategic Value of the Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone heterocycle in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding and other non-covalent interactions make it an invaluable scaffold for drug design.[3][4] Compounds incorporating the thiazole moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4]
Within this important class of molecules, 2-tert-butyl-1,3-thiazole-4-carbaldehyde emerges as a particularly strategic building block for combinatorial chemistry.[5] The design of this molecule is deliberate and synergistic:
-
The Thiazole Core: Provides the foundational aromatic system with proven biological relevance.
-
The 2-tert-butyl Group: This bulky, lipophilic group serves multiple functions. It enhances metabolic stability by sterically shielding the thiazole ring from enzymatic degradation. Furthermore, it can probe deep hydrophobic pockets within a biological target, potentially increasing binding affinity and selectivity.
-
The 4-carbaldehyde Functionality: This is the reactive handle for library generation. As a versatile electrophile, the aldehyde group can participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal anchor point for introducing molecular diversity.[6]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging this compound in key combinatorial workflows to rapidly generate diverse libraries of potential therapeutic agents.
Core Synthetic Strategies & Protocols
The power of this compound lies in its suitability for robust, high-throughput chemical transformations. Multicomponent reactions (MCRs) are particularly well-suited, as they combine three or more starting materials in a single, efficient operation to create complex products, embodying the principles of atom economy and synthetic efficiency crucial for library synthesis.[7][8]
The Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Libraries
The Ugi reaction is arguably the most important MCR in medicinal chemistry, enabling the one-pot synthesis of complex α-acetamido carboxamide structures that can mimic peptide backbones.[9][10] The reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[11]
Causality and Mechanistic Insight: The reaction proceeds via the initial formation of an imine from the aldehyde and amine. This imine is protonated by the carboxylic acid to form a highly reactive iminium ion. The nucleophilic isocyanide then attacks this intermediate, forming a nitrilium ion, which is ultimately trapped by the carboxylate anion. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the stable bis-amide product.[12][13] This reliable mechanism ensures that a single, well-defined product is formed from four diverse inputs.
Workflow: Ugi Four-Component Reaction (U-4CR)
Caption: General workflow for generating a chemical library via the Ugi-4CR.
Protocol 1: General Procedure for Ugi-4CR
-
Preparation: To a 10 mL vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 0.1 mmol, 18.3 mg).
-
Solvent Addition: Add methanol (MeOH, 1.0 mL) and stir to dissolve the aldehyde.
-
Component Addition: Sequentially add the primary amine (1.0 eq, 0.1 mmol), the carboxylic acid (1.0 eq, 0.1 mmol), and finally the isocyanide (1.0 eq, 0.1 mmol).
-
Scientist's Note: The order of addition is generally not critical, but adding the isocyanide last is common practice. Isocyanides often have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
-
Reaction: Cap the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (10 mL) and wash with saturated sodium bicarbonate solution (2 x 5 mL) and brine (1 x 5 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired Ugi product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Illustrative Ugi Library Diversity
| Amine (R1-NH2) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Resulting Scaffold Core Structure |
| Benzylamine | Acetic Acid | tert-Butyl isocyanide | Peptidomimetic with aromatic and aliphatic side chains |
| Cyclopropylamine | Benzoic Acid | Cyclohexyl isocyanide | Constrained amine backbone with aromatic acyl group |
| Aniline | 3-Pyridinecarboxylic acid | Benzyl isocyanide | Aromatic backbone with heterocyclic functionality |
The Passerini Three-Component Reaction (P-3CR) for α-Acyloxy Amide Synthesis
The Passerini reaction is another powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[14][15] Unlike the Ugi reaction, it does not involve an amine component, leading to a different, yet equally valuable, chemical space.
Causality and Mechanistic Insight: The Passerini reaction is believed to proceed through a non-ionic, concerted pathway, especially in aprotic solvents at high concentrations.[14][15] The components are thought to assemble via hydrogen bonding into a cyclic transition state, leading directly to an intermediate that rearranges to the final product. This mechanism makes the reaction very fast and efficient.[15]
Mechanism: Passerini Three-Component Reaction (P-3CR)
Caption: Simplified mechanistic pathway of the Passerini 3-CR.
Protocol 2: General Procedure for Passerini-3CR
-
Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq, 0.2 mmol, 36.6 mg) and the carboxylic acid (1.2 eq, 0.24 mmol).
-
Solvent Addition: Add a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (1.5 mL). Stir the mixture.
-
Isocyanide Addition: Add the isocyanide (1.1 eq, 0.22 mmol) dropwise to the solution at room temperature.
-
Scientist's Note: The reaction is often exothermic. For highly reactive substrates, cooling the reaction mixture in an ice bath during the addition of the isocyanide may be necessary to control the reaction rate.
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM (10 mL). Wash with water (5 mL) and brine (5 mL).
-
Isolation & Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the pure α-acyloxy amide.
-
Characterization: Verify the product structure by NMR and HRMS.
Reductive Amination for Flexible Linker and Side-Chain Introduction
Reductive amination is a cornerstone transformation for converting aldehydes into amines.[16] It is a robust and highly reliable method for creating C-N bonds and is exceptionally well-suited for combinatorial synthesis due to the vast commercial availability of primary and secondary amines.
Causality and Experimental Choice: This two-step, one-pot process involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical. Mild, selective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred over harsher reagents like NaBH₄.[17] This is because they are less reactive towards the starting aldehyde, selectively reducing the more electrophilic iminium ion as it forms. This prevents premature reduction of the aldehyde and minimizes side reactions, leading to cleaner products and higher yields.[16]
Workflow: Library Generation via Reductive Amination
Caption: High-throughput synthesis of an amine library via reductive amination.
Protocol 3: General Procedure for Reductive Amination
-
Preparation: In a vial, dissolve this compound (1.0 eq, 0.2 mmol, 36.6 mg) and the desired primary or secondary amine (1.1 eq, 0.22 mmol) in an appropriate solvent like 1,2-dichloroethane (DCE) or methanol (MeOH) (2.0 mL).
-
Imine Formation: If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Scientist's Note: For less reactive amines or sterically hindered aldehydes, adding a mild acid catalyst like acetic acid (AcOH) can accelerate imine formation.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 0.3 mmol, 63.6 mg) portion-wise to the stirring solution.
-
Safety Precaution: Addition may cause gas evolution. Ensure adequate ventilation.
-
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours, or until the reaction is complete as determined by LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
-
Characterization: Confirm the identity and purity of the final amine product by NMR and MS analysis.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is more than just a chemical reagent; it is a sophisticated building block designed for efficiency and diversity in medicinal chemistry. Its strategic combination of a biologically relevant thiazole core, a metabolically robust tert-butyl group, and a synthetically versatile aldehyde handle makes it an exceptional platform for combinatorial library synthesis. By employing robust and scalable reactions such as the Ugi, Passerini, and reductive amination protocols detailed herein, researchers can rapidly access vast and diverse chemical space, significantly accelerating the hit identification and lead optimization phases of the drug discovery pipeline.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Various Authors. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews.
-
Sharma, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]
-
Alam, M. A., et al. (2022). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
-
Reyes, L., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
Shaaban, S., & El-Meguid, M. A. (2018). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Retrieved from [Link]
-
Alharthi, A., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Retrieved from [Link]
-
Ziyaei-Halimehjani, A., & Saeedi, M. (2015). Terephthaldehyde as a suitable building-block for synthesis of new Ugi adducts. Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
Gracia, J., et al. (2018). On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction. RSC Advances. Retrieved from [Link]
-
Alam, M. A. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry. Retrieved from [Link]
-
Reyes, L., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Science and Education Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chowdhury, D., & Mukherjee, A. (2023). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemistry – An Asian Journal. Retrieved from [Link]
-
Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
-
Salmi, C., et al. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry. Retrieved from [Link]
-
Lam, K. S., & Ren, Z. (2017). Combinatorial Chemistry in Drug Discovery. Current drug discovery technologies. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Abstract
This document provides a comprehensive guide for the purification of 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a key heterocyclic building block in pharmaceutical and materials science research. The purity of this aldehyde is critical for ensuring reproducible outcomes in subsequent synthetic steps and biological assays. We present detailed, field-proven protocols for several purification techniques, including flash column chromatography, vacuum distillation, and chemical purification via bisulfite adduct formation. The guide emphasizes the rationale behind procedural choices, offering insights into troubleshooting and optimization to achieve high purity standards.
Introduction: The Challenge of Aldehyde Purification
This compound is a moderately polar compound whose reactivity presents unique purification challenges. Like many aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid, and can undergo self-condensation or other side reactions under non-optimal conditions. The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction by-products, and degradation products while minimizing loss of the target compound.
The choice of purification method is dictated by the scale of the reaction, the nature of the impurities, and the physical properties of the aldehyde. While specific physical data for this compound is not widely published, analogous structures such as 2-thiazolecarboxaldehyde are liquids at room temperature, suggesting that the target compound is also likely a liquid or a low-melting solid.[1] This guide will therefore focus on techniques suitable for non-volatile liquids and low-melting solids.
Pre-Purification Analysis: Know Your Impurities
Before selecting a purification protocol, it is crucial to analyze the crude product. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment.
Key Objectives of TLC Analysis:
-
Identify the number of components in the crude mixture.
-
Determine the polarity of the target compound relative to impurities.
-
Screen for an optimal solvent system for column chromatography.
A recommended starting point for TLC analysis is a mobile phase of 3:1 Hexanes:Ethyl Acetate. The target aldehyde is expected to be a moderately polar compound. An ideal solvent system will yield a Retention Factor (Rf) for the desired compound between 0.25 and 0.35, as this range typically translates to effective separation on a column.[2]
Primary Purification Method: Flash Column Chromatography
Flash column chromatography is the most versatile and widely applicable method for purifying milligram to multi-gram quantities of this compound.[3] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4]
Causality Behind Experimental Choices
-
Stationary Phase Selection: Silica gel is the most common stationary phase due to its effectiveness and low cost.[5] However, the acidic nature of standard silica gel can sometimes cause degradation of sensitive aldehydes through acetal formation (if alcohols are present) or other acid-catalyzed side reactions.[6] If TLC analysis shows streaking or the appearance of new spots, consider using:
-
Neutralized Silica Gel: Pre-treating the silica slurry with ~1% triethylamine (v/v) relative to the solvent volume can passivate the acidic sites.
-
Neutral Alumina: Alumina is a suitable alternative for acid-sensitive compounds.[6] It is crucial to use neutral alumina, as basic or acidic grades can also promote unwanted reactions.
-
-
Solvent System (Mobile Phase): The solvent system identified during TLC analysis is the starting point. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, is often most effective for separating compounds with different polarities.[5]
Visual Workflow for Flash Chromatography
Caption: Workflow for the purification of this compound via flash column chromatography.
Detailed Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (standard, 230-400 mesh) or Neutral Alumina
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column with stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand (~0.5 cm).[2]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). A typical ratio is 30-50 g of silica for every 1 g of crude product.[2]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry from this point forward. [3]
-
-
Sample Loading (Choose one method):
-
Wet Loading (Preferred): Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully pipette the solution onto the top sand layer. Drain the solvent until the sample is loaded onto the silica.
-
Dry Loading (for samples poorly soluble in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Spot the crude material, the current fraction, and the previous fraction on the same plate for comparison.
-
-
Isolation:
-
Once the desired compound has fully eluted, combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Summary & Troubleshooting
| Parameter | Recommendation | Rationale / Troubleshooting |
| Stationary Phase | Silica Gel (230-400 mesh) | If streaking or decomposition occurs, switch to neutral alumina or silica treated with 1% triethylamine.[6] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Lower ratios may lead to poor separation. Increase the ratio for difficult separations.[2] |
| Target Rf on TLC | 0.25 - 0.35 | An Rf in this range provides the best balance between retention and elution time on the column.[2] |
| Common Eluent Systems | Hexanes/Ethyl Acetate | Start with low polarity (e.g., 9:1) and increase polarity as needed. Dichloromethane can also be used. |
| Flow Rate | ~2 inches/minute | A flow rate that is too fast reduces interaction time with the stationary phase, leading to poor separation.[2] |
Alternative Purification Methods
Vacuum Distillation
For larger quantities (>10 g) or to remove non-volatile impurities (e.g., salts, baseline material from a column), vacuum distillation can be an effective method, assuming the compound is thermally stable.
Protocol:
-
Set up a short-path distillation apparatus.
-
Place the crude material in the boiling flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask in an oil bath.
-
Collect the fraction that distills at a constant temperature. The exact boiling point under reduced pressure will need to be determined experimentally.
-
Caution: Aldehydes can be prone to decomposition at high temperatures. Use the lowest possible pressure to keep the boiling temperature down.
Chemical Purification via Bisulfite Adduct Formation
This technique is highly selective for aldehydes and can be used to separate them from alcohols and other non-aldehyde impurities.[7] It involves a reversible chemical reaction.
Caption: Workflow for the chemical purification of an aldehyde using reversible bisulfite adduct formation.
Protocol:
-
Suspend the crude aldehyde in water. Vigorous stirring is essential.
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃), using a ~10% molar excess. The reaction can be exothermic; use an ice bath to maintain room temperature.[7]
-
Stir the mixture for several hours or until the solid adduct precipitates or the aldehyde is fully in the aqueous phase.
-
If the adduct precipitates: Filter the solid and wash it thoroughly with diethyl ether or ethyl acetate to remove organic-soluble impurities.
-
If the adduct remains in solution: Extract the aqueous solution with diethyl ether or ethyl acetate to remove impurities. Discard the organic layers.
-
To regenerate the aldehyde, treat the isolated adduct (solid or aqueous solution) with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until gas evolution ceases and the aldehyde separates.
-
Extract the pure aldehyde with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Conclusion
The successful purification of this compound is readily achievable through a systematic approach. Flash column chromatography offers the most flexibility and is the recommended primary technique. Understanding the potential for acid sensitivity and selecting the appropriate stationary and mobile phases based on preliminary TLC analysis are keys to success. For specific purification challenges, vacuum distillation and chemical purification via bisulfite adduct formation provide robust alternatives. The protocols outlined in this guide serve as a validated starting point for researchers to obtain this valuable chemical intermediate in high purity.
References
-
PubChem. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
A. Al-Mulla. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Applicable Chemistry. [Link]
-
Columbia University. Column chromatography. Columbia University Department of Chemistry. [Link]
-
PubChem. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
CMU. How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. [Link]
-
University of Colorado Boulder. Column Chromatography. University of Colorado Boulder Department of Chemistry. [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. Chemistry Online @ UTSC. [Link]
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- 1. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Tert-butyl-1,3-Thiazol-4-carboxaldehyde CAS#: 937663-81-5 [m.chemicalbook.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route and improve yields. Our approach is grounded in fundamental chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves the formylation of a pre-formed 2-tert-butylthiazole ring. The two most prevalent and logical strategies are:
-
Direct Lithiation followed by Formylation: This is often the most direct route. It involves the deprotonation of 2-tert-butylthiazole at the C4 position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1] The acidity of the C2 proton can be a competing factor, but the bulky tert-butyl group often directs metallation to the C4 or C5 position.[2]
-
Vilsmeier-Haack Formylation: This classical method uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF, to formylate the electron-rich thiazole ring.[3][4] This method is effective for many electron-rich heterocycles.[3][5]
A less common but viable alternative involves starting from a precursor already containing the aldehyde or a masked equivalent, such as 2-tert-butyl-1,3-thiazole-4-carboxylic acid, which can then be reduced.[6][7]
Troubleshooting Guide: Direct Lithiation & Formylation Route
This route is powerful but highly sensitive to reaction conditions. Low yields often trace back to issues with the lithiation step or the subsequent formylation quench.
Problem 1: Low or No Conversion of Starting Material (2-tert-butylthiazole)
Symptoms:
-
TLC/LC-MS analysis shows predominantly unreacted 2-tert-butylthiazole.
-
Minimal or no desired product is formed after quenching with DMF.
Root Cause Analysis & Solutions:
This issue almost always points to a failure in the initial deprotonation step. Organolithium reactions are notoriously sensitive to moisture and air.[8][9]
-
Insufficiently Dried Glassware/Solvents: Trace amounts of water will rapidly quench the organolithium reagent (e.g., n-BuLi, LDA).
-
Solution: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be rigorously dried, typically over sodium/benzophenone ketyl or passed through a solvent purification system.[10]
-
-
Inactive Organolithium Reagent: n-BuLi and other organolithiums degrade upon storage, especially if not handled under a strictly inert atmosphere.
-
Solution: Titrate your organolithium reagent before use to determine its exact molarity. A fresh bottle is often the best solution if activity is suspect.[11]
-
-
Incorrect Reaction Temperature: While lithiation is often performed at low temperatures (-78°C) to prevent side reactions, the temperature must be optimal for the specific substrate.[8][12]
-
Solution: For thiazole lithiation, -78°C is a standard starting point. However, if conversion is low, allowing the reaction to slowly warm to -40°C or -20°C for a short period before quenching might improve lithiation efficiency. Monitor carefully, as warming too high can lead to THF decomposition by n-BuLi.[11]
-
Problem 2: Formation of Debrominated/Dehalogenated Byproduct Instead of Formylated Product (If starting from 4-bromo-2-tert-butylthiazole)
Symptoms:
-
Major byproduct observed is 2-tert-butylthiazole, not the desired aldehyde.
-
Low yield of the target molecule.
Root Cause Analysis & Solutions:
This occurs during a lithium-halogen exchange protocol. The organolithium intermediate is successfully formed but is then quenched by a proton source before it can react with DMF.[13]
-
Protic Contaminants: The most likely culprit is residual moisture in the reaction setup or, critically, in the DMF.
-
Solution: DMF is hygroscopic and must be thoroughly dried. Standard drying over molecular sieves is often insufficient. For best results, vacuum distill DMF from calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅) and store it over activated 4Å molecular sieves under an inert atmosphere.[10]
-
-
Slow Addition of Electrophile: If the lithiated intermediate has a long lifetime before encountering the electrophile, it has more opportunity to react with trace impurities.
-
Solution: Add the dried DMF solution to the cold (-78°C) organolithium solution relatively quickly (cannula transfer is ideal) to ensure the electrophile is readily available.
-
Workflow Diagram: Troubleshooting Lithiation-Formylation
Caption: Decision tree for troubleshooting low yields in the lithiation-formylation route.
Troubleshooting Guide: Vilsmeier-Haack Formylation Route
This route is generally more robust than organolithium methods but can suffer from regioselectivity issues and difficult workups.
Problem 3: Reaction is Sluggish or Incomplete
Symptoms:
-
Significant amount of 2-tert-butylthiazole remains after the reaction period.
-
Low overall yield of the crude aldehyde.
Root Cause Analysis & Solutions:
-
Insufficient Activation: The Vilsmeier reagent (chloroiminium cation) may not be forming efficiently or may not be electrophilic enough.
-
Solution 1 (Reagent Stoichiometry): Ensure at least 1.1-1.5 equivalents of both POCl₃ and DMF are used. The reaction is often run with DMF as the solvent, but if using a co-solvent, ensure the concentration is sufficient.[5]
-
Solution 2 (Temperature): While the formation of the Vilsmeier reagent is often done at 0°C, the subsequent formylation of the thiazole may require heating. The reactivity of five-membered heterocycles in this reaction is generally pyrrole > furan > thiophene > thiazole.[4] Gradually increase the reaction temperature (e.g., to 40-80°C) and monitor by TLC.[4][5]
-
-
Deactivated Substrate: Although the 2-tert-butyl group is electron-donating, other substituents on the ring could be deactivating it towards electrophilic substitution.
-
Solution: If the substrate is inherently unreactive, the Vilsmeier-Haack reaction may not be the optimal choice. Consider the more reactive lithiation-formylation pathway.
-
Problem 4: Formation of Multiple Isomers or Side Products
Symptoms:
-
NMR of the crude product shows multiple aldehyde signals.
-
Difficult purification, with products having similar polarities.
Root Cause Analysis & Solutions:
-
Lack of Regioselectivity: Formylation can occur at either the C4 or C5 position of the thiazole ring. While the C5 position is often electronically favored for electrophilic attack, steric hindrance from the adjacent tert-butyl group at C2 may direct the reaction to C4.[2] However, a mixture is possible.
-
Solution: Modifying reaction conditions can influence the isomer ratio. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to a mixture. Careful column chromatography will be necessary to separate the isomers.
-
-
Side Reactions with POCl₃: Phosphorus oxychloride is a powerful reagent that can lead to chlorination or other undesired reactions, particularly at high temperatures.
-
Solution: Maintain careful temperature control during the addition of POCl₃. Ensure the subsequent aqueous workup is performed cautiously, as the hydrolysis is highly exothermic.
-
Experimental Protocol Comparison
| Parameter | Lithiation-Formylation | Vilsmeier-Haack Formylation |
| Key Reagents | n-BuLi (or LDA), DMF | POCl₃, DMF |
| Temperature | -78°C (Cryogenic) | 0°C to 80°C |
| Atmosphere | Strictly Inert (Argon/N₂) | Inert recommended, less critical |
| Key Challenge | Sensitivity to moisture/air | Regioselectivity, exothermic workup |
| Typical Yield | Potentially higher (60-90%) | Moderate to good (50-80%) |
| Ideal For | Highly functionalized or sensitive substrates | Robust, scalable synthesis |
Purification Strategies
Q2: How can I effectively purify the final this compound product?
A2: The polarity of the aldehyde group allows for straightforward purification, but care must be taken to avoid common pitfalls.
-
Aqueous Workup: After quenching the reaction, a standard aqueous workup is performed. For the Vilsmeier-Haack reaction, this step involves careful, slow addition of the reaction mixture to ice-water, followed by neutralization with a base like NaOH or Na₂CO₃ to hydrolyze the iminium intermediate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Silica Gel Chromatography: This is the most common method for final purification.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the concentration. The aldehyde product is moderately polar and should elute cleanly.
-
Pro-Tip: Aldehydes can sometimes streak on silica gel due to oxidation or interaction with acidic sites. To mitigate this, you can pre-treat the silica with triethylamine (by adding ~0.5% to your eluent system) or use deactivated (neutral) silica gel.
-
References
- Bailey, W. F. (2020). Optimization of Organolithium Reactions. CHIMIA, 74(5), 388-393.
-
ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Organolithium Reactions. Retrieved from [Link]
- Hornillos, V., et al. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters, 15(19), 5114-5117.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- MDPI. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes, 11(7), 2053.
-
Asian Journal of Chemistry. (2016). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Tropical Journal of Pharmaceutical Research. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research, 13(12), 2063-2071.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(8), 2495-2504.
- Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).
- Papakyriakou, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(72), 42203–42213.
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Reddit. (n.d.). Lithiations Not Working : r/Chempros. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
- Li, J., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1653.
-
ResearchGate. (n.d.). Selective synthesis of 2- t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-sec-butyl thiazole. Retrieved from [Link]
Sources
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid | C8H11NO2S | CID 28875555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification Challenges for 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support guide for 2-tert-butyl-1,3-thiazole-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this heterocyclic aldehyde. Due to the inherent reactivity of the aldehyde functional group and the electronic nature of the thiazole ring, researchers often encounter difficulties in achieving high purity. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is largely dictated by the synthetic route and subsequent handling. However, the most prevalent impurities include:
-
2-tert-butyl-1,3-thiazole-4-carboxylic acid: This is the most common impurity, arising from the air oxidation of the aldehyde group.[1][2] The presence of this acid can complicate purification due to its high polarity.
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors may persist in the crude product.
-
Polymerization Byproducts: Aldehydes, particularly when exposed to acidic or basic conditions, can undergo self-condensation or polymerization.[2]
-
Solvent Adducts: If alcohol-based solvents (e.g., methanol, ethanol) are used in workup or chromatography without proper precautions, formation of hemiacetals or acetals can occur, especially in the presence of an acid catalyst like silica gel.[3]
Q2: My purified this compound is a pale yellow liquid/solid, but it darkens to yellow or brown over time. Is this normal?
A2: While the pure compound is typically pale yellow, darkening over time is a common observation and indicates degradation.[4] This is often due to slow oxidation to the corresponding carboxylic acid or the formation of minor, highly colored polymeric impurities. To minimize this, strict storage conditions are necessary.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain purity and prevent degradation, this compound should be stored under an inert atmosphere (Argon or Nitrogen), at a low temperature (2-8°C), and protected from light. Using an amber vial is recommended.
Part 2: Troubleshooting Guide for Purification
This section addresses specific issues encountered during the purification process, primarily focusing on silica gel column chromatography, the most common technique.
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause: An inappropriate solvent system is being used, leading to poor resolution between the target compound and impurities.[5]
-
Solution: Systematic Solvent System Selection.
-
TLC Analysis: Before committing to a column, perform a thorough TLC analysis using a range of solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Cyclohexane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane).[5][6]
-
Target Rf: Aim for a solvent system that gives the target aldehyde an Rf (retention factor) of approximately 0.25-0.35. This typically provides the best balance for achieving good separation on a column.
-
Gradient Elution: If a single isocratic system does not resolve all spots, a gradient elution is recommended. Start with a low polarity mobile phase and gradually increase the polarity.
-
| Solvent System (Hexane:Ethyl Acetate) | Observation | Recommendation |
| 9:1 | Compound remains at the baseline (Low Rf). | Increase eluent polarity (e.g., move to 7:1 or 4:1). |
| 1:1 | Compound runs with the solvent front (High Rf). | Decrease eluent polarity (e.g., move to 9:1 or 19:1). |
| 4:1 | Good separation between aldehyde and a less polar spot. | This is a promising system for the column. |
| 7:1 | Aldehyde co-elutes with an impurity. | Try a different solvent system, e.g., Dichloromethane/Hexane or Toluene/Acetone. |
Issue 2: Product is Streaking Badly or Decomposing on the Column
-
Possible Cause: The aldehyde is sensitive to the acidic nature of standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition, polymerization, or irreversible adsorption of the compound.
-
Solution: Deactivation of the Stationary Phase.
-
Method 1: Basic Modifier in Eluent: Add a small amount (0.5-1% v/v) of triethylamine (Et3N) to your mobile phase.[3] The triethylamine will neutralize the acidic sites on the silica gel, preventing compound degradation. This is the most common and effective solution.
-
Method 2: Use of Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase. Aldehydes are often more stable on alumina, but it has different selectivity, so the optimal solvent system must be re-determined via TLC.[3]
-
Caption: Decision workflow for purifying this compound.
Part 3: Detailed Purification Protocols
Protocol 1: Deactivated Silica Gel Column Chromatography
This protocol is the recommended starting point for purifying crude this compound.
1. Preparation of Deactivated Eluent:
-
Based on your TLC analysis, prepare the chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
To this solvent mixture, add triethylamine (Et3N) to a final concentration of 0.5-1% by volume. For 500 mL of eluent, this would be 2.5-5 mL of Et3N.
2. Column Packing:
-
Prepare a slurry of silica gel in the deactivated eluent.
-
Pack the column using the slurry method to ensure a homogenous stationary phase. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude aldehyde in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the deactivated solvent system.
-
Collect fractions and monitor the elution process using TLC. Combine the fractions that contain the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Important: Since triethylamine is relatively high-boiling, a co-evaporation step with a solvent like toluene may be necessary to remove residual Et3N. Alternatively, a mild acidic wash (e.g., with dilute citric acid solution) of the combined fractions (after transfer to a separatory funnel with an appropriate solvent) can remove the triethylamine, followed by drying and evaporation.
Protocol 2: Purification via Sodium Bisulfite Adduct
This classical method is highly effective for separating aldehydes from non-carbonyl impurities, such as unreacted starting materials or the corresponding alcohol.[1]
1. Adduct Formation:
-
Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol or THF).
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO3) with vigorous stirring. The bisulfite adduct, a salt, will often precipitate as a white solid. Continue stirring for 1-2 hours at room temperature.[1]
2. Isolation of the Adduct:
-
If a solid precipitate forms, collect it by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove soluble impurities.
-
If no solid forms, the adduct is likely water-soluble. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) to remove the non-aldehyde impurities. The aqueous layer now contains the purified adduct.
3. Regeneration of the Aldehyde:
-
Suspend the filtered adduct (or use the aqueous layer from the extraction) in water.
-
With good stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution until the evolution of SO2 gas ceases and the solution becomes basic (pH > 8).[1] This regenerates the aldehyde.
-
Extract the regenerated aldehyde from the aqueous mixture using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Caption: Potential degradation pathways for aldehydes on acidic silica gel.
References
- Benchchem. (2025). Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde.
- Harris, E. B. J., et al. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- Benchchem. (2025).
- Unknown Author. (n.d.).
- ChemicalBook. (n.d.). 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis.
- Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
- Benchchem. (n.d.).
- Al-Azzawi, A. M., & Al-Rawi, A. A. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
- Maldonado-Domínguez, M., et al. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- BLDpharm. (n.d.). 937663-81-5|2-(tert-Butyl)thiazole-4-carbaldehyde.
- Patel, K., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie.
- Pegklidou, K., et al. (2021).
- Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Sigma-Aldrich. (n.d.). 2-Thiazolecarboxaldehyde 97.
- PubChem. (n.d.). 2-tert-butyl-1,3-thiazole-4-carboxylic acid.
- ResearchGate. (2025).
- National Institutes of Health (NIH). (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
- National Institutes of Health (NIH). (n.d.).
- Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- CymitQuimica. (n.d.). 2-BUTYL-1,3-THIAZOLE-4-CARBOXYLIC ACID.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ChemSynthesis. (2025). 2-tert-butyl-1,3-benzothiazole-7-carbaldehyde.
- EMU Physics Department. (2023).
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- Matrix Fine Chemicals. (n.d.). 2-PHENYL-1,3-THIAZOLE-4-CARBALDEHYDE | CAS 20949-81-9.
Sources
Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of thiazole derivatives. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the complexities of thiazole synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues in Thiazole Synthesis
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable recommendations.
Issue 1: Low or No Product Yield
A common challenge in thiazole synthesis, particularly the widely-used Hantzsch synthesis, is a lower than expected yield.[1] This can stem from several factors, from the quality of starting materials to the specific reaction conditions employed.
Possible Causes and Recommendations:
| Cause | Recommendation | Scientific Rationale |
| Impure Reactants | Verify the purity of your α-haloketone and thioamide using methods like NMR or melting point analysis. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is susceptible to oxidation, which can be identified by a yellow disulfide dimer precipitate.[1] It is advisable to use freshly purified starting materials.[1][2] | Impurities can participate in unwanted side reactions, consuming reactants and complicating the purification process.[1][2] |
| Suboptimal Temperature | The Hantzsch synthesis often requires heating.[3] For example, a reaction between 2-bromoacetophenone and thiourea in methanol can be heated at 100°C for 30 minutes.[3] If you are experiencing low conversion at room temperature, a moderate increase in temperature may be necessary.[4] However, be cautious as excessive heat can promote side reactions.[4] | The reaction requires sufficient activation energy to proceed. Heating provides the necessary energy for the nucleophilic attack and subsequent cyclization and dehydration steps.[5] |
| Inappropriate Solvent | The choice of solvent is critical and substrate-dependent.[1] While alcohols like ethanol and methanol are commonly used, other solvents such as 1-butanol, 2-propanol, and even water have proven effective in certain syntheses.[1][3] Aprotic solvents like DMF may be more efficient for some variations.[4] Consider performing a solvent screen to identify the optimal medium for your specific reactants.[6] | The solvent's polarity influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[1] |
| Incorrect Stoichiometry | While the Hantzsch synthesis is a 1:1 reaction between the α-haloketone and the thioamide, using a slight excess of the thioamide (e.g., 1.5 equivalents) is a common practice.[5][7] | Using an excess of one reagent can help drive the reaction to completion, especially if the other reagent is more valuable or prone to side reactions. The excess, more soluble reagent can be easily washed away during workup.[5] |
| Decomposition of Starting Materials | Ensure that your starting materials, especially thioamides, are pure and have been stored correctly (e.g., cold and dark).[4] Thioamides can be unstable, particularly in acidic conditions.[1][8] | Decomposition of reactants before or during the reaction will naturally lead to a lower yield of the desired product. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][9] If starting materials are still present, the reaction may require a longer duration.[6] | The reaction needs adequate time for all the mechanistic steps, from the initial SN2 reaction to the final dehydration, to complete.[7][10] |
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on a TLC plate or the isolation of a mixture of products is a frequent issue.
Possible Causes and Recommendations:
| Cause | Recommendation | Scientific Rationale |
| Formation of Isomeric Impurity | When using N-monosubstituted thioureas, the formation of the isomeric 2-imino-2,3-dihydrothiazole is a known side reaction, especially under acidic conditions.[4][11] To favor the formation of the desired 2-(N-substituted amino)thiazole, conduct the reaction in a neutral or slightly basic medium.[4][6] | The regioselectivity of the cyclization is pH-dependent. Under neutral or basic conditions, the nitrogen of the thioamide is more nucleophilic, favoring the formation of the 2-aminothiazole isomer.[4][11] |
| Formation of Byproducts | Adjusting reaction conditions such as temperature and reactant stoichiometry can help minimize the formation of byproducts like bis-thiazoles.[1] Careful monitoring of the reaction with TLC can help identify the formation of multiple products early on.[1] | Side reactions often have different activation energies and kinetic profiles than the main reaction. By optimizing conditions, you can favor the desired reaction pathway. |
| Impure Starting Materials | As mentioned previously, impurities in the starting materials can lead to the formation of side products.[1] Ensure high purity of your reactants.[2] | Impurities can act as catalysts for unwanted reactions or can themselves react to form byproducts. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in thiazole synthesis.
Caption: A troubleshooting workflow for thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic reaction that involves the condensation of an α-haloketone with a thioamide.[12][13] The mechanism proceeds in multiple steps:
-
SN2 Reaction: The reaction begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone.[5][7]
-
Intramolecular Cyclization: This is followed by an intramolecular attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon.[7]
-
Dehydration: The final step is a dehydration event that leads to the formation of the stable, aromatic thiazole ring.[5][10]
Q2: How can I improve the purification of my thiazole compound?
Many thiazole products are poorly soluble in water and can be readily precipitated from the reaction mixture.[7] After cooling the reaction, pouring the contents into a weak base solution, such as 5% sodium carbonate, can neutralize the HBr salt formed during the reaction, causing the neutral thiazole product to precipitate.[5][7] The solid product can then be collected by filtration and washed with water.[7] If further purification is needed, recrystallization from a suitable solvent like ethanol is a common method.[9]
Q3: Can microwave irradiation be used to optimize thiazole synthesis?
Yes, microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly alternative to conventional heating for thiazole synthesis.[9] Microwave irradiation can significantly reduce reaction times, often to less than 30 minutes, and improve yields.[14][15] In many cases, the pure product can be obtained by simple washing of the crude product with a solvent like cold ethanol.[14]
Q4: Are there any catalysts that can improve the Hantzsch synthesis?
While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to enhance efficiency.[3] Catalysts such as silica-supported tungstosilisic acid have been shown to produce high yields (79-90%).[3][16] Other catalysts, like reusable NiFe2O4 nanoparticles, have also been used in green, one-pot synthesis strategies.[17][18]
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch synthesis.[7]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
-
20 mL scintillation vial with stir bar
-
Hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Add methanol (5 mL) and a stir bar to the vial.[7]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[7]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[7]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[7]
-
Filter the resulting precipitate through a Buchner funnel.[7]
-
Wash the collected solid with water.[7]
-
Spread the solid on a tared watchglass and allow it to air dry.[7]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol is a general guideline based on microwave-assisted procedures.[9]
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).[9]
-
Seal the vial and place it in the microwave synthesizer.[9]
-
Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
After completion, allow the mixture to cool.
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[9]
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch thiazole synthesis.
Caption: A general workflow for the Hantzsch thiazole synthesis.
References
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 10, 2026, from [Link]
- Al-Suwaidan, I. A., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Cogent Chemistry, 6(1), 1778184.
- Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 10, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Thiazole. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
- Bouasla, R., et al. (2017).
- Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Ezhilarasi, M. R., Prabha, B., & Raja, C. (2014). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1185-1191.
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). [Video]. YouTube. [Link]
- Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022).
- Mechanism of Hantzsch Thiazole Synthesis. (2022).
- Thiazole formation through a modified Gewald reaction. (2015).
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). SpringerLink.
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2017).
- Derivatives from Thiazole Derivative. (2021).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research.
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
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Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to troubleshooting the Hantzsch thiazole synthesis. We move beyond simple protocols to explore the causality behind common experimental challenges, ensuring you can navigate this powerful reaction with confidence and achieve high-quality, reproducible results.
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a widely utilized method for the construction of the thiazole core.[1][2] This versatile reaction, involving the condensation of an α-haloketone with a thioamide, is prized for its reliability and the biological significance of its products, which are scaffolds in numerous pharmaceuticals.[3] However, like any chemical transformation, it is not without its nuances. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses common problems in a question-and-answer format, providing field-proven insights to get your synthesis back on track.
Q1: My reaction yield is disappointingly low or I'm not getting any product. What are the likely culprits?
Low or no yield in a Hantzsch synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is essential.
A1: Let's break down the potential causes:
-
Purity of Starting Materials: This is the most frequent cause of failure.[4]
-
α-Haloketones: These reagents can be unstable and prone to decomposition over time, releasing acidic byproducts (HX) that can interfere with the reaction. Self-condensation or polymerization can also occur. It is highly recommended to use freshly prepared or purified α-haloketones. Their purity can be assessed by NMR and melting point analysis.
-
Thioamides: Thioamides, particularly primary thioamides, can be susceptible to hydrolysis, especially if stored improperly. Some thioamides are also sensitive to air oxidation.[5] Ensure your thioamide is dry and has been stored under an inert atmosphere if it is known to be sensitive.
-
-
Reaction Conditions:
-
Temperature: While many Hantzsch syntheses proceed readily with gentle heating (e.g., refluxing in ethanol or methanol), some combinations of substrates may require higher temperatures to overcome the activation energy.[6] Conversely, excessive heat can lead to the decomposition of starting materials or the formation of tarry byproducts. If you observe significant darkening of your reaction mixture, consider reducing the temperature.
-
Reaction Time: Incomplete conversion is a common reason for low yields. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). An optimal reaction time ensures the complete consumption of the limiting reagent without allowing for product degradation.
-
Solvent: The choice of solvent is critical as it influences the solubility of the reactants and the reaction rate.[4] Ethanol and methanol are the most common and effective solvents. However, for less reactive substrates, higher boiling point solvents like isopropanol or 1-butanol can be beneficial. In some cases, solvent-free conditions have been reported to improve yields and reaction rates.[6]
-
-
Stoichiometry: While the reaction proceeds in a 1:1 molar ratio of α-haloketone to thioamide, using a slight excess (1.1-1.5 equivalents) of the thioamide is a common practice to ensure the complete consumption of the often more valuable α-haloketone.
Visualizing the Troubleshooting Workflow
To aid in your diagnostic process, the following flowchart outlines a logical approach to troubleshooting low-yield Hantzsch syntheses.
Caption: A logical workflow for troubleshooting common Hantzsch synthesis issues.
Q2: I'm observing multiple spots on my TLC plate. What are the possible side products?
The formation of multiple products is a clear indicator of side reactions. Understanding these competing pathways is key to mitigating them.
A2: The most common side product is a regioisomer of the desired thiazole, but other byproducts can also form:
-
Formation of 2-Imino-2,3-dihydrothiazole Isomers: This is a particularly prevalent issue when using N-monosubstituted thioamides. The reaction can proceed through two different cyclization pathways, leading to either the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[4][7]
-
Causality: The regioselectivity is highly dependent on the reaction's acidity. In neutral or slightly basic conditions, the reaction typically favors the formation of the 2-amino isomer. However, under strongly acidic conditions (e.g., in the presence of HCl), the formation of the 2-imino isomer can be significant, and in some cases, the major product.[7] This is because protonation of the reaction intermediate can direct the cyclization pathway.
-
-
Bis-thiazole Formation: If the stoichiometry is not carefully controlled, or if the α-haloketone is highly reactive, the formation of bis-thiazoles or other condensation byproducts can occur.[4]
-
Starting Material Decomposition Products: As mentioned earlier, decomposition of the starting materials can lead to a complex mixture of byproducts, often appearing as a smear or multiple faint spots on the TLC plate.
Visualizing Competing Reaction Pathways
The following diagram illustrates the competing cyclization pathways that can lead to the formation of regioisomers.
Caption: Competing pathways leading to regioisomers from N-substituted thioureas.
Q3: My product is difficult to purify. What are the best strategies?
Purification can be challenging, especially when side products are present or if the product has poor crystallization properties.
A3: A multi-step approach to purification is often necessary:
-
Initial Work-up: The standard work-up procedure involves pouring the cooled reaction mixture into a dilute aqueous base solution, such as 5% sodium carbonate or bicarbonate.[8] This neutralizes the hydrohalic acid (HX) formed during the reaction and precipitates the thiazole product, which is often poorly soluble in water. The crude product can then be collected by vacuum filtration and washed with cold water.
-
Recrystallization: This is the most common method for purifying solid thiazole derivatives.[9] The key is to select an appropriate solvent or solvent system.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for thiazoles include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[10] A good starting point is to test the solubility of a small amount of your crude product in various solvents.
-
| Solvent/Solvent System | Typical Applications for Thiazole Derivatives | Notes |
| Ethanol or Methanol | General-purpose for a wide range of thiazoles. | Good for moderately polar compounds. |
| Ethanol/Water | For more polar thiazoles that are too soluble in pure ethanol. | Add water dropwise to the hot ethanol solution until turbidity appears, then re-heat to dissolve. |
| Ethyl Acetate/Hexane | For less polar thiazoles. | Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes cloudy. |
| Acetic Acid | Can be effective for certain stubborn purifications. | Ensure all residual acid is removed from the final product. |
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next step.
-
Solvent System (Eluent): A good starting point for selecting an eluent is to use the solvent system that gave good separation on your analytical TLC plate. A common eluent for thiazoles is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve optimal separation.
-
-
Troubleshooting "Oiling Out": If your product "oils out" during recrystallization instead of forming crystals, it may be due to the presence of impurities or a too-rapid cooling rate. Try adding more solvent, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce crystallization. If these fail, column chromatography is likely necessary.
Frequently Asked Questions (FAQs)
-
Q: What is the detailed mechanism of the Hantzsch thiazole synthesis? A: The reaction proceeds through a well-established multi-step pathway:[8]
-
S-Alkylation: The sulfur atom of the thioamide, being a soft and highly effective nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction. This forms an isothioamide intermediate.
-
Cyclization: The nitrogen atom of the isothioamide then acts as a nucleophile, attacking the carbonyl carbon of the former ketone in an intramolecular cyclization to form a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: This hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to form a thiazolium salt.
-
Deprotonation: In the final step, a base (which can be the solvent or an added base during work-up) removes a proton to yield the neutral, aromatic thiazole product.
-
Visualizing the Hantzsch Thiazole Synthesis Mechanism
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
-
Q: Can I use microwave irradiation for this synthesis? A: Absolutely. Microwave-assisted Hantzsch synthesis has become increasingly popular as it can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[11] The principles of troubleshooting regarding starting material purity and stoichiometry still apply.
-
Q: How do I prepare and purify the α-haloketone starting material? A: While many α-haloketones are commercially available, they can also be synthesized in the lab, typically by the α-halogenation of the corresponding ketone.[12] Common halogenating agents include bromine (Br₂) in acetic acid or methanol, or N-bromosuccinimide (NBS) for brominations, and sulfuryl chloride (SO₂Cl₂) for chlorinations. Purification is usually achieved by recrystallization or distillation under reduced pressure. Given their lachrymatory and corrosive nature, α-haloketones should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Q: How can I best monitor the reaction progress? A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the Hantzsch synthesis.
-
Procedure: Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. A mixture of ethyl acetate and hexanes is a good starting eluent system.
-
Interpretation: As the reaction progresses, you should see the spots corresponding to the starting materials diminish in intensity, while a new, typically less polar spot for the thiazole product appears. The Rf value of the product will depend on the specific substituents. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active.
-
Experimental Protocols
Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole[8]
This protocol is a reliable starting point for the synthesis of a simple 2-aminothiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol as the solvent (a concentration of 0.5-1.0 M is a good starting point).
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution. Stir vigorously.
-
The 2-amino-4-phenylthiazole will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Allow the solid to air-dry or dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol.
Microwave-Assisted Protocol for Thiazole Synthesis[11]
This protocol offers a significant acceleration of the reaction.
Materials:
-
α-Haloketone
-
Thioamide
-
Ethanol
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the α-haloketone (1.0 eq) and the thioamide (1.1 eq).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined for each specific reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up and purification can then be carried out as described in the standard protocol.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Hantzsch Synthesis of 2,4-Disubstituted 1,3-Selenazoles. BenchChem Technical Support.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem Technical Support.
- Bouherrou, H., et al. (2016).
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Raines, R. T., & coworkers. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Chemical Reviews, 120(5), 2577–2617.
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
- Al-Masoudi, N. A., & coworkers. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(12), 10346–10449.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. BenchChem Technical Support.
- BenchChem. (2025).
- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 1-11.
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Bepls. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
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- Kent, S. B. H., & coworkers. (2020). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
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ResearchGate. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]
- Lee, J. Y., & coworkers. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 26(24), 7623.
- BenchChem. (2025). The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis. BenchChem Technical Support.
- Raines, R. T., & coworkers. (2019). Contemporary Applications of Thioamides and Methods for their Synthesis.
-
ResearchGate. (n.d.). Chemistry of Thioamides. Retrieved from [Link]
- Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770.
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Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Williamson, K. L. (1983). Solvent selection for recrystallization: An undergraduate organic experiment.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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ResearchGate. (2020). Hantzsch thiazole synthesis. Retrieved from [Link]
- El-Hashash, M. A., & coworkers. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35063–35081.
- Al-Wahaibi, L. H., & coworkers. (2023).
-
The Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of compounds 166 and 169. Retrieved from [Link]
- Mohamed, S. K., & coworkers. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736.
- Asif, M., & coworkers. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 9(36), 41923–41937.
-
Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. Retrieved from [Link]
- Asif, M., & coworkers. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 9(36), 41923–41937.
- Al-Hourani, B. J. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex.
-
YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]
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- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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stability issues of 2-tert-butyl-1,3-thiazole-4-carbaldehyde under acidic/basic conditions
Technical Support Center: 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Document ID: TSC-TBT4C-STAB-001
Last Updated: January 14, 2026
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. While a valuable building block, its unique structure—combining a reactive aldehyde, an aromatic thiazole ring, and a bulky tert-butyl group—presents specific stability challenges under both acidic and basic conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve common stability issues. Our goal is to ensure the integrity of your material and the success of your experiments by explaining the chemical principles behind the observed degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound?
A1: The compound is susceptible to three primary degradation pathways depending on the reaction conditions:
-
Acid-Catalyzed De-tert-butylation: Under strongly acidic conditions (pH < 2), particularly with heating, the tert-butyl group at the C2 position can be cleaved, leading to the formation of 2-unsubstituted-1,3-thiazole-4-carbaldehyde and isobutylene. This occurs via an acid-catalyzed electrophilic substitution mechanism on the electron-rich thiazole ring.[1]
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to harsh aqueous acid can lead to the hydrolysis of the thiazole ring itself. The reaction is initiated by the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water, potentially leading to ring-opened byproducts.[2][3]
-
Base-Induced Disproportionation (Cannizzaro Reaction): As an aldehyde lacking α-hydrogens on the formyl group, it can undergo a base-induced Cannizzaro reaction under strongly basic conditions (e.g., >25% NaOH).[4][5] This redox reaction results in the disproportionation of two aldehyde molecules into the corresponding primary alcohol (2-tert-butyl-1,3-thiazol-4-yl)methanol and carboxylic acid (2-tert-butyl-1,3-thiazole-4-carboxylic acid).[4][6]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from light and moisture. The aldehyde functionality is prone to air oxidation over time, forming the corresponding carboxylic acid.
Q3: Is this compound stable during standard silica gel column chromatography?
A3: Caution is advised. Standard silica gel can be slightly acidic, which may cause slow degradation, particularly if the compound remains on the column for an extended period.[7][8] Furthermore, using alcohol-based solvents (like methanol or ethanol) can lead to the formation of acetal or hemiacetal byproducts, catalyzed by the acidic silica surface.[8] For best results, consider deactivating the silica gel with a base or using an alternative stationary phase. (See Troubleshooting Guide, Problem 3).
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low yield or appearance of a new, more polar spot on TLC after an acidic workup (e.g., 1M HCl).
-
Potential Cause A: De-tert-butylation. The primary cause under acidic conditions is likely the loss of the tert-butyl group. The resulting 2-H-thiazole-4-carbaldehyde is more polar and will have a lower Rf on TLC. This reaction is accelerated by heat and strong mineral acids.[1]
-
Recommended Solution:
-
Use a Milder Acid: Replace strong acids like HCl or H₂SO₄ with a buffered solution or a weaker organic acid. A saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a dilute acetic acid solution is often sufficient for neutralization without causing significant dealkylation.
-
Maintain Low Temperatures: Perform all acidic washes and extractions at low temperatures (0-5°C) to minimize the rate of the de-tert-butylation reaction.
-
Minimize Contact Time: Do not let the organic layer sit in contact with the acidic aqueous phase for an extended period. Separate the layers promptly after extraction.
-
-
Mechanism Insight: Acid-Catalyzed De-tert-butylation
The thiazole ring is activated towards electrophilic attack. Protonation of the ring can facilitate the elimination of the stable tert-butyl cation.
Caption: Acid-catalyzed de-tert-butylation pathway.
Problem 2: Significant product loss and formation of two new compounds during a reaction using a strong base (e.g., NaOH, KOH).
-
Potential Cause: Cannizzaro Reaction. In the absence of α-protons, treatment with a concentrated strong base induces a disproportionation reaction. One molecule of the aldehyde is reduced to the primary alcohol, while a second molecule is oxidized to the carboxylate salt.[4][9]
-
Recommended Solution:
-
Avoid Strong Hydroxide Bases: If a base is required, use non-hydroxide bases like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These are typically not basic enough to initiate the Cannizzaro reaction.[10]
-
Crossed Cannizzaro Reaction: If the aldehyde must be reduced in the presence of a base, consider a "crossed" Cannizzaro reaction. By adding a sacrificial, less valuable aldehyde like formaldehyde, the this compound can be selectively reduced to the alcohol in high yield, while the formaldehyde is oxidized.[4]
-
-
Mechanism Insight: Base-Induced Disproportionation
The reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
preventing decomposition of 2-tert-butyl-1,3-thiazole-4-carbaldehyde during workup
Introduction
Welcome to the technical support guide for 2-tert-butyl-1,3-thiazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic systems.[1][2] However, its aldehyde functional group, coupled with the electronic nature of the thiazole ring, renders it susceptible to decomposition during standard laboratory workup and purification procedures. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers minimize degradation and maximize yield and purity.
Troubleshooting Guide: Preventing Decomposition
This section is structured as a series of common questions encountered by researchers working with this compound. Each answer provides a mechanistic explanation for the problem and a detailed, actionable solution.
Q1: Why is my compound degrading during aqueous workup? I'm observing a loss of the aldehyde proton in the NMR and seeing new, more polar spots on my TLC.
Answer: This is the most common issue encountered and is typically due to one or more of three primary decomposition pathways that are highly sensitive to workup conditions. The aldehyde group is inherently reactive and can be prone to oxidation, while the entire molecule can undergo acid or base-catalyzed side reactions.[1][3]
Decomposition Pathways:
-
Oxidation: The aldehyde group (-CHO) is easily oxidized to the corresponding 2-tert-butyl-1,3-thiazole-4-carboxylic acid. This is often accelerated by exposure to atmospheric oxygen, especially if residual oxidizing agents from a previous reaction step are present. The resulting carboxylic acid is significantly more polar, accounting for the new spot on your TLC plate.[1][4]
-
Aldol Condensation/Polymerization: Under either acidic or basic conditions, the aldehyde can act as both an electrophile and, after deprotonation of a potential trace impurity with an α-hydrogen, a nucleophile, leading to self-condensation reactions.[5][6][7] This forms β-hydroxy aldehyde adducts which can further react or dehydrate, leading to a complex mixture of oligomers or polymers, often appearing as baseline material on a TLC or insoluble brown/yellow oils.
-
Hydrolysis/Ring Instability: While the thiazole ring is generally considered aromatic and stable, harsh pH conditions (strong acids or bases) can promote hydrolysis or other degradative pathways.[8][9]
Table 1: Summary of Common Decomposition Pathways and Solutions
| Decomposition Pathway | Primary Cause | Key Indicators | Preventative Measures |
| Oxidation | Exposure to atmospheric O₂, residual oxidants | Disappearance of aldehyde proton (~9-10 ppm in ¹H NMR), appearance of carboxylic acid proton (>10 ppm, broad), new polar TLC spot | Use degassed solvents, work under an inert atmosphere (N₂/Ar), add antioxidants (e.g., BHT), ensure complete quenching of prior oxidation reactions. |
| Aldol Condensation | Presence of strong acid or base | Formation of yellow/brown oils or insoluble material, streaking on TLC, complex mixture in NMR/MS | Maintain neutral pH during workup (use buffered solutions), avoid prolonged reaction times in acidic/basic media, purify promptly.[10][11] |
| Hydrolysis | Harsh pH (strongly acidic or basic) | Loss of desired product, appearance of multiple unidentifiable byproducts | Use mild buffers (e.g., phosphate buffer pH 7.0), wash with saturated NaHCO₃ (mild base) and brine instead of strong acids/bases. |
Q2: My purification by standard silica gel chromatography is giving a low yield and shows signs of decomposition on the column. What's going wrong?
Answer: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). This acidic environment is a major catalyst for the decomposition of sensitive aldehydes like yours. The prolonged contact time during column chromatography provides ample opportunity for acid-catalyzed aldol reactions and potential degradation of the thiazole ring.
Solution: Deactivate the Stationary Phase
You must neutralize the silica gel before use or use a less reactive stationary phase.
Protocol 1: Preparation of Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of standard silica gel in a 99:1 mixture of your chosen non-polar eluent component (e.g., hexanes) and triethylamine (Et₃N).
-
Equilibration: Gently stir the slurry for 30 minutes. The triethylamine will neutralize the acidic silanol groups.
-
Packing: Pack your column using this slurry as you normally would.
-
Elution: Run the column using an eluent system (e.g., hexanes/ethyl acetate) that has been doped with a small amount of triethylamine (typically 0.1-0.5% v/v). This maintains the neutral environment throughout the purification.
Alternatively, commercially available neutral alumina can be used, but its separation characteristics differ, so TLC analysis on alumina plates is recommended first. For highly sensitive compounds, C18-functionalized (reverse-phase) silica can also be an option.
Q3: How can I avoid chromatography altogether? Are there alternative purification methods suitable for this sensitive aldehyde?
Answer: Yes, a highly effective and classic method for purifying aldehydes is through the reversible formation of a sodium bisulfite adduct.[12] This technique isolates the aldehyde from non-carbonyl impurities and protects it from degradation. The aldehyde can then be regenerated under mild conditions.
Workflow: Purification via Bisulfite Adduct
Protocol 2: Purification via Sodium Bisulfite Adduct
-
Adduct Formation: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the biphasic mixture vigorously for 1-2 hours at room temperature.[12] The bisulfite adduct is a salt and will either precipitate as a white solid or be extracted into the aqueous layer.
-
Isolation:
-
If a solid forms: Filter the mixture, collecting the solid adduct. Wash the solid thoroughly with the organic solvent used in step 1, followed by a non-polar solvent like hexanes to remove all organic-soluble impurities.
-
If no solid forms: Separate the aqueous layer containing the adduct. Wash it 2-3 times with an organic solvent to remove impurities.
-
-
Regeneration: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an organic extraction solvent (e.g., ethyl acetate) and a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Do NOT use strong bases like NaOH, which can cause decomposition.[12]
-
Workup: Stir the mixture until the solid adduct fully dissolves and the aldehyde is regenerated into the organic layer. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified aldehyde.
Frequently Asked Questions (FAQs)
Q: Can I store the crude product in the freezer overnight before purification? A: It is strongly discouraged. Aldehydes are prone to slow polymerization and oxidation even at low temperatures.[13][14] If immediate purification is impossible, dissolve the crude material in a peroxide-free, degassed solvent (e.g., toluene), add a radical inhibitor like BHT, and store under an argon or nitrogen atmosphere at -20°C or below.
Q: What analytical techniques are best for monitoring the decomposition? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): The quickest way to visualize the appearance of more polar byproducts (oxidation) or baseline streaking (polymerization).
-
¹H NMR Spectroscopy: Provides definitive evidence. Monitor the aldehyde proton signal (typically 9-10 ppm). Its integration decrease relative to a stable peak (like the tert-butyl group singlet) indicates decomposition. The appearance of a broad singlet above 10 ppm suggests the formation of the carboxylic acid.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the masses of the starting material and key byproducts, such as the oxidized carboxylic acid (M+16) or aldol dimer.
Q: My reaction solvent is DMF. How does this affect my workup? A: DMF is water-miscible and must be removed. The standard procedure is to dilute the reaction mixture with a large volume of an extraction solvent (e.g., ethyl acetate) and wash repeatedly with water and then brine. Crucially, ensure your washes are pH-neutral. Use a phosphate buffer or very dilute acid/base if pH adjustment is needed from the reaction conditions. The multiple aqueous washes can increase the risk of hydrolysis and oxidation, so perform them quickly at low temperatures (ice bath).
Q: Is it absolutely necessary to use an inert atmosphere? A: For obtaining the highest purity and yield, yes. While short exposures to air during transfers may be tolerated, prolonged stirring during workup or chromatography in the presence of air significantly increases the risk of oxidation. If you are struggling with purity, switching to a full inert-atmosphere workup (using Schlenk techniques or a glovebox) is a key troubleshooting step.
Troubleshooting Logic Flowchart
References
- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Addison Wesley. [Source: Wikipedia on Thiazole]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
LookChem. (n.d.). Thiazole-4-carbaldehyde Properties. Retrieved January 14, 2026, from [Link]
-
Petrow, V., Stephenson, O., & Wild, A. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (Resumed). Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 14, 2026, from [Link]
-
Narenderan, S. T., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10. Available at: [Link]
- Google Patents. (n.d.). Method of stabilizing aldehydes. US6137013A.
- Google Patents. (n.d.). Stabilization of aldehydes. US4414419A.
-
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions, 16, 1-438. Available at: [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved January 14, 2026, from [Link]
-
European Patent Office. (n.d.). Stabilization of aldehydes. EP 0096153 A2. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. International Journal of Environmental Research and Public Health, 19(15), 9373. Available at: [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved January 14, 2026, from [Link]
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- 1. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
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- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
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- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Catalyst Selection for the Synthesis of Substituted Thiazoles
Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges in catalyst selection and reaction optimization. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a catalyst for a thiazole synthesis?
A: The choice of catalyst is fundamentally dictated by the specific synthetic route employed. For the classic Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone and a thioamide, the reaction can often proceed without a catalyst, though modern variations may use acid catalysts like silica-supported tungstosilisic acid to improve efficiency.[1][2] For metal-catalyzed cross-coupling reactions to form arylated thiazoles, palladium or copper catalysts are common choices.[3][4] More recently, "green" and biocatalysts, such as those derived from chitosan, are gaining traction for their mild reaction conditions and reusability.[5][6] Key factors include the desired substitution pattern on the thiazole ring, the functional group tolerance of your substrates, and considerations for sustainability and cost.
Q2: I'm planning a Hantzsch synthesis. Is a catalyst always necessary?
A: Not necessarily. The traditional Hantzsch synthesis can proceed catalyst-free, often with just heat.[3][7] The reaction involves the nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration.[4][8] However, if you are experiencing slow reaction times or low yields, introducing a catalyst can be beneficial. For instance, silica-supported tungstosilisic acid has been shown to produce high yields (79-90%).[1][2] Catalyst-free approaches using microwave irradiation have also proven effective in reducing reaction times significantly.[4]
Q3: What are the advantages of using a biocatalyst like chitosan for thiazole synthesis?
A: Biocatalysts, particularly those derived from chitosan, offer several advantages in line with green chemistry principles.[9][10][11] Modified chitosan hydrogels have demonstrated high catalytic activity, leading to excellent yields under mild conditions, often coupled with ultrasonic irradiation to shorten reaction times.[5][6] Key benefits include:
-
Eco-friendliness: They are derived from renewable resources.
-
Reusability: These catalysts can often be recovered and reused multiple times without a significant loss of activity, which is economically and environmentally beneficial.[5][6]
-
Mild Conditions: Reactions can often be run at lower temperatures, preserving sensitive functional groups.[5]
Q4: For the Cook-Heilbron synthesis of 5-aminothiazoles, what catalytic conditions are typically required?
A: The Cook-Heilbron synthesis, which reacts α-aminonitriles with reagents like carbon disulfide, is known for proceeding under mild conditions, often at room temperature and sometimes in aqueous environments.[12][13] While it may not require a strong catalyst in the traditional sense, the reaction mechanism involves intramolecular cyclization and tautomerization that can be facilitated by a base, such as water or triethylamine, to furnish the final aromatic 5-aminothiazole.[13][14]
Troubleshooting Guide
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis
Q: My Hantzsch synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix it?
A: This is a common issue that can often be traced back to reagent quality, reaction conditions, or the absence of an appropriate catalyst when one is needed.
Probable Causes & Recommended Solutions:
-
Poor Reagent Purity:
-
Why it happens: α-haloketones can be unstable, and thioamides can contain impurities that lead to side reactions.[14] 2-Aminothiophenol, a related starting material for benzothiazoles, is particularly prone to oxidation into a disulfide dimer.[14][15]
-
Solution: Verify the purity of your starting materials using NMR or melting point analysis. Use freshly purified reagents whenever possible.
-
-
Suboptimal Reaction Conditions:
-
Why it happens: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[1][8] The choice of solvent is also critical for reactant solubility and facilitating the reaction.
-
Solution: Ensure adequate heating. A common condition is refluxing in ethanol or methanol.[1][14] If standard heating is ineffective, consider microwave irradiation, which can dramatically reduce reaction times and improve yields.[4] Experiment with different solvents; while ethanol is common, solvents like 1-butanol, acetonitrile, or even solvent-free conditions have been reported to be effective.[1][14]
-
-
Inefficient or Absent Catalyst:
-
Why it happens: While not always required, a catalyst can significantly improve reaction efficiency, especially with less reactive substrates.
-
Solution: Consider adding an acid catalyst. Silica-supported tungstosilisic acid is a reusable and effective option.[2] For other thiazole syntheses, catalysts like polyphosphoric acid (PPA) or molecular iodine can be effective.[15]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Q: My reaction produces a mixture of products, making purification by chromatography difficult and lowering the isolated yield. What can I do to improve selectivity?
A: Side product formation is often a result of competing reaction pathways or incorrect stoichiometry.
Probable Causes & Recommended Solutions:
-
Isomer Formation:
-
Why it happens: In the Hantzsch synthesis, acidic conditions can sometimes lead to a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[14]
-
Solution: Try running the reaction under neutral or basic conditions to favor the formation of the desired aminothiazole product.[14] Adding a mild base like sodium carbonate during work-up is a common practice.[14]
-
-
Incorrect Stoichiometry:
-
Why it happens: An excess of one reactant can lead to the formation of undesired byproducts.[16]
-
Solution: Carefully control the stoichiometry of your reactants. While a slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to drive the reaction to completion, a large excess should be avoided.[8][14] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products and byproducts.[14]
-
-
Self-Condensation of Starting Materials:
-
Why it happens: Under certain conditions, starting materials like aldehydes (in related syntheses) can undergo self-condensation.[15]
-
Solution: Adjusting the reaction temperature or the rate of addition of one reactant to another can help suppress these side reactions.
-
Visual Guide to Catalyst Selection
This workflow provides a simplified decision-making process for selecting a catalyst system based on the desired thiazole product.
References
-
Al-Mokyna, E., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]
-
Patel, S., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. Available at: [Link]
-
ResearchGate. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Semantic Scholar. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. NIH. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Semantic Scholar. (n.d.). Organocatalytic multicomponent strategy for synthesizing amalgamated triazole-benzimidazole/thiazole scaffolds and comprehensive evaluation of their ab initio behavior. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. NIH. Available at: [Link]
-
ACS Publications. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Publications. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJARSCT. Available at: [Link]
-
Nature. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Nature. Available at: [Link]
-
ACS Publications. (2002). Thiazole-Mediated Synthetic Methodology. Chemical Reviews. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. Available at: [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available at: [Link]
-
YouTube. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Indonesian Journal of Pharmaceutical Science and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IJPST. Available at: [Link]
-
BEPLS. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]
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- 6. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
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minimizing impurities in the preparation of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-tert-butyl-1,3-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize impurities during the preparation of this key synthetic intermediate. The information is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Understanding the Synthetic Pathways and Key Challenges
The synthesis of this compound can be approached via two primary routes, each with its own set of potential challenges and impurity profiles. Understanding these pathways is the first step in troubleshooting and optimizing your synthesis.
Route A: Hantzsch Thiazole Synthesis
This classic method involves the condensation of an α-halocarbonyl compound with a thioamide.[1] For our target molecule, this translates to the reaction between pivalamide (or its thioamide equivalent, tert-butyl thioamide) and a 3-halo-2-oxopropanal derivative.
Route B: Post-Cyclization Formylation
This strategy involves first constructing the 2-tert-butyl-1,3-thiazole core and then introducing the C4-aldehyde group. The formylation is typically achieved via an electrophilic substitution, such as the Vilsmeier-Haack reaction, or through a directed ortho-metalation/formylation sequence.[2][3]
Section 2: Troubleshooting Guide & FAQs
Part A: Issues Related to Starting Materials
Question 1: My tert-butyl thioamide starting material is of poor quality. What are the common impurities and how can I prepare a high-purity batch?
Answer: Poor quality tert-butyl thioamide is a frequent source of downstream impurities. Common contaminants include unreacted starting materials from its synthesis (pivalamide) and byproducts from the thionation reaction.
The most reliable method for preparing tert-butyl thioamide is the thionation of pivalamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[4]
Troubleshooting for Thioamide Synthesis:
-
Incomplete Thionation: If you observe residual pivalamide in your product, the reaction may not have gone to completion. This can be addressed by increasing the reaction time, temperature, or the equivalents of the thionating agent. Microwave-assisted synthesis can also accelerate this transformation.[5]
-
Byproduct Formation: Thionating agents can lead to various phosphorus-containing byproducts. A proper aqueous workup is crucial to remove these impurities. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for obtaining high-purity tert-butyl thioamide.
Recommended Protocol for High-Purity tert-butyl thioamide:
-
To a solution of pivalamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and filter off any solids.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid to yield pure tert-butyl thioamide.
Part B: Hantzsch Thiazole Synthesis Pathway (Route A)
Question 2: I am attempting the Hantzsch synthesis, but I am getting a low yield of the desired this compound. What are the likely causes?
Answer: Low yields in the Hantzsch synthesis of this specific target can stem from several factors related to the instability of the α-halocarbonyl reactant and suboptimal reaction conditions.[6][7] The key reactant, 3-bromo-2-oxopropanal, is highly reactive and prone to self-condensation and polymerization.
Key Considerations for Yield Improvement:
-
Use a Protected Aldehyde: Instead of 3-bromo-2-oxopropanal, it is highly advisable to use a protected version, such as 3-bromopyruvaldehyde dimethyl acetal.[8] The acetal protects the sensitive aldehyde functionality during the thiazole ring formation. The aldehyde can then be deprotected in a separate acidic step after the thiazole is formed.
-
Reaction Conditions: The condensation is typically performed in a polar solvent like ethanol or a THF/ethanol mixture. The reaction temperature should be carefully controlled; starting at a lower temperature and gradually warming to reflux can often improve yields by minimizing side reactions.[9]
-
Purity of Reactants: Ensure both the tert-butyl thioamide and the α-halocarbonyl compound are pure. Impurities in either starting material can inhibit the reaction or lead to a complex mixture of byproducts.
Question 3: After forming the thiazole ring using a protected aldehyde, I am struggling with the deprotection step. What conditions are recommended?
Answer: Acetal deprotection requires acidic conditions. However, the thiazole ring has a basic nitrogen atom that can be protonated, and the final aldehyde product can be sensitive to harsh conditions.
Recommended Deprotection Protocol:
-
Dissolve the 2-tert-butyl-4-(dimethoxymethyl)-1,3-thiazole in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Deprotection:
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied.
-
Product Degradation: If you observe byproduct formation, consider using a milder acid catalyst or running the reaction at a lower temperature for a longer period.
Part C: Post-Cyclization Formylation Pathway (Route B)
Question 4: I am using the Vilsmeier-Haack reaction to formylate 2-tert-butyl-1,3-thiazole, but I am observing the formation of an isomer. How can I improve the regioselectivity?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[10] In thiazoles, electrophilic substitution is directed by the heteroatoms. The C5 position is generally more electron-rich and thus more susceptible to electrophilic attack than the C4 position.[11] However, the bulky tert-butyl group at the C2 position can sterically hinder the approach to C5, thereby favoring formylation at C4.
Factors Influencing Regioselectivity:
| Parameter | Effect on C4-Selectivity | Rationale |
|---|---|---|
| Temperature | Lower temperature (0-25 °C) generally favors C4 | Reduces the energy available to overcome the steric barrier for C5 attack. |
| Vilsmeier Reagent | Pre-forming the reagent at low temp. | Ensures the reagent is ready for reaction and minimizes side reactions. |
| Solvent | Aprotic solvents like DCE or DCM are preferred | Solvents that can participate in the reaction can lead to byproducts. |
To improve C4 selectivity:
-
Pre-form the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
Slowly add the 2-tert-butyl-1,3-thiazole to the pre-formed reagent at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Perform a careful aqueous workup, neutralizing the reaction mixture with a base (e.g., NaOH or Na₂CO₃) while keeping the temperature low to avoid decomposition of the product.
Question 5: What are the common impurities seen in a Vilsmeier-Haack reaction, and how can they be removed?
Answer: Besides the potential for isomeric impurities, the Vilsmeier-Haack reaction can produce several other byproducts.
Common Impurities and Removal Strategies:
-
Unreacted 2-tert-butyl-1,3-thiazole: This is a common impurity if the reaction does not go to completion. Being less polar than the aldehyde product, it can typically be separated by column chromatography on silica gel.
-
N,N-dimethylformamide (DMF): This high-boiling solvent can be difficult to remove completely. Washing the organic extract thoroughly with water and brine during workup is essential. For trace amounts, high-vacuum distillation or lyophilization (if the product is a solid) can be effective.
-
Phosphorus-containing byproducts: These are generated from the POCl₃. A careful aqueous workup, including a wash with a mild base, is usually sufficient to remove them into the aqueous layer.
-
Hydrolyzed Vilsmeier Reagent Adducts: In some cases, iminium salt intermediates can be hydrolyzed to form colored impurities. Column chromatography is the most effective method for their removal.
Section 3: Visualization of Key Workflows
Workflow for Route A: Hantzsch Synthesis
Caption: Hantzsch synthesis workflow for the target aldehyde.
Logical Flow for Troubleshooting Impurities
Caption: Logical flow for impurity troubleshooting.
References
- Vertex AI Search. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
- ResearchGate. (n.d.). Total synthesis of closthioamide. TBS=tert‐butyldimethylsilyl, TBAF=tetrabutylammonium fluoride.
- ChemicalBook. (n.d.). 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis.
- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- ChemicalBook. (n.d.). 3-BROMOPROPIONALDEHYDE DIMETHYL ACETAL synthesis.
- BenchChem. (n.d.). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- National Institutes of Health. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Guidechem. (n.d.). What is the significance and synthesis of 1,3-Thiazole-2-carbaldehyde?
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Page loading... [guidechem.com]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-BROMOPROPIONALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
scale-up challenges for the production of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Technical Support Center: Scale-Up of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key process decisions.
Overview of the Synthetic Strategy
The industrial production of this compound is typically approached via a two-stage synthesis. This strategy is favored for its reliability and use of readily available starting materials.
-
Stage 1: Hantzsch Thiazole Synthesis. The core thiazole ring is constructed by condensing a thioamide (2,2-dimethylpropanethioamide) with a 3-carbon α-halocarbonyl synthon. This classic method provides a robust route to the 2-tert-butylthiazole intermediate.[1][2]
-
Stage 2: Vilsmeier-Haack Formylation. A formyl group is introduced onto the electron-rich C5 position of the thiazole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This electrophilic aromatic substitution is highly effective for five-membered heterocycles like thiazoles.[5]
The overall workflow is summarized in the diagram below.
Caption: High-level overview of the two-stage synthesis process.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up process, organized by synthetic stage.
Stage 1: Hantzsch Thiazole Synthesis
Q1: My yield for the 2-tert-butylthiazole intermediate is consistently low. What are the likely causes?
A1: Low yield in a Hantzsch synthesis scale-up often points to one of three areas: reaction conditions, starting material stability, or work-up losses.
-
Incomplete Reaction: Ensure the reaction temperature is maintained appropriately. While initial condensation can be exothermic, the reaction may require a period of heating (e.g., reflux) to drive it to completion. Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Starting Material Quality: The α-halocarbonyl reagent can be unstable. Use freshly prepared or purified material if possible. The thioamide should be of high purity, as contaminants can lead to side reactions.
-
pH Control: The Hantzsch synthesis is sensitive to pH. Strongly acidic conditions can lead to hydrolysis of the thioamide, while strongly basic conditions can promote self-condensation of the α-halocarbonyl.[6] Maintaining a near-neutral or slightly acidic condition is typically optimal.
-
Work-up Losses: The 2-tert-butylthiazole product has some volatility and water solubility. Avoid overly aggressive stripping of the solvent under high vacuum. During aqueous extraction, ensure the pH is adjusted to maximize the partitioning of the basic thiazole into the organic layer. A salting-out effect (adding NaCl to the aqueous layer) can also improve extraction efficiency.
Q2: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What's happening?
A2: Tar formation is a classic sign of uncontrolled exothermic reactions or decomposition.
-
Thermal Runaway: The initial condensation step is exothermic. On a large scale, inefficient heat dissipation can cause the internal temperature to rise significantly, leading to polymerization and decomposition of the starting materials.
-
Solution: Implement controlled, portion-wise addition of one reactant to the other, ensuring the reactor's cooling system can handle the heat load. For multi-kilogram scale, a semi-batch process where the α-halocarbonyl is added slowly to the thioamide solution is recommended.
-
-
Instability of Reactants: As mentioned, α-halocarbonyls can be unstable, especially in the presence of heat and impurities. This decomposition is a primary source of color and tar.
Stage 2: Vilsmeier-Haack Formylation
Q3: My formylation reaction has stalled or shows poor conversion. What should I check first?
A3: The Vilsmeier-Haack reaction is highly dependent on the integrity of the Vilsmeier reagent, which is moisture-sensitive.
-
Reagent Quality & Stoichiometry:
-
Moisture: The most common culprit. POCl₃ reacts violently with water. Ensure all glassware is oven-dried, and solvents (like DMF) are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
POCl₃ Quality: Use a fresh bottle of POCl₃. Older bottles may have partially hydrolyzed to phosphoric acid, which will neutralize the Vilsmeier reagent.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents relative to the thiazole) is typically used to ensure complete conversion.
-
-
Temperature of Reagent Formation: The Vilsmeier reagent is typically formed at a low temperature (0-10 °C) by slowly adding POCl₃ to DMF. Adding it too quickly can cause side reactions and decomposition of the reagent.
-
Reaction Temperature: After reagent formation, the reaction with the thiazole often requires heating (e.g., 60-80 °C) to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Monitor by LC-MS to determine the optimal reaction time and temperature for your scale.
Q4: I am observing a dangerous exotherm during the aqueous quench of the reaction. How can this be managed at scale?
A4: The quench of a Vilsmeier-Haack reaction is notoriously exothermic due to the hydrolysis of unreacted POCl₃ and the Vilsmeier reagent, which also liberates HCl.
-
Reverse Quench: This is the safest and most effective method for scale-up. Instead of adding water/base to the reaction mixture, the reaction mixture is added slowly to a large, well-stirred, and cooled vessel of ice-water or a basic solution (e.g., aqueous sodium carbonate or sodium hydroxide). This ensures that the bulk quenching medium has a high heat capacity and can absorb the energy generated.
-
Efficient Cooling and Agitation: The quenching vessel must have a powerful overhead stirrer and an efficient cooling jacket. Poor agitation can create localized hot spots, leading to vigorous off-gassing and potential loss of control.
-
pH Control: The final pH of the quenched mixture should be adjusted to be neutral or slightly basic to ensure the aldehyde product is in its free form for extraction. This is a critical step and should be done slowly as neutralization is also exothermic.
Caption: Troubleshooting decision tree for low yield in Stage 2.
Purification and Analysis
Q5: What is the most scalable method for purifying the final product, this compound?
A5: While silica gel chromatography is excellent for lab-scale purification, it is often impractical and expensive at the multi-kilogram scale. Crystallization is the preferred industrial method.
-
Crystallization: The crude product, after extraction and solvent swap, can often be crystallized from a suitable solvent system. A common approach is to use a binary solvent system, such as heptane/ethyl acetate or toluene/heptane. The crude material is dissolved in a minimal amount of the "good" solvent (e.g., toluene) at an elevated temperature, and the "anti-solvent" (e.g., heptane) is added slowly until turbidity is observed. Cooling the mixture slowly will then induce crystallization.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, albeit energy-intensive, method for purification on a large scale. This should be evaluated at the lab scale first to check for decomposition.
Experimental Protocols for Scale-Up
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2-tert-butylthiazole (Stage 1)
-
Reactor Setup: Charge a suitably sized reactor, equipped with an overhead stirrer, temperature probe, condenser, and addition funnel, with 2,2-dimethylpropanethioamide (1.0 eq) and a suitable solvent like ethanol or isopropanol (5-10 volumes).
-
Reagent Addition: Begin stirring and add a solution of 3-chloro-2-oxopropanal (1.05 eq) in the same solvent to the addition funnel.
-
Reaction: Add the chloro-aldehyde solution to the reactor at a rate that maintains the internal temperature below 40 °C. An initial exotherm is expected.
-
Heating: Once the addition is complete, heat the reaction mixture to reflux (approx. 75-85 °C) and maintain for 4-6 hours, or until LC-MS analysis shows consumption of the starting thioamide.
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate (10 volumes) and water (5 volumes). Adjust the pH of the aqueous layer to >8 with 2M NaOH.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-tert-butylthiazole.
Protocol 2: Vilsmeier-Haack Formylation (Stage 2)
-
Vilsmeier Reagent Preparation: Charge a separate, dry reactor under a nitrogen atmosphere with anhydrous DMF (3.0 eq). Cool the DMF to 0-5 °C using an ice bath or chiller.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 15 °C. Stir the resulting mixture at this temperature for 30-45 minutes.
-
Formylation Reaction: To this reagent, add a solution of 2-tert-butylthiazole (1.0 eq) in a minimal amount of anhydrous DMF or another inert solvent like dichloromethane.
-
Heating: After the addition, slowly warm the reaction mixture to 70-80 °C and hold for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench (Reverse Addition): In a separate, larger reactor, prepare a well-stirred mixture of crushed ice and water (20 volumes). Once the formylation is complete, cool the reaction mixture to room temperature. Slowly transfer the reaction mixture into the ice/water slurry at a rate that keeps the quench pot temperature below 25 °C.
-
Neutralization & Extraction: Slowly add a 50% NaOH solution to the quenched mixture to adjust the pH to 7-8. Extract the product with a suitable solvent like ethyl acetate or toluene (3 x 10 volumes).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde, which can then be purified by crystallization or distillation.
Reagent Safety Profile
It is critical to understand and mitigate the risks associated with the reagents used in this synthesis. Always consult the full Safety Data Sheet (SDS) before handling.
| Reagent | CAS No. | Key Hazards | Recommended Precautions |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Corrosive, reacts violently with water, causes severe skin burns and eye damage, toxic if inhaled. | Handle only in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, and a face shield. Ensure a water-reactive materials spill kit is available. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid, harmful in contact with skin or if inhaled, suspected of damaging the unborn child. | Use in a well-ventilated area or fume hood. Avoid skin contact. Use appropriate personal protective equipment (PPE). |
| Thiazole Derivatives | Varies | Generally considered harmful if swallowed, may cause skin and eye irritation.[7][8][9] | Wear standard PPE including gloves and safety glasses. Avoid creating dust or aerosols.[9] |
| α-Halocarbonyls | Varies | Lachrymatory (causes tearing), corrosive, toxic. | Handle strictly in a fume hood. Use appropriate gloves and eye protection. |
References
-
PubChem. (n.d.). 2-Tert-butyl-1,3-thiazole-4-carboxylic acid. Retrieved from PubChem. [Link]
-
Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Argay, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Patel, R. P., et al. (2014). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]
-
Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from Pharmaguideline. [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from Wikipedia. [Link]
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- 2. bepls.com [bepls.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
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- 7. 2-Tert-butyl-1,3-thiazole-4-carboxylic acid | C8H11NO2S | CID 28875555 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 2-tert-butyl-1,3-thiazole-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This guide provides an in-depth, comparative analysis of the structural validation of a key synthetic intermediate, 2-tert-butyl-1,3-thiazole-4-carbaldehyde, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. We will contrast its definitive output with data from orthogonal spectroscopic techniques to illustrate a robust, self-validating workflow.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
For determining the absolute configuration and detailed molecular geometry of a small molecule, single-crystal X-ray crystallography is unparalleled.[1] It moves beyond establishing connectivity to provide a precise, three-dimensional map of electron density within a crystalline lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous structural proof.[2][3]
Causality in the Crystallographic Workflow
The success of a crystallographic experiment hinges on the ability to grow a high-quality, single crystal. This process is often the most challenging step, requiring the slow, controlled precipitation of a compound from a supersaturated solution to allow molecules to pack into a highly ordered, repeating lattice.[1] The quality of this lattice directly impacts the resolution of the final diffraction data.
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification: The target compound, this compound, can be synthesized via formylation of a 2-tert-butylthiazole precursor. A common route involves lithiation of the C4 position followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[4] Rigorous purification, typically by column chromatography, is essential to remove impurities that could inhibit crystallization.
2. Crystal Growth (Slow Evaporation):
-
Rationale: The slow evaporation method is chosen for its simplicity and effectiveness. By gradually increasing the concentration of the solute past its saturation point, we encourage the formation of a limited number of nucleation sites, which can then grow into larger, diffraction-quality crystals.
-
Procedure:
-
Dissolve 5-10 mg of purified this compound in a minimal amount (0.5 mL) of a good solvent, such as ethyl acetate.
-
Place this solution in a small, clean vial.
-
Place the open vial inside a larger, sealed jar containing a small amount (2-3 mL) of a poor solvent (an "anti-solvent") in which the compound is less soluble, such as hexane.
-
Allow the anti-solvent vapor to slowly diffuse into the primary solvent over several days at room temperature.
-
Monitor for the formation of small, clear, well-defined single crystals.
-
3. X-ray Diffraction Data Collection:
-
Rationale: To determine the unit cell parameters and collect the diffraction intensities, a suitable crystal is mounted on a goniometer head and exposed to a monochromatic X-ray beam.[5] The crystal is rotated through various angles to ensure that all possible reflections are measured.
-
Procedure:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a cryoloop.
-
The crystal is flash-cooled to 100 K in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
The mounted crystal is placed on a diffractometer equipped with a source (e.g., Cu Kα, λ = 1.5418 Å) and a detector.
-
A full sphere of diffraction data is collected by rotating the crystal and recording the positions and intensities of the diffracted X-ray spots.
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction pattern is a reciprocal space representation of the crystal lattice. Mathematical Fourier transform methods are used to convert this pattern into a three-dimensional electron density map.[6] An initial molecular model is placed into this map and then refined against the experimental data to achieve the best possible fit.
-
Procedure:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain initial atomic positions.
-
The model is refined iteratively using least-squares methods, adjusting atomic coordinates and thermal displacement parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated by checking key metrics like the R-factor (agreement factor) and Goodness-of-Fit (S).
-
Data Presentation: Crystallographic Results
The final output of a successful X-ray analysis is a set of crystallographic data that precisely defines the molecular structure.
Table 1: Summary of Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₁₁NOS |
| Formula Weight | 169.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.51, 9.88, 11.23 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 944.5 |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 1.54184 (Cu Kα) |
| Final R₁ [I > 2σ(I)] | < 0.05 |
| wR₂ (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Note: Values are representative for a well-behaved small molecule crystal structure.
Visualization of the Confirmed Structure
The following diagram illustrates the confirmed molecular structure with atomic numbering, as determined by X-ray crystallography.
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
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- 5. Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Analysis of Synthetic Routes to 2-tert-butyl-1,3-thiazole-4-carbaldehyde: A Guide for Medicinal Chemists
Introduction
The 2-tert-butyl-1,3-thiazole-4-carbaldehyde scaffold is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The inherent functionalities of the thiazole ring, coupled with the reactive aldehyde group, provide a platform for the development of novel therapeutic agents. The selection of an optimal synthetic route to this key intermediate is paramount for efficient drug discovery and development, balancing factors such as yield, scalability, cost, and environmental impact.
This guide provides a comprehensive comparative analysis of three primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to inform your synthetic strategy.
Comparative Overview of Synthetic Routes
Three principal strategies for the synthesis of this compound will be examined:
-
Route 1: The Hantzsch Thiazole Synthesis - A classic and widely used method for the construction of the thiazole ring from a thioamide and an α-halocarbonyl compound.
-
Route 2: Vilsmeier-Haack Formylation of 2-tert-butylthiazole - A powerful method for the introduction of a formyl group onto an electron-rich heterocyclic ring.
-
Route 3: Oxidation of (2-tert-butyl-1,3-thiazol-4-yl)methanol - A functional group interconversion approach starting from the corresponding alcohol.
The following table provides a high-level comparison of these routes based on key synthetic parameters.
| Parameter | Route 1: Hantzsch Synthesis | Route 2: Vilsmeier-Haack Formylation | Route 3: Oxidation of Alcohol |
| Starting Materials | Pivalothioamide, 3-bromo-2-oxopropanal | 2-tert-butylthiazole | (2-tert-butyl-1,3-thiazol-4-yl)methanol |
| Key Reagents | Base (e.g., NaHCO₃) | POCl₃, DMF | Oxidizing agent (e.g., MnO₂, PCC) |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent |
| Scalability | Generally good | Good, but can be exothermic | Excellent |
| Key Advantages | Convergent, builds the core heterocycle directly. | Utilizes a commercially available starting material. | Mild conditions, high chemoselectivity. |
| Potential Challenges | Availability and stability of α-halocarbonyl. | Regioselectivity can be an issue with substituted thiazoles. | Requires synthesis of the precursor alcohol. |
Route 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry.[1] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of our target molecule, pivalothioamide (2,2-dimethylpropanethioamide) serves as the source of the 2-tert-butyl group, while a suitable 3-carbon α-halocarbonyl with a protected aldehyde is required.
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl in an SN2 fashion.[2] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate leads to the formation of the aromatic thiazole ring. The driving force for the final dehydration step is the formation of the stable aromatic system.[2]
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A Comparative Guide to the Reactivity of 2-tert-butyl-1,3-thiazole-4-carbaldehyde and its Analogs
Introduction: The Versatile Thiazole Aldehyde Scaffold
The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] Thiazole-4-carbaldehydes, in particular, are valuable synthetic intermediates, offering a reactive aldehyde functionality for constructing more complex molecular architectures. The substituent at the 2-position of the thiazole ring plays a crucial role in modulating the molecule's steric and electronic properties, thereby influencing the reactivity of the carbaldehyde at the 4-position.
This guide provides an in-depth comparison of the reactivity of 2-tert-butyl-1,3-thiazole-4-carbaldehyde with other representative thiazole aldehydes, namely 2-phenyl-1,3-thiazole-4-carbaldehyde, 2-methyl-1,3-thiazole-4-carbaldehyde, and the unsubstituted thiazole-4-carbaldehyde. The comparison will be framed around three fundamental aldehyde transformations: the Knoevenagel condensation, the Wittig reaction, and reductive amination. While direct, side-by-side kinetic studies for this specific set of compounds are not extensively documented in the literature, this guide will leverage established principles of organic chemistry to predict and explain their relative reactivities, supported by relevant experimental observations from analogous systems.
The Influence of the 2-Substituent: A Tale of Sterics and Electronics
The reactivity of the aldehyde group at the C4 position of the thiazole ring is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by both the steric environment and the electronic effects imposed by the substituent at the C2 position.
Steric Effects: The sheer bulk of a substituent can impede the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate. The tert-butyl group is one of the most sterically demanding groups in organic chemistry.[1] Its three methyl groups create a large, umbrella-like shield around the 2-position, which can significantly hinder access to the adjacent 4-carbaldehyde.
Electronic Effects: The electronic nature of the 2-substituent alters the electron density of the thiazole ring and, consequently, the electrophilicity of the carbonyl carbon.
-
Alkyl groups (tert-butyl, methyl): These are electron-donating through an inductive effect (+I), which pushes electron density towards the thiazole ring. This effect slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.
-
Phenyl group: A phenyl group can exert both a weak electron-withdrawing inductive effect (-I) and a resonance effect that can be either electron-donating or electron-withdrawing depending on the nature of the reaction intermediate. Overall, it is generally considered to be a weakly deactivating group in this context.[2]
-
Hydrogen (unsubstituted): A hydrogen atom has a minimal electronic effect compared to other substituents.
The interplay of these steric and electronic factors dictates the reactivity of each thiazole aldehyde analog.
Comparative Reactivity in Key Aldehyde Transformations
To illustrate the practical implications of these structural differences, we will now compare the expected reactivity of this compound and its counterparts in three common synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a new carbon-carbon double bond.[3] The reaction is typically base-catalyzed.
Mechanism Overview:
-
A base deprotonates the active methylene compound to form a nucleophilic enolate.
-
The enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
The resulting alkoxide is protonated.
-
Dehydration of the aldol adduct yields the α,β-unsaturated product.
Figure 1: Generalized workflow for the Knoevenagel Condensation.
Reactivity Comparison:
The rate-determining step in many Knoevenagel condensations is the initial nucleophilic attack on the carbonyl carbon. Therefore, both steric and electronic factors will significantly influence the reaction rate.
| Substituent at C2 | Expected Relative Reactivity | Rationale |
| H | Highest | Minimal steric hindrance and no electron-donating groups to reduce carbonyl electrophilicity. |
| Methyl | High | Small steric footprint and a weak electron-donating effect. |
| Phenyl | Moderate | Moderate steric bulk and complex electronic effects that can influence the stability of intermediates.[2] |
| tert-Butyl | Lowest | Severe steric hindrance from the bulky tert-butyl group impeding the approach of the nucleophile.[1] The electron-donating effect further reduces the electrophilicity of the carbonyl carbon. |
Experimental Insight: While direct kinetic data for these specific thiazole aldehydes is lacking, studies on substituted benzaldehydes in Knoevenagel condensations consistently show that bulky ortho-substituents dramatically decrease reaction rates. The tert-butyl group at the 2-position of the thiazole ring is analogous to an ortho-substituent and is expected to have a similar retarding effect.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4] This reaction is highly versatile and generally provides excellent control over the location of the newly formed double bond.
Mechanism Overview:
-
The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde.
-
This leads to the formation of a zwitterionic betaine intermediate, which then cyclizes to form a four-membered oxaphosphetane.
-
The oxaphosphetane decomposes to yield the alkene and triphenylphosphine oxide.
Figure 2: Key steps in the Wittig Reaction mechanism.
Reactivity Comparison:
The initial nucleophilic attack of the ylide is often the rate-limiting step. Steric hindrance around the carbonyl group is a major factor affecting the rate of Wittig reactions.
| Substituent at C2 | Expected Relative Reactivity | Rationale |
| H | Highest | The carbonyl group is highly accessible to the incoming Wittig reagent. |
| Methyl | High | The small size of the methyl group presents minimal steric interference. |
| Phenyl | Moderate | The phenyl group introduces some steric bulk, potentially slowing the initial attack of the ylide. |
| tert-Butyl | Lowest | The exceptionally bulky tert-butyl group is expected to severely hinder the approach of the phosphonium ylide, leading to significantly slower reaction rates or requiring more forcing conditions.[1][5] |
Experimental Insight: It is well-established that sterically hindered ketones and aldehydes react much more slowly in Wittig reactions than their unhindered counterparts.[6] The steric environment created by the 2-tert-butyl group is anticipated to make this substrate the least reactive among the compared analogs.
Reductive Amination
Reductive amination is a two-step process that converts an aldehyde or ketone into an amine.[7] It involves the initial formation of an imine or iminium ion, followed by its reduction.
Mechanism Overview:
-
An amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal.
-
The hemiaminal dehydrates to form an imine (or an iminium ion under acidic conditions).
-
A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, reduces the imine to the corresponding amine.
Figure 3: Simplified workflow of Reductive Amination.
Reactivity Comparison:
The initial formation of the hemiaminal and its subsequent dehydration to the imine can be influenced by steric hindrance.
| Substituent at C2 | Expected Relative Reactivity | Rationale |
| H | Highest | Unhindered access for the amine nucleophile. |
| Methyl | High | Minimal steric hindrance. |
| Phenyl | Moderate | The phenyl group may slow the initial nucleophilic attack of the amine. |
| tert-Butyl | Lowest | The bulky tert-butyl group is likely to sterically encumber the carbonyl group, making the formation of the tetrahedral hemiaminal intermediate less favorable.[8] This can lead to slower overall reaction rates. |
Experimental Insight: Studies on the reductive amination of sterically hindered ketones have shown that these reactions are often more challenging and may require more forcing conditions or specialized reagents compared to less hindered substrates.[8] The steric bulk of the 2-tert-butyl group is expected to present a similar challenge.
Experimental Protocols
The following are representative, self-validating protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thiazole-4-carbaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or sodium hydride (1.1 eq.), dropwise. Stir the mixture at room temperature until the characteristic color of the ylide appears.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of the thiazole-4-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the thiazole-4-carbaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent, such as methanol or dichloromethane. If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add the reducing agent, such as sodium borohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Characterization: Purify the resulting amine by column chromatography or acid-base extraction. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The substituent at the 2-position of the thiazole ring exerts a profound influence on the reactivity of the 4-carbaldehyde group. The this compound is predicted to be the least reactive among the compared analogs (unsubstituted, 2-methyl, and 2-phenyl) in common nucleophilic addition reactions such as the Knoevenagel condensation, Wittig reaction, and reductive amination. This reduced reactivity is attributed to the significant steric hindrance imposed by the bulky tert-butyl group, which impedes the approach of nucleophiles to the carbonyl carbon. While the electron-donating nature of the tert-butyl group also plays a role by slightly decreasing the electrophilicity of the carbonyl, steric effects are expected to be the dominant factor. Conversely, the unsubstituted thiazole-4-carbaldehyde is anticipated to be the most reactive due to its minimal steric hindrance. The 2-methyl and 2-phenyl analogs are expected to exhibit intermediate reactivity. This understanding of structure-reactivity relationships is critical for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities based on the versatile thiazole scaffold.
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Bednarz, S., & Bogdal, D. (2003). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS. Part III. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
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Alchemist. (n.d.). Thiazole-4-carbaldehyde. Retrieved from [Link]
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YouTube. (2020, August 5). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. Retrieved from [Link]
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Bisel, P. (2024, August 6). The tert-butyl group in chemistry and biology. ResearchGate. Retrieved from [Link]
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Pratap, U. R., Jawale, D. V., Waghmare, R. A., & Mane, R. A. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Retrieved from [Link]
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Zhang, Y., Li, Z., Zhang, H., Tan, T., & Lei, M. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. Retrieved from [Link]
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Li, G., et al. (n.d.). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Costantino, M., et al. (2024, July 8). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. Retrieved from [Link]
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Al-Hourani, B. J., & El-Awa, A. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]
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Li, Z., et al. (2023, September 13). Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances. Retrieved from [Link]
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Okusu, S., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84. Retrieved from [Link]
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Sinenko, V., et al. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Retrieved from [Link]
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Palusiak, M., & Simon, A. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Omega. Retrieved from [Link]
-
Abbasi, M. A., et al. (2024, February 22). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde Derivatives
This guide provides a comprehensive technical comparison of the biological activities of derivatives of 2-tert-butyl-1,3-thiazole-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential biological activities, and structure-activity relationships (SAR) of this promising class of compounds. While direct comparative studies on a broad series of these specific derivatives are not extensively available in the public domain, this guide synthesizes data from structurally related thiazole derivatives to provide a predictive framework and a roadmap for future research.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing novel therapeutic agents. The introduction of a bulky tert-butyl group at the 2-position can enhance lipophilicity and metabolic stability, while the carbaldehyde at the 4-position serves as a versatile synthetic handle for the generation of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones. These derivatives have been widely explored for their potential as antimicrobial and anticancer agents.[3][4][5][6][7]
Synthetic Strategy: A Gateway to Chemical Diversity
The synthesis of this compound derivatives typically commences with the Hantzsch thiazole synthesis to construct the core thiazole ring. The aldehyde functionality at the C4 position is then readily condensed with a variety of primary amines to yield Schiff bases or with thiosemicarbazide to form thiosemicarbazones. This straightforward synthetic accessibility allows for the systematic exploration of structure-activity relationships.
Comparative Biological Activity Analysis
Based on extensive literature on analogous thiazole derivatives, we can anticipate and compare the potential biological activities of this compound derivatives. The primary areas of interest for this scaffold are antimicrobial and anticancer activities.
Antimicrobial Activity: Targeting Microbial Proliferation
Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity.[3] The imine (-C=N-) linkage in Schiff bases and the thiourea moiety in thiosemicarbazones are crucial pharmacophores that contribute to their biological effects.
Anticipated Structure-Activity Relationships (SAR):
-
Substitution on the Aromatic Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring of the Schiff base are expected to enhance antibacterial activity.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings (e.g., pyridine, furan) can modulate the antimicrobial spectrum and potency.
-
Thiosemicarbazone Moiety: The N-terminal substitution on the thiosemicarbazone can influence both the potency and spectrum of activity.
Illustrative Comparative Data (Hypothetical):
The following table illustrates how experimental data for a series of hypothetical this compound derivatives could be presented.
| Compound ID | R-Group (on Schiff Base/Thiosemicarbazone) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| TBTC-SB-1 | Phenyl | 32 | 64 | >128 |
| TBTC-SB-2 | 4-Chlorophenyl | 16 | 32 | 64 |
| TBTC-SB-3 | 4-Nitrophenyl | 8 | 16 | 32 |
| TBTC-TSC-1 | Unsubstituted | 16 | 32 | 16 |
| TBTC-TSC-2 | 4-Phenylthiosemicarbazone | 8 | 16 | 8 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 8 |
TBTC-SB: this compound Schiff Base; TBTC-TSC: this compound Thiosemicarbazone. Data is hypothetical and for illustrative purposes only.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
Schiff bases and thiosemicarbazones derived from various aldehydes have shown promising anticancer activity against a range of human cancer cell lines.[4][5][8] The proposed mechanisms of action often involve the induction of apoptosis through various cellular pathways.
Anticipated Structure-Activity Relationships (SAR):
-
Lipophilicity: Increased lipophilicity, potentially conferred by the tert-butyl group, may enhance cell membrane permeability and cytotoxic activity.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the derivative moiety can facilitate interactions with biological targets such as kinases or DNA.[4]
-
Metal Chelation: Thiosemicarbazones are known to chelate metal ions, and these complexes can exhibit enhanced anticancer activity.
Illustrative Comparative Data (Hypothetical):
The following table illustrates how experimental data for a series of hypothetical this compound derivatives could be presented against various cancer cell lines.
| Compound ID | R-Group (on Schiff Base/Thiosemicarbazone) | IC50 vs. MCF-7 (µM) | IC50 vs. A549 (µM) | IC50 vs. HepG2 (µM) |
| TBTC-SB-1 | Phenyl | 25.5 | 38.2 | 45.1 |
| TBTC-SB-2 | 4-Chlorophenyl | 12.8 | 19.5 | 22.7 |
| TBTC-SB-3 | 4-Nitrophenyl | 8.1 | 10.3 | 15.4 |
| TBTC-TSC-1 | Unsubstituted | 15.2 | 21.8 | 28.9 |
| TBTC-TSC-2 | 4-Phenylthiosemicarbazone | 7.5 | 9.8 | 12.3 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.5 |
TBTC-SB: this compound Schiff Base; TBTC-TSC: this compound Thiosemicarbazone. Data is hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed experimental protocols are provided as a standard for evaluating the biological activity of these derivatives.
Synthesis of this compound Schiff Bases
-
Dissolution: Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Addition of Amine: To this solution, add the corresponding substituted aniline (1 mmol).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Synthetic routes to Schiff base and thiosemicarbazone derivatives.
Caption: Workflow for the biological evaluation of derivatives.
Caption: Putative mechanisms of anticancer activity for thiazole derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of Schiff bases and thiosemicarbazones from the parent aldehyde provides a robust platform for generating chemical diversity. Based on the extensive literature on related thiazole derivatives, it is anticipated that these compounds will exhibit significant antimicrobial and anticancer activities. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish concrete structure-activity relationships. This will enable the identification of lead compounds with potent and selective biological activity, paving the way for the development of novel therapeutic agents.
References
- Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. International Journal of Pharmaceutical Sciences and Research, 14(11), 5643-5651.
- El-Sayed, Y. S., et al. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. Journal of the Iranian Chemical Society, 17(10), 2635-2649.
- Gomha, S. M., et al. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 11(1), 96.
- Hassan, F. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6368.
- Kavitha, S., et al. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
- Kryshchyshyn, A., et al. (2020). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 29(7), 1262-1275.
- Kumar, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4879.
- Mohamed, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358-33373.
- Noolvi, M. N., et al. (2019). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 56(12), 3235-3259.
- Patel, R. V., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 8(2), 646-656.
-
PubChem. (n.d.). 2-tert-butyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
- Saipriya, K., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- Singh, P., et al. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 7(40), 35491-35515.
- Wadave, D. B., & Daswadkar, S. C. (2022). Molecular docking study of 2,4 disubstituted thiazole derivatives as antiulcer activity.
- Yilmaz, I., et al. (2021). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Hacettepe University Journal of the Faculty of Pharmacy, 41(3), 196-206.
- Bhoge, N. D., Magare, B. K., & Jangale, M. S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance, 15(4), 2356-2363.
- El-Faham, A., et al. (2020). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Abd-Elzaher, M. M. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 1-11.
- Zhou, C., et al. (2007). Synthesis and Antitumor Activity Evaluation of Some Schiff Bases Derived from 2-Aminothiazole Derivatives.
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A Comparative Guide to the Synthesis of 2-tert-Butyl-1,3-thiazole-4-carbaldehyde: An Evaluation of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-tert-Butyl-1,3-thiazole-4-carbaldehyde Scaffold
The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The incorporation of a bulky tert-butyl group at the 2-position can enhance metabolic stability and modulate binding interactions with biological targets. The 4-carbaldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This guide will explore and compare various synthetic strategies to access this important intermediate.
Foundational Synthetic Strategies: A Two-Pronged Approach
The synthesis of this compound can be broadly approached in two ways:
-
Direct Thiazole Ring Formation: Constructing the thiazole ring with the aldehyde or a precursor group already in place at the 4-position.
-
Post-Synthetic Modification: First synthesizing the 2-tert-butylthiazole core, followed by the introduction of the carbaldehyde group at the 4-position.
We will explore and compare the reagents and methodologies for both strategies.
Diagram of Synthetic Approaches
Caption: Overview of the two primary synthetic strategies.
Strategy 1: Direct Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, involving the condensation of a thioamide with an α-halocarbonyl compound.[1] To directly obtain the target molecule, this would involve the reaction of tert-butylthioamide (the thio-analog of pivalamide) with a suitable 3-carbon α-haloaldehyde synthon.
Key Reagents and Alternatives
1. The Thioamide: Introducing the tert-Butyl Group
-
Primary Reagent: tert-Butylthioamide (Pivalthioamide): This is the most direct precursor for the 2-tert-butyl group. It can be synthesized from pivalamide by thionation using Lawesson's reagent or phosphorus pentasulfide.
2. The C3 Aldehyde Synthon: Challenges and Solutions
The direct use of 3-halo-2-oxopropanal is complicated by its instability. Therefore, more stable precursors or alternative synthons are employed.
-
1,3-Dichloroacetone: A common and commercially available reagent. The initial Hantzsch condensation with a thiourea derivative and 1,3-dichloroacetone yields a 4-(chloromethyl)thiazole.[2] This intermediate would then require further steps to be converted to the aldehyde.
-
Protected 3-Halo-2-oxopropanals: The use of acetal-protected versions of 3-halo-2-oxopropanal can be a more controlled approach, though it adds protection and deprotection steps to the overall synthesis.
Comparative Analysis of Hantzsch-based Routes
| Route | C3 Synthon | Key Intermediate | Pros | Cons |
| A | 1,3-Dichloroacetone | 2-tert-Butyl-4-(chloromethyl)thiazole | Commercially available C3 synthon. | Requires additional steps to convert the chloromethyl group to an aldehyde. |
| B | Protected 3-Halo-2-oxopropanal | 2-tert-Butyl-4-(dialkoxymethyl)thiazole | More controlled reaction, potentially higher yield of the thiazole core. | Adds protection and deprotection steps, potentially lowering overall yield. |
While direct, the Hantzsch approach to the target molecule presents challenges due to the nature of the required C3 aldehyde synthon. The multi-step nature of these routes makes them potentially less efficient than post-synthetic modification.
Strategy 2: Post-Synthetic Modification of 2-tert-Butylthiazole
This strategy involves the initial synthesis of 2-tert-butylthiazole, followed by formylation at the 4-position. This is often a more practical and higher-yielding approach.
Step 1: Synthesis of the 2-tert-Butylthiazole Core
The Hantzsch synthesis is also the workhorse for preparing the 2-tert-butylthiazole intermediate. In this case, simpler and more stable α-halocarbonyls can be used.
Diagram of 2-tert-Butylthiazole Synthesis
Caption: Hantzsch synthesis of a 2-tert-butylthiazole precursor.
Experimental Protocol: Synthesis of 2-tert-Butyl-4-methylthiazole (A Precursor for Formylation)
This protocol describes a representative synthesis of a 2-tert-butylthiazole intermediate that can then be formylated.
-
Thionation of Pivalamide: To a stirred solution of pivalamide in anhydrous toluene, Lawesson's reagent (0.5 equivalents) is added portion-wise. The mixture is heated to reflux for 4-6 hours, monitoring by TLC. After cooling, the solvent is removed under reduced pressure, and the crude tert-butylthioamide is purified by column chromatography.
-
Hantzsch Condensation: The purified tert-butylthioamide (1 equivalent) and chloroacetone (1.1 equivalents) are dissolved in ethanol. The mixture is heated to reflux for 3-5 hours. The reaction is cooled, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-tert-butyl-4-methylthiazole, which can be purified by distillation or chromatography.
Step 2: Formylation of the 2-tert-Butylthiazole Core
With the 2-tert-butylthiazole in hand, the next critical step is the introduction of the aldehyde group at the 4-position. Two primary methods are considered: the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent.
1. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[5]
Mechanism Overview:
-
Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF.
-
Electrophilic attack of the Vilsmeier reagent on the electron-rich thiazole ring.
-
Hydrolysis of the resulting iminium salt to yield the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-Butylthiazole (General Procedure)
-
To a cooled (0 °C) solution of DMF (3-5 equivalents) in a suitable solvent (e.g., dichloromethane), POCl₃ (1.2-1.5 equivalents) is added dropwise with stirring. The mixture is allowed to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 2-tert-butylthiazole (1 equivalent) in the same solvent is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC indicates consumption of the starting material.
-
The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
2. Lithiation and Formylation
An alternative approach involves the deprotonation of the thiazole ring using a strong base, typically an organolithium reagent, to generate a nucleophilic organolithium species. This is followed by quenching with an electrophilic formylating agent like DMF.[6]
Mechanism Overview:
-
Deprotonation of the most acidic proton on the thiazole ring (typically at the 5-position, but can be directed to the 4-position depending on substituents and conditions) with a strong base (e.g., n-butyllithium).
-
Nucleophilic attack of the resulting thiazolyl-lithium species on the carbonyl carbon of DMF.
-
Hydrolysis of the intermediate to afford the aldehyde.
Experimental Protocol: Lithiation and Formylation of 2-tert-Butylthiazole (General Procedure)
-
A solution of 2-tert-butylthiazole (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous DMF (1.5 equivalents) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Comparative Analysis of Formylation Methods
| Method | Reagents | Conditions | Pros | Cons |
| Vilsmeier-Haack | POCl₃, DMF | Typically requires heating. | Generally good yields, uses relatively inexpensive reagents. | POCl₃ is corrosive and moisture-sensitive; regioselectivity can be an issue with some substrates. |
| Lithiation/Formylation | n-BuLi, DMF | Cryogenic temperatures (-78 °C) required. | High regioselectivity often achievable; can be very high-yielding. | Requires strictly anhydrous conditions and handling of pyrophoric n-BuLi; cryogenic setup needed. |
Causality Behind Experimental Choices:
-
Vilsmeier-Haack: The choice of solvent and reaction temperature is critical for managing the reactivity of the Vilsmeier reagent and ensuring good conversion. The use of a mild base during workup is essential for the clean hydrolysis of the iminium intermediate.
-
Lithiation/Formylation: The use of cryogenic temperatures is crucial to prevent side reactions and ensure the stability of the organolithium intermediate. Strictly anhydrous conditions are mandatory as organolithium reagents are highly reactive towards water.
Alternative Strategy: Reduction of a Carboxylic Acid Precursor
An alternative post-synthetic modification strategy involves the synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic acid, followed by its reduction to the target aldehyde.
Diagram of Carboxylic Acid Reduction Route
Caption: Synthesis via reduction of the corresponding carboxylic acid.
Synthesis of 2-tert-Butyl-1,3-thiazole-4-carboxylic Acid:
This intermediate can be prepared via a Hantzsch condensation between tert-butylthioamide and ethyl bromopyruvate, followed by hydrolysis of the resulting ester.
Reduction to the Aldehyde:
The selective reduction of a carboxylic acid to an aldehyde requires careful choice of reagents to avoid over-reduction to the alcohol.
-
Conversion to an Activated Species: The carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide, which can then be reduced under milder conditions.
-
Selective Reducing Agents: Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for the reduction of esters or Weinreb amides to aldehydes. The reduction of an acid chloride can be achieved using reagents like lithium tri-tert-butoxyaluminum hydride.
Comparative Analysis of Reduction vs. Direct Formylation
| Strategy | Key Steps | Pros | Cons |
| Reduction of Carboxylic Acid | Hantzsch with ethyl bromopyruvate -> Hydrolysis -> Activation -> Reduction | Potentially high-yielding individual steps. | Longer synthetic sequence (more steps). Requires careful control of the reduction step to avoid over-reduction. |
| Direct Formylation | Hantzsch with a simple α-haloketone -> Formylation | Shorter synthetic sequence. | May have lower overall yield depending on the formylation step; regioselectivity can be a concern with Vilsmeier-Haack. |
Conclusion and Recommendations
For the synthesis of this compound, the post-synthetic modification strategy appears to be the most practical and versatile approach for a research and drug development setting.
-
Recommended Route: The synthesis of a 2-tert-butyl-4-methylthiazole intermediate via a Hantzsch reaction, followed by oxidation of the methyl group to the aldehyde, or formylation of the unsubstituted 2-tert-butylthiazole.
-
Formylation Method of Choice: For smaller-scale laboratory synthesis where high regioselectivity is paramount, lithiation followed by formylation with DMF is often the preferred method, despite the requirement for cryogenic conditions and inert atmosphere techniques. For larger-scale synthesis where cost and operational simplicity are more critical, the Vilsmeier-Haack reaction is a robust and scalable alternative, provided that regioselectivity is not a major issue.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Hantzsch, A. (1882). Ueber die Synthese von Thiazolderivaten. Justus Liebigs Annalen der Chemie, 215(1), 1-83. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 457-461. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Hantzsch Thiazole Synthesis. PubChem. [Link]
-
Patel, H. V., et al. (2013). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. ACS Combinatorial Science, 15(11), 579-584. [Link]
-
Sissouma, D., et al. (2021). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Molbank, 2021(2), M1219. [Link]
-
Gouda, M. A. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 218-234. [Link]
-
Patil, P. G., & Dandawate, P. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(5), 2828-2846. [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
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A Comprehensive Guide to Confirming the Purity of 2-tert-butyl-1,3-thiazole-4-carbaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. The compound 2-tert-butyl-1,3-thiazole-4-carbaldehyde, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] High purity is critical to minimize side reactions, enhance reaction efficiency, and ensure the quality of the final product.[1] This guide provides an in-depth, technically-grounded protocol for confirming the purity of this compound using High-Performance Liquid Chromatography (HPLC), a powerful and widely used analytical technique.[3] We will delve into the rationale behind the experimental choices, present a detailed methodology, and compare HPLC with alternative analytical techniques.
The Critical Role of Purity in Synthesis
Thiazole derivatives are fundamental in the synthesis of a multitude of pharmaceuticals and agrochemicals.[1][2] The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, decreased yields, and the generation of unwanted byproducts, complicating purification processes and potentially compromising the integrity of the final compound.[1] Therefore, a reliable and validated analytical method to assess purity is not just a quality control measure but a fundamental aspect of scientific rigor.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a premier technique for separating, identifying, and quantifying components in a mixture.[4] Its widespread adoption in the pharmaceutical industry for purity analysis is due to its high resolution, sensitivity, and reproducibility.[3][5] Reversed-phase HPLC (RP-HPLC), in particular, is a versatile method that separates molecules based on their hydrophobicity, making it well-suited for the analysis of small organic molecules like this compound.[6]
Why Reversed-Phase HPLC?
The choice of RP-HPLC is deliberate. This technique utilizes a non-polar stationary phase and a polar mobile phase.[6] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[6] For a molecule like this compound, which possesses both polar (thiazole ring, carbaldehyde group) and non-polar (tert-butyl group) regions, RP-HPLC offers excellent selectivity and resolving power to separate it from potential impurities that may have different polarities.
Developing a Robust HPLC Method: A Step-by-Step Rationale
A successful HPLC analysis hinges on the careful selection and optimization of several key parameters. Here, we outline the rationale behind the choices for analyzing this compound.
Stationary Phase Selection: C18 - The Workhorse of RP-HPLC
A C18 (octadecyl) column is the most common and often the first choice for developing a new reversed-phase method. The C18 stationary phase provides a good balance of non-polar retention for a wide range of analytes, including those with acidic, basic, and neutral characteristics.[7] For this compound, the hydrophobic tert-butyl group will interact strongly with the C18 stationary phase, leading to good retention and allowing for effective separation from more polar or less retained impurities.
Mobile Phase Composition: The Key to Selectivity
The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.[6] The ratio of these components determines the eluting strength of the mobile phase.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and higher column efficiency.[6] It also possesses a different selectivity compared to methanol, which can be advantageous in resolving closely eluting peaks.[8]
-
Aqueous Component and pH Control: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[8] While this compound is not strongly acidic or basic, controlling the pH can help to ensure consistent retention times and peak shapes by suppressing the ionization of any potential acidic or basic impurities. A low pH, typically between 2 and 4, is often used in reversed-phase separations to ensure good solubility of the sample components and to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[6] A buffer, such as phosphate or formate, is used to maintain a constant pH. For compatibility with mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are preferred.
Detection Wavelength: Maximizing Sensitivity
The choice of detection wavelength is crucial for achieving high sensitivity. A UV-Vis detector is commonly used in HPLC.[9] To determine the optimal wavelength for detecting this compound, a UV scan of the compound in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax). The thiazole ring and the carbaldehyde group are expected to have UV absorbance. A wavelength in the range of 200-400 nm is typically a good starting point for UV detection of organic molecules with chromophores.[5]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the analytical results.[4][10]
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥ 98%).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (or other suitable buffer).
-
Sample of this compound to be analyzed.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Provides a controlled, slightly acidic pH to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and low viscosity. |
| Gradient Elution | See table below | A gradient elution is used to effectively separate compounds with a range of polarities and to sharpen peaks for better quantitation.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | Determined λmax (e.g., 254 nm) | Maximizes the signal for the analyte of interest. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
System Suitability Testing (SST)
Before analyzing any samples, it is imperative to perform a System Suitability Test (SST) to verify that the chromatographic system is performing adequately.[10][11] This is a regulatory requirement in many industries and a cornerstone of good scientific practice.[10] Inject the standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration and quantification.[12][13] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation.[13] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the system.[12] |
If the system suitability criteria are met, the system is ready for sample analysis.[11]
Analysis Procedure
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity of the sample using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation: Ensuring Trustworthiness
For routine use, especially in a regulated environment, the developed HPLC method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[14][15][16] Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Accuracy: The closeness of test results obtained by the method to the true value.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can also be used to assess the purity of organic compounds. Each has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase.[19] | High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.[3] | Requires more complex instrumentation and expertise. |
| Gas Chromatography (GC) | Separation of volatile components in the gas phase. | Excellent for volatile and thermally stable compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[20] | Simple, rapid, and inexpensive. | Primarily qualitative, lower resolution and sensitivity compared to HPLC.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC, requires more expensive instrumentation.[20] |
| Melting Point Analysis | Determines the temperature range over which a solid melts. | Simple and rapid. | Insensitive to small amounts of impurities, not applicable to liquids or amorphous solids. |
Conclusion
Confirming the purity of this compound is a critical step in ensuring the success and reproducibility of synthetic chemistry endeavors. This guide has provided a comprehensive and scientifically-grounded approach to purity determination using HPLC. By understanding the rationale behind the method development, adhering to a robust experimental protocol that includes system suitability testing, and being aware of the principles of method validation, researchers can have high confidence in the quality of their starting materials. While other techniques for purity assessment exist, HPLC remains the gold standard for its unparalleled resolution, sensitivity, and quantitative capabilities in the analysis of small organic molecules.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives
Introduction: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This is not merely a theoretical concept; the thiazole core is integral to a range of FDA-approved drugs, from the anti-HIV agent Ritonavir to the anti-cancer drug Dasatinib.[2][3] The versatility of the thiazole ring allows for extensive functionalization, enabling the fine-tuning of a compound's pharmacological profile for enhanced potency and selectivity.[4]
This guide provides a comprehensive framework for conducting comparative molecular docking studies on thiazole derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring that the described workflow is robust, reproducible, and yields trustworthy insights for researchers in drug development.
Part 1: The Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a thiazole derivative) when bound to a second (the receptor, typically a protein target).[5] At its core, the process involves two key components: a search algorithm that generates a multitude of possible binding poses and a scoring function that estimates the binding affinity for each pose. The output, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative prediction of how strongly the ligand interacts with the protein's active site.[5] This in-silico technique is indispensable for screening large libraries of compounds, elucidating structure-activity relationships (SAR), and prioritizing candidates for synthesis and in-vitro testing.
Part 2: Experimental Protocol for a Comparative Docking Workflow
A successful docking study is not merely about using software; it is a systematic process where each step is designed to minimize variables and ensure the validity of the final comparison. The causality behind this workflow is to create a controlled computational environment where the only significant variable is the structure of the thiazole ligands being tested.
Step-by-Step Methodology
-
Target Protein Preparation:
-
Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain (e.g., PDB ID: 1M17).[6]
-
Rationale: Using an experimentally determined structure provides a high-fidelity representation of the biological target.
-
Protocol:
-
Download the PDB file.
-
Remove all non-essential components: water molecules, co-crystallized ligands, and any duplicate protein chains. This is critical as water molecules can form artificial hydrogen bonds, and existing ligands would physically block the binding site.
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic and hydrogen bonding interactions.
-
Save the prepared protein as a dedicated file (e.g., .pdbqt for AutoDock Vina).
-
-
-
Ligand Preparation:
-
Action: Prepare 3D structures for a series of thiazole derivatives.
-
Rationale: Ligands must be in a chemically correct, low-energy 3D conformation for the docking algorithm to work effectively.
-
Protocol:
-
Draw the 2D structures of the thiazole derivatives using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles.
-
Assign rotatable bonds, which the docking software will manipulate during the conformational search.
-
Save the prepared ligands in the appropriate format.
-
-
-
Binding Site Definition (Grid Box Generation):
-
Action: Define the three-dimensional space where the docking algorithm will search for binding poses.
-
Rationale: Focusing the search on the known active site dramatically increases computational efficiency and biological relevance. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for this "grid box."
-
Protocol:
-
Load the prepared protein into a visualization tool.
-
Identify the key amino acid residues of the active site. For EGFR, this includes the hinge region (e.g., Met793).[7]
-
Define the X, Y, and Z coordinates and dimensions of a cube that encompasses the entire binding pocket. The size should be large enough to accommodate the ligands but not so large as to include irrelevant surface areas.
-
-
-
Execution of Molecular Docking:
-
Action: Run the docking simulation using software like AutoDock Vina, PyRx, or MOE.[8][9][10]
-
Rationale: The software's search algorithm will systematically place each ligand into the defined grid box, exploring various translations, rotations, and conformations to find the most favorable binding poses.
-
Protocol:
-
Configure the docking parameters, specifying the prepared protein and ligand files, and the grid box coordinates.
-
Set the exhaustiveness parameter. A higher value increases the thoroughness of the search but also the computation time. An exhaustiveness of 8 is often a good starting point.
-
Initiate the docking run for each thiazole derivative against the same prepared protein and grid box.
-
-
-
Analysis and Validation:
-
Action: Analyze the docking results, focusing on the top-ranked pose for each ligand.
-
Rationale: The primary outputs are the binding affinity scores and the 3D coordinates of the predicted binding pose. Validation is key to trusting these results.
-
Protocol:
-
Record the binding affinity of the best pose for each compound.
-
Visualize the protein-ligand interaction. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues.
-
Self-Validation: If the original PDB structure contained a native ligand, a crucial validation step is to remove it and then re-dock it. A successful docking run should reproduce the original co-crystallized pose with a low Root Mean Square Deviation (RMSD) value (< 2.0 Å), confirming that the docking protocol is reliable.
-
-
Caption: A validated workflow for comparative molecular docking studies.
Part 3: Comparative Analysis - Thiazole Derivatives as EGFR Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. Its overactivation can lead to uncontrolled cell proliferation, making it a prime target for small-molecule inhibitors.[3] Several studies have successfully used molecular docking to evaluate novel thiazole derivatives as potential EGFR inhibitors.[6][7][11]
Caption: Inhibition of the EGFR pathway by thiazole derivatives.
Comparative Docking Performance of Thiazole Derivatives
The table below synthesizes data from multiple independent studies to provide a comparative overview of how different thiazole-based compounds perform against key therapeutic targets. Lower binding energy values indicate a stronger predicted binding affinity.
| Thiazole Derivative Class | Target Protein (PDB ID) | Docking Score / Binding Affinity | Key Interacting Residues | Reference |
| Thiazolyl-Pyrazoline | EGFR (1M17) | IC₅₀ = 0.88 µM (T-47D cells) | Binds in the same region as erlotinib's quinazoline ring. | [6] |
| Imidazo[2,1-b]thiazole | EGFR | IC₅₀ = 0.153 µM (Kinase Assay) | Interacts with key residues in the ATP binding region. | [11] |
| Imidazo[2,1-b]thiazole | HER2 | IC₅₀ = 0.108 µM (Kinase Assay) | Shows strong affinity for the HER2 kinase domain. | [11] |
| 2,4-Disubstituted Thiazole | Tubulin | -13.88 to -14.50 kcal/mol | Binds to the colchicine binding site. | [9] |
| Thiazole-based Chalcone | DNA Gyrase B | Not specified | Predicted to inhibit the enzyme based on docking poses. | [12] |
| Heteroaryl Thiazole | E. coli MurB | Not specified | Forms hydrogen bonds and hydrophobic interactions in the active site. | [13][14] |
| N-substituted Thiazole | FabH (3iL9) | MolDock Score: -102.612 | Shows stable binding interactions within the receptor. | [5][15] |
Analysis of Structure-Activity Relationships (SAR):
From the compiled data, we can infer preliminary SAR insights. For instance, studies on EGFR and HER2 inhibitors often show that the thiazole core acts as a scaffold, while specific substitutions are responsible for key interactions within the enzyme's hinge region.[7][11] For tubulin inhibitors, a common motif is a trimethoxyphenyl group attached to the thiazole ring, which appears crucial for fitting into the colchicine binding pocket.[9][16] These computational predictions provide a strong rationale for synthesizing specific derivatives, for example, by modifying the aryl groups attached to the thiazole ring to enhance hydrogen bonding or hydrophobic interactions with the target protein.
Conclusion
Comparative molecular docking is a powerful and rational approach in modern drug discovery. When executed with a rigorous and validated protocol, it provides invaluable insights into the potential of novel chemical series, such as the versatile thiazole derivatives. This guide has outlined a comprehensive workflow, grounded in scientific principles, to enable researchers to compare ligand performance objectively. The synthesized data clearly demonstrates that the thiazole scaffold is a fertile ground for developing potent and selective inhibitors against a wide array of therapeutic targets in cancer and infectious diseases. These in-silico findings serve as a critical foundation, guiding the strategic design and prioritization of candidates for further preclinical evaluation.
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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(PDF) Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. (2025). IJNRD. Retrieved January 14, 2026, from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 14, 2026, from [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. Retrieved January 14, 2026, from [Link]
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Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (n.d.). Connect Journals. Retrieved January 14, 2026, from [Link]
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Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. (2022). PubMed. Retrieved January 14, 2026, from [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved January 14, 2026, from [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 14, 2026, from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]
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Docking interaction with EGFR of all the tested compounds, 5 and 8a-f. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
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Recent Development in the Synthesis of Thiazoles. (2022). Ingenta Connect. Retrieved January 14, 2026, from [Link]
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Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024). Impactfactor. Retrieved January 14, 2026, from [Link]
-
In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 14, 2026, from [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Thiazole Synthesis: Evaluating Efficiency Across Classical and Modern Methodologies
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural features have cemented its status as a "privileged scaffold," appearing in a vast array of FDA-approved drugs, from the antibiotic Sulfathiazole to the antiretroviral Ritonavir.[2][3] Given its significance, the development of efficient, scalable, and sustainable synthetic routes to substituted thiazoles is a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the most prominent methods for thiazole synthesis. Moving beyond a simple recitation of reaction schemes, we will dissect the synthetic efficiency of each methodology, grounded in experimental data. We will explore the causality behind experimental choices, from the classical Hantzsch reaction to modern, green chemistry approaches, enabling you to select the optimal strategy for your specific research and development needs.
An Overview of Key Synthetic Strategies
The synthesis of the thiazole ring can be broadly categorized into classical condensation reactions and modern, energy-efficient alternatives.
-
The Hantzsch Thiazole Synthesis: First reported in 1887, this remains the most widely known and versatile method for thiazole synthesis.[4][5] It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reagent (e.g., thiourea, thioamides, thiosemicarbazides).[2][4] Its enduring popularity stems from the ready availability of starting materials and its ability to produce a wide variety of substituted thiazoles.[4]
-
The Cook-Heilbron Synthesis: This classical method is particularly valuable for the synthesis of 5-aminothiazole derivatives.[6] The reaction proceeds by treating an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates, typically under mild conditions.[2][7]
-
Modern Green Methodologies: Recent advancements have focused on aligning thiazole synthesis with the principles of green chemistry.[8][9] These methods aim to dramatically reduce reaction times, minimize energy consumption, and utilize less hazardous materials. Key among these are:
-
Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation for rapid and uniform heating of the reaction mixture.[10]
-
Ultrasound-Assisted Synthesis: Employs high-frequency sound waves to induce acoustic cavitation, accelerating reaction rates.[11]
-
Green Catalysts and Solvents: Involves the use of recyclable catalysts (e.g., silica-supported acids, chitosan) and environmentally benign solvents like water or ionic liquids.[4][9][12]
-
Comparative Analysis of Synthetic Efficiency
The choice of a synthetic pathway is a multi-faceted decision, balancing yield, reaction time, conditions, and environmental impact.
Pillar 1: Reaction Yield and Time
Classical methods, while reliable, often suffer from long reaction times and require significant thermal energy. The Hantzsch synthesis, for instance, can require hours of refluxing to achieve good yields.[13] While some highly optimized Hantzsch reactions can be completed in 30 minutes with near-quantitative yields, this is not universally the case.[14][15]
In stark contrast, modern energy-input technologies offer dramatic accelerations. Microwave-assisted Hantzsch syntheses are frequently completed in minutes instead of hours, often with an accompanying increase in yield.[10] One study directly comparing the methods for a series of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines found that microwave irradiation produced yields of 89–95% in just 30 minutes, whereas conventional refluxing required 8 hours to obtain lower yields that necessitated more rigorous purification.[13] Similarly, ultrasound-assisted, one-pot procedures using green catalysts have been shown to produce Hantzsch thiazole derivatives in 79-90% yield.[12]
Pillar 2: Reaction Conditions and Mechanistic Causality
The efficiency gains of modern methods are rooted in their unique mechanisms of energy transfer.
-
Conventional Heating: Relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture. This process is often slow and can create temperature gradients within the vessel, potentially leading to the formation of side products.
-
Microwave-Assisted Synthesis: This technology leverages the ability of polar molecules within the reaction mixture to transform electromagnetic energy directly into heat.[10] This results in rapid, uniform, and highly efficient heating throughout the bulk of the solution, minimizing decomposition and often leading to cleaner reactions and higher yields.[10]
-
Ultrasound-Assisted Synthesis: The power of sonication comes from acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates transient, localized hot spots with extremely high temperatures and pressures, dramatically enhancing reaction rates even at ambient bulk temperatures.
The choice of catalyst and solvent also plays a critical role. While classical syntheses often rely on standard organic solvents, green approaches have demonstrated the efficacy of water or recyclable ionic liquids.[4][9] Ionic liquids can act as both the solvent and a catalyst, stabilizing intermediates and leading to higher yields and faster reactions.[4]
Pillar 3: Substrate Scope and Green Chemistry Principles
The Hantzsch synthesis is highly versatile for producing 2,4,5-trisubstituted thiazoles.[2] The Cook-Heilbron synthesis, while more specialized, provides reliable access to 5-aminothiazoles, which are important synthetic intermediates.[7]
From an environmental standpoint, modern methodologies are demonstrably superior. They often require less solvent and significantly less energy due to the drastic reduction in reaction time.[10] The development of reusable, solid-supported catalysts further enhances their green credentials by simplifying product purification and minimizing chemical waste.[12] Multi-component, one-pot reactions, often facilitated by microwave or ultrasound, improve atom economy by combining several synthetic steps without isolating intermediates.[9][16]
Data Presentation: A Head-to-Head Comparison
The following table summarizes quantitative data from various studies to provide a clear comparison of different synthetic methodologies.
| Methodology | Key Reactants | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Hantzsch (Classical) | 2-Bromoacetophenone, Thiourea | Methanol, Heat | 30 min | 100 | ~99 | [14][15] |
| Hantzsch (Microwave) | α-Haloketone, Thiourea | Methanol, Microwave (170 W) | 5-15 min | N/A | High | [10] |
| Hantzsch (Microwave) | 2-Chloro-1-(...)-ethanone, N-phenylthiourea | Methanol, Microwave | 30 min | 90 | 95 | [13] |
| Hantzsch (Conventional) | 2-Chloro-1-(...)-ethanone, N-phenylthiourea | Methanol, Reflux | 8 hours | ~65 | Lower | [13] |
| Hantzsch (Ultrasound) | 3-(Bromoacetyl)-...-pyran-2-one, Thiourea, Benzaldehydes | Silica Supported Tungstosilisic Acid, EtOH/Water, Ultrasound | 45-60 min | Room Temp | 85-90 | [12] |
| Cook-Heilbron | Active Methylene Isocyanide, Methyl Carbodithioate | NaH, DMF | 10-30 min | Room Temp | Good | [2] |
Visualizing the Reaction Pathways and Workflows
Diagrams provide a clear visual shorthand for understanding complex chemical processes.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Cook-Heilbron synthesis.
Caption: Time and step comparison of synthesis workflows.
Experimental Protocols: From Theory to Practice
Every protocol described is a self-validating system. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[14]
This protocol demonstrates a highly efficient, straightforward classical synthesis. The reaction is driven to completion by heating, and the product's poor solubility in the final aqueous mixture allows for simple isolation.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Causality: At this stage, the product exists as its hydrobromide salt, which is soluble in methanol.[17] The next step is to neutralize this salt to precipitate the free base.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form immediately.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any inorganic salts.
-
Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.
-
Protocol 2: Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative[10]
This protocol showcases the speed and efficiency of microwave-assisted synthesis. The sealed vessel allows for heating above the solvent's boiling point, accelerating the reaction.
-
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial securely and place it in the cavity of the microwave synthesizer.
-
Causality: Microwave irradiation at a constant power ensures rapid and uniform heating, which is the key to reducing reaction time and minimizing side-product formation.[10]
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
The crude product can then be purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure 2-aminothiazole derivative.
-
Conclusion and Future Outlook
While the classical Hantzsch and Cook-Heilbron syntheses remain foundational pillars in heterocyclic chemistry, the data clearly demonstrates that modern, energy-assisted methodologies offer profound advantages in synthetic efficiency. Microwave and ultrasound-assisted syntheses consistently deliver higher yields in dramatically shorter reaction times, aligning with the increasing demand for sustainable and cost-effective chemical production.[8]
For researchers and drug development professionals, the adoption of these greener technologies is not merely a matter of convenience; it is a strategic imperative. By reducing energy consumption, minimizing waste, and accelerating discovery timelines, these modern methods empower the rapid synthesis and evaluation of novel thiazole-containing drug candidates. The future of thiazole synthesis will likely see further integration of flow chemistry, novel recyclable catalysts, and biocatalytic methods, pushing the boundaries of efficiency and sustainability even further.
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Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives. Benchchem.[10]
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Patel, V., Sharma, T., & Pathak, D. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420.[8]
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Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6529.[2]
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Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.[4]
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Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances.[18]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.[9]
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Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Taibah University for Science.[16]
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Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Lubenov, L. A. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(11), 17743–17753.[13]
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Rageb, A. H., Hebishy, A. M., El-Sayed, R., Moustafa, A. H., & El-Gazzar, A. B. A. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(16), 3602.[19]
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Hantzsch Thiazole Synthesis. Chem Help Asap.[14]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.[20]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega.[11]
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Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.[21]
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Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702–730.[22]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Scientific Research in Science and Technology.[3]
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Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube.[23]
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Cook–Heilbron thiazole synthesis. Wikipedia.[7]
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Boukattaya, F., Soukria, A., Ammar, H., Akermi, M., & Khemakhem, K. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1667.[12]
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Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.[24]
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Hantzsch Thiazole Synthesis. SynArchive.[5]
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A Comparative Guide to Novel Thiazole Synthesis Methodologies. Benchchem.[15]
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Recent Development in the Synthesis of Thiazoles. Bentham Science Publishers.[25]
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Hantzsch thiazole synthesis - laboratory experiment. YouTube.[17]
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Cook–Heilbron thiazole synthesis. ResearchGate.[26]
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Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Synthetic Communications.[27]
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synthesis of thiazoles. YouTube.[28]
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A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Benchchem.[1]
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Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. ResearchGate.[29]
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Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate.[30]
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Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube.[31]
-
Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents. MedChemComm.[32]
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Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements.[33]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Tert-butyl-1,3-thiazole-4-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 2-tert-butyl-1,3-thiazole-4-carbaldehyde. As a specialized heterocyclic compound, likely utilized as a key intermediate in pharmaceutical synthesis, its disposal requires a systematic approach grounded in an understanding of its chemical properties and associated hazards. This guide is intended for researchers and laboratory personnel to ensure operational safety, environmental protection, and regulatory compliance.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar thiazole and aldehyde compounds allow for a robust hazard assessment. The primary risks are associated with its potential toxicity, irritant properties, and environmental impact.[1][2]
Disposal must not be viewed as a mere final step, but as an integral part of the experimental workflow. All waste generated, from residual amounts in reaction vessels to contaminated consumables, is to be considered hazardous until proven otherwise and managed accordingly.[3][4]
Hazard Profile Summary
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards.
| Hazard Class | GHS Category | Rationale and Implication for Disposal |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][5] This necessitates preventing any pathway to ingestion and ensuring waste containers are securely sealed to prevent accidental contact or spills. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5] Contaminated gloves and lab coats must be disposed of as hazardous solid waste. Waste containers should prevent any external contamination. |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][5] Mandates the use of chemical safety goggles. Rinsate from cleaning contaminated glassware must be collected as hazardous aqueous waste. |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[1][5] All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols. |
| Aquatic Hazard (Acute & Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects.[6] This is a critical consideration that strictly prohibits disposal via the sanitary sewer system under any circumstances.[7][8] |
Procedural Protocol for Disposal
This protocol outlines the step-by-step process for managing waste containing this compound from the point of generation to final handoff for disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Due to the risk of respiratory irritation, all waste handling and consolidation activities must be performed inside a properly functioning chemical fume hood.[9] The following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves. Immediately remove and dispose of as contaminated solid waste if contact with the chemical occurs.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Lab Coat: A standard laboratory coat must be worn and kept fastened.
Step-by-Step Waste Collection and Segregation
-
Designate a Waste Container: Select a container compatible with the waste stream. For liquid waste (e.g., reaction mixtures, solvent rinses), use a sealable glass or high-density polyethylene (HDPE) bottle.[10] For solid waste (e.g., contaminated filter paper, gloves, silica gel), use a designated pail lined with a clear plastic bag.[8]
-
Immediate and Correct Labeling: As soon as the first drop of waste is added, the container must be labeled.[3][11] Use your institution's official "Hazardous Waste" tag.[7] The label must include:
-
The words "Hazardous Waste."[4]
-
The full chemical name: "Waste this compound." Do not use abbreviations.[7]
-
A complete list of all constituents in a mixture, including solvents, with percentages.[12]
-
The relevant hazard warnings (e.g., "Irritant," "Aquatic Toxin").[4]
-
The date accumulation started.[7]
-
-
Segregate Incompatible Materials: Aldehydes can react with various substances. Store the designated waste container in a secondary containment bin to prevent spills.[11] Crucially, ensure it is stored separately from containers holding:
-
Maintain Closed Containers: The waste container must be kept tightly sealed at all times, except when actively adding waste.[11][12] This prevents the release of vapors and reduces the risk of spills.
-
Store in a Satellite Accumulation Area (SAA): The designated waste container must be stored in a laboratory-designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[3][4]
Disposal of Empty Containers
Containers that once held the pure compound are also considered hazardous waste.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][11]
-
Collect Rinsate: The first rinse must be collected and disposed of as liquid hazardous waste in your designated container.[12] Subsequent rinses can be managed according to your institution's EHS guidelines.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[11][12]
-
Final Disposal: Once rinsed and dried, the container can typically be disposed of in designated glass or plastic recycling bins.
Final Disposal and Waste Pickup
When the waste container is full (no more than 90% capacity) or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal.[3][10]
-
Ensure the hazardous waste tag is fully and accurately completed.
-
Follow your institution's procedure to request a pickup from the Environmental Health and Safety (EHS) office or their designated hazardous waste contractor.[7] They are responsible for transporting the waste to a licensed treatment, storage, and disposal facility (TSDF).[13]
Spill Management Protocol
In the event of a small-scale spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain and Absorb: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated container for hazardous solid waste.[1][2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste containing this compound.
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Hazardous Waste Disposal Guide . Research Areas - Dartmouth Policy Portal.
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.
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Safety Data Sheet - Thiazole-4-carboxaldehyde . Thermo Fisher Scientific. (Note: A general link is provided as direct deep links to SDS can be unstable. Search for CAS No. 3364-80-5).
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL.
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Safety Data Sheet - 2-(tert-Butyl)thiazole-4-carbaldehyde related compound . Sigma-Aldrich. (Note: A general link is provided. Search for related compounds).
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Safety Data Sheet - Butyraldehyde . Spectrum Chemical.
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Safety Data Sheet - 1,3-Thiazole-2-carboxylic acid . Fisher Scientific. (Note: A general link is provided. Search for CAS No. 14190-59-1).
-
Safety Data Sheet - Thiabendazole . Albaugh LLC.
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2,4-Dichloro-1,3-thiazole-5-carboxaldehyde Safety Data Sheet . Apollo Scientific.
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Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline.
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds . AIP Publishing.
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . National Institutes of Health (NIH).
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tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate Hazard Information . PubChem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tert-butyl-1,3-thiazole-4-carbaldehyde
This guide provides an in-depth operational plan for the safe handling and disposal of 2-Tert-butyl-1,3-thiazole-4-carbaldehyde. As a heterocyclic compound incorporating both a reactive aldehyde group and a thiazole core, this chemical is of significant interest in medicinal chemistry and drug development.[1] However, its structural motifs also necessitate a rigorous and well-understood safety protocol. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of a chemical is the critical first step in designing an effective personal protective equipment (PPE) strategy. While a specific, comprehensive toxicological profile for this compound is not fully established, by analyzing its constituent functional groups (aldehyde and thiazole) and data from structurally similar compounds, we can build an authoritative hazard profile.
Safety data for related compounds, such as Thiazole-4-carboxaldehyde and 2-Tert-butyl-1,3-thiazole-4-carboxylic acid, consistently indicate several key hazards under the Globally Harmonized System (GHS).[2][3] These classifications are the scientific basis for the PPE requirements that follow.
Table 1: GHS Hazard Profile and PPE Implications
| Hazard Statement | GHS Classification | Rationale & Immediate Implication for PPE |
|---|---|---|
| H315: Causes skin irritation | Skin Irritation, Category 2 | The thiazole ring and aldehyde group can irritate the skin upon contact.[2][4] This mandates the use of chemical-resistant gloves to create an impermeable barrier. |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | Aldehydes are known to be irritating to mucous membranes.[5] Direct contact with the eyes from splashes or aerosols can cause significant damage. Chemical splash goggles are the minimum required eye protection. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Fine powders or vapors can irritate the respiratory tract.[4] All handling of this compound must be performed within a certified chemical fume hood to control airborne exposure. |
The Core PPE Ensemble: A Multi-Layered Defense System
Based on the hazard assessment, a standard PPE ensemble is required for all routine handling of this compound. The selection of each component is deliberate, designed to protect against the specific risks identified.
Table 2: Recommended PPE by Operational Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Low-Volume Handling (e.g., Weighing, preparing small-scale solutions) | Chemical Splash Goggles | Single pair of Nitrile Gloves | Long-sleeved Lab Coat | Required: Certified Chemical Fume Hood |
| High-Volume Handling & Transfers (e.g., Large-scale reactions, pouring) | Chemical Splash Goggles & Full-Face Shield | Double-gloving (Nitrile or Neoprene) | Chemical-Resistant Apron over Lab Coat | Required: Certified Chemical Fume Hood |
| Spill Cleanup or Emergency Response | Chemical Splash Goggles & Full-Face Shield | Heavy-duty Butyl or Viton® Gloves | Chemical-Resistant Coveralls | Required: NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges |
In-Depth Component Analysis:
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and aerosols.[6] For tasks with a higher splash potential, such as transferring solutions, a full-face shield must be worn in addition to the goggles.[7][8]
-
Hand Protection : Nitrile gloves are a suitable choice for incidental contact. However, it is crucial to recognize that all glove materials have a finite breakthrough time. For prolonged tasks or when handling larger quantities, double-gloving provides an extra layer of security.[8] Always inspect gloves for any signs of degradation or puncture before use and remove them using a technique that avoids skin contact.[8]
-
Body Protection : A properly fastened, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing from minor splashes.[7] For procedures with a higher splash risk, a chemical-resistant apron provides necessary additional protection.[8] Ensure that closed-toe shoes and long pants are always worn in the laboratory.[7]
-
Respiratory Protection : Engineering controls are the primary defense against respiratory exposure. All manipulations of this compound should occur inside a certified chemical fume hood. A standard surgical mask offers no protection against chemical vapors and must not be used as a substitute for proper ventilation or a respirator.[9] In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with appropriate chemical cartridges is required.[6][9]
Operational Protocols: A Systematic Approach to Safety
Adherence to a strict, logical workflow is paramount for safety. The following diagram and protocols provide a self-validating system for handling, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
Protocol 1: Step-by-Step PPE Donning Sequence
The order in which PPE is put on is designed to ensure a secure and uncontaminated base layer.
-
Lab Coat/Coveralls : Put on your lab coat and fasten it completely.
-
Inner Gloves : Don the first pair of chemical-resistant gloves.
-
Respirator (if required) : If the risk assessment indicates a need for a respirator, perform a seal check to ensure a proper fit.[9]
-
Goggles/Face Shield : Place your eye and face protection over the respirator straps to ensure a snug fit against the face.[9]
-
Outer Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat to prevent chemicals from seeping underneath.[9]
Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence
Removing PPE correctly is a critical control point to prevent contaminating yourself with any chemicals that may be on the exterior of your gear.
-
Decontaminate (if applicable) : If there is visible contamination on your outer gloves, clean them as much as possible before removal.
-
Remove Outer Gloves : Carefully peel off the outer pair of gloves, turning them inside out without touching the exterior with your bare inner glove.
-
Remove Face Shield/Goggles : Remove eye and face protection from the back to the front.
-
Remove Lab Coat/Apron : Unfasten the lab coat and roll it away from your body, turning it inside out to contain any contamination.
-
Remove Inner Gloves : Remove the final pair of gloves using the same inside-out technique, avoiding contact with your bare skin.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.
Protocol 3: Waste Disposal Plan
Proper segregation and disposal of chemical waste and contaminated PPE are legally required and essential for safety.
-
Chemical Waste : All solutions and solids containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[8][10] Do not mix this waste with other waste streams.[8]
-
Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical is considered hazardous waste. Place it in a designated, sealed waste bag or container.
-
Disposal Compliance : All waste must be disposed of through your institution's environmental health and safety (EHS) office, in strict accordance with local, regional, and national regulations.[2]
By integrating this expert-level understanding of the hazards with meticulous operational protocols, you can confidently and safely advance your research with this compound.
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Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved January 14, 2026, from [Link]
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Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved January 14, 2026, from [Link]
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Aldehydes exposure analysis. (n.d.). RPS Group. Retrieved January 14, 2026, from [Link]
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Personal Protective Equipment. (2025, September 12). US EPA. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet for NAP™ 10 columns. (2025, July 17). Cytiva. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet for THIABENDAZOLE 4L ST. (2021, August 26). Albaugh LLC. Retrieved January 14, 2026, from [Link]
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2-Tert-butyl-1,3-thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI. Retrieved January 14, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
